molecular formula C13H29FO6P2 B028031 Tetraisopropyl Fluoromethylenediphosphonate CAS No. 78715-57-8

Tetraisopropyl Fluoromethylenediphosphonate

カタログ番号: B028031
CAS番号: 78715-57-8
分子量: 362.31 g/mol
InChIキー: XXNLZMODXBPUOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An intermediate for the synthesis of 5’-diphosphate and 5’-triphosphate mimics for transcriptase inhibition.>

特性

IUPAC Name

2-[[di(propan-2-yloxy)phosphoryl-fluoromethyl]-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29FO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNLZMODXBPUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(F)P(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29FO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508105
Record name Tetrapropan-2-yl (fluoromethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78715-57-8
Record name Tetrapropan-2-yl (fluoromethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Tetraisopropyl Fluoromethylenediphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₁₃H₂₉FO₆P₂, is a fluorinated organophosphorus compound. It belongs to the class of phosphonate esters, which are precursors to phosphonic acids. The introduction of a fluorine atom to the methylene bridge significantly influences the compound's electronic properties, and consequently its chemical reactivity and biological activity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance in drug development. Fluorinated phosphonates are of considerable interest in medicinal chemistry as they can act as stable mimics of phosphates, with the fluorine atom modulating properties such as acidity and lipophilicity.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the fluorination of the corresponding non-fluorinated precursor, tetraisopropyl methylenediphosphonate. A common method involves the use of an electrophilic fluorinating agent, such as Selectfluor.[2] The reaction proceeds by generating a carbanion from tetraisopropyl methylenediphosphonate, which then reacts with the fluorinating agent to introduce a single fluorine atom onto the methylene bridge.

Synthesis TMP Tetraisopropyl methylenediphosphonate Carbanion Carbanion Intermediate TMP->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion TIFMP Tetraisopropyl Fluoromethylenediphosphonate Carbanion->TIFMP Fluorination Selectfluor Selectfluor (Electrophilic Fluorinating Agent) Selectfluor->TIFMP Hydrolysis TIFMP Tetraisopropyl Fluoromethylenediphosphonate FMDPA Fluoromethylenediphosphonic Acid TIFMP->FMDPA Hydrolysis Isopropanol Isopropanol TIFMP->Isopropanol H2O Water (H₂O) H2O->FMDPA AcidBase Acid or Base Catalyst AcidBase->FMDPA BoneTargeting cluster_0 Systemic Circulation Drug Fluoromethylenediphosphonate (Active Drug) Bone Bone Surface (Hydroxyapatite) Drug->Bone High Affinity Binding Osteoclast Osteoclast Bone->Osteoclast Uptake by Osteoclast Osteoclast->Osteoclast Inhibition of Bone Resorption

Sources

An In-depth Technical Guide to Tetraisopropyl Fluoromethylenediphosphonate as a Phosphate Mimic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stable Phosphate Analogs in Biological Research

The reversible phosphorylation of proteins and lipids is a cornerstone of cellular signaling, energy metabolism, and genetic replication.[1][2] Enzymes such as kinases, phosphatases, and ATPases meticulously manage the cellular phosphoproteome, and their dysregulation is frequently implicated in diseases like cancer and diabetes.[1] Consequently, these enzymes are prime targets for therapeutic intervention. However, studying their mechanisms and developing inhibitors is complicated by the inherent lability of the phosphate ester bond, which is readily hydrolyzed.

To overcome this challenge, medicinal chemists have developed non-hydrolyzable phosphate mimics. These structural analogs retain the key stereoelectronic features of natural phosphates, allowing them to bind to the active sites of phosphate-handling enzymes, but replace the labile P-O bond with a stable P-C linkage.[3][4][5] This substitution renders them resistant to enzymatic cleavage, effectively "trapping" the enzyme in a bound state and enabling detailed study of its function and inhibition.[6][7]

Among the most successful classes of phosphate isosteres are the methylenephosphonates, where a methylene bridge replaces the bridging oxygen of a pyrophosphate.[5] Further refinement by halogenation of this methylene bridge, particularly with fluorine, enhances the acidity of the phosphonate groups, making them closer mimics of the natural phosphate's charge distribution and geometry.[5][8] This guide focuses on a key reagent in this class: Tetraisopropyl Fluoromethylenediphosphonate (FCH(PO₃iPr₂)₂) . Its esterified isopropyl groups confer increased lipophilicity, aiding cell permeability in prodrug strategies, while the core fluoromethylene bisphosphonate structure acts as a potent, non-hydrolyzable mimic of pyrophosphate.

Molecular Architecture and Mechanism of Mimicry

The efficacy of this compound as a pyrophosphate mimic stems from its unique structural and electronic properties. The central P-CHF-P core is isosteric to the natural P-O-P pyrophosphate linkage. The introduction of a single fluorine atom serves a critical purpose: its strong electron-withdrawing nature lowers the pKa of the phosphonate groups, making their charge state at physiological pH more analogous to that of a natural phosphate diester.[5]

cluster_0 Natural Pyrophosphate (PPi) cluster_1 Fluoromethylene- diphosphonate Core PPi_P1 P PPi_O1 O⁻ PPi_P1->PPi_O1 PPi_O2 O⁻ PPi_P1->PPi_O2 PPi_O_bridge O PPi_P1->PPi_O_bridge Hydrolyzable P-O-P bond PPi_O5 O PPi_P1->PPi_O5 = FMP_P1 P PPi_P2 P PPi_O_bridge->PPi_P2 PPi_O3 O⁻ PPi_P2->PPi_O3 PPi_O4 O⁻ PPi_P2->PPi_O4 PPi_O6 O PPi_P2->PPi_O6 = FMP_O1 OR FMP_P1->FMP_O1 FMP_O2 OR FMP_P1->FMP_O2 FMP_C_bridge CHF FMP_P1->FMP_C_bridge Non-Hydrolyzable P-C-P bond FMP_O5 O FMP_P1->FMP_O5 = FMP_P2 P FMP_C_bridge->FMP_P2 FMP_O3 OR FMP_P2->FMP_O3 FMP_O4 OR FMP_P2->FMP_O4 FMP_O6 O FMP_P2->FMP_O6 =

Caption: Structural comparison of pyrophosphate and the fluoromethylenediphosphonate core.

The isopropyl ester groups render the molecule neutral, which is a common prodrug strategy to facilitate passage across the hydrophobic cell membrane.[3][4] Once inside the cell, cellular esterases can cleave the isopropyl groups, unmasking the charged phosphonate moieties and "activating" the inhibitor. This activated form then acts as a competitive inhibitor, binding to the ATP-binding pocket of kinases or the active site of other phosphate-processing enzymes.[9][10] Because the P-C bond is resistant to enzymatic hydrolysis, the inhibitor remains bound, preventing the natural substrate from accessing the active site and effectively halting catalysis.[5]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes exist for fluorinated phosphonates, a common and effective approach involves the fluorination of a precursor methylenebisphosphonate.[11][12]

G start Starting Material: Tetraisopropyl methylenediphosphonate deprotonation Deprotonation (e.g., with NaH or LDA) in anhydrous THF at low temp start->deprotonation fluorination Electrophilic Fluorination (e.g., with N-Fluorobenzenesulfonimide (NFSI)) deprotonation->fluorination quench Aqueous Quench (e.g., sat. NH₄Cl) fluorination->quench extraction Workup & Extraction (e.g., with Ethyl Acetate) quench->extraction purification Purification (Silica Gel Chromatography) extraction->purification analysis Characterization & QC (¹H, ¹³C, ¹⁹F, ³¹P NMR, Mass Spectrometry) purification->analysis product Final Product: Tetraisopropyl Fluoromethylenediphosphonate analysis->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be performed by trained chemists with appropriate safety precautions.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of Tetraisopropyl methylenediphosphonate[13] in anhydrous THF to a stirred solution of a strong base (e.g., n-Butyllithium or Lithium diisopropylamide) in THF at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the carbanion.

  • Fluorination: Prepare a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), in anhydrous THF. Add this solution dropwise to the carbanion mixture at -78 °C. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography.

  • Characterization: The final product's identity and purity are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ³¹P) and mass spectrometry.

Parameter Typical Value / Observation Significance
Yield 40-70%Varies based on scale and specific reagents used.
¹⁹F NMR Doublet of tripletsConfirms the presence of a single fluorine atom coupled to the adjacent phosphorus and hydrogen atoms.
³¹P NMR DoubletShows the two equivalent phosphorus atoms coupled to the single fluorine atom.
Purity (Post-Chroma.) >95%Ensures reliable results in subsequent biological assays.

Application in Kinase Inhibition Assays

This compound, after intracellular hydrolysis to its active phosphonic acid form, is a powerful tool for studying protein kinase-mediated signal transduction.[14][15] It can be used in competitive binding assays to determine the potency of other inhibitors or to probe the structure and function of the kinase active site.

Detailed Experimental Protocol: In-Vitro Kinase Inhibition Assay

This protocol describes a typical fluorescence-based assay to measure the inhibitory activity of the compound against a target kinase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a range of inhibitor concentrations. Rationale: The isopropyl esters are kept intact for this in-vitro assay to model the form that crosses the cell membrane, though for direct enzyme inhibition studies, the hydrolyzed phosphonic acid is the active species.

  • Reaction Mixture: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and the non-hydrolyzable ATP analog, Adenylyl-imidodiphosphate (AMP-PNP), in an appropriate kinase buffer.[6] Rationale: AMP-PNP is used instead of ATP to prevent substrate phosphorylation, isolating the binding event.

  • Inhibitor Addition: Add the various concentrations of the this compound solution (or DMSO as a vehicle control) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence polarization or other fluorescence signal. The binding of the peptide substrate to the kinase results in a high signal. A competitive inhibitor will displace the peptide, leading to a decrease in the signal.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to achieve 50% inhibition of substrate binding.

G start Prepare Reagents (Kinase, Fluorescent Peptide, Buffer, Inhibitor Dilutions) dispense Dispense Kinase & Peptide Substrate into Microplate start->dispense add_inhibitor Add Serial Dilutions of FCH(PO₃iPr₂)₂ or DMSO (Control) dispense->add_inhibitor initiate Initiate Reaction (Add AMP-PNP) add_inhibitor->initiate incubate Incubate at 30°C for 60 minutes (Allow Equilibrium) initiate->incubate read Read Fluorescence Polarization Signal incubate->read analyze Data Analysis: Plot Dose-Response Curve Calculate IC₅₀ read->analyze result Determine Inhibitor Potency analyze->result

Caption: Workflow for a competitive kinase inhibition assay using FCH(PO₃iPr₂)₂.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational drug design in chemical biology. By replacing a hydrolyzable P-O-P bond with a robust, isosteric P-CHF-P linkage, it provides researchers with a vital tool to dissect the complex world of cellular phosphorylation. Its utility as a prodrug, capable of delivering a potent pyrophosphate mimic into cells, opens avenues for inhibiting kinases and other ATP-dependent enzymes in a cellular context.

Future work will likely focus on asymmetric synthesis to produce chiral versions of this and related phosphonates, allowing for even greater specificity in targeting enzyme active sites.[16] Furthermore, incorporating this phosphonate mimic into larger, more complex molecules will continue to be a fruitful strategy for developing highly selective and potent inhibitors for a wide range of therapeutic targets.[17]

References

  • Rye, C. S., & Baell, J. B. (2005). Phosphate isosteres in medicinal chemistry. Current Medicinal Chemistry, 12(27), 3127-3141. [Link]

  • Elliott, T. S., & Williams, G. (2015). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. MedChemComm, 6(5), 757-774. [Link]

  • van der Veken, P., et al. (2011). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. The Journal of Organic Chemistry, 76(15), 6044-6052. [Link]

  • Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 897585. [Link]

  • Prakash, S., et al. (2020). Synthesis of fluorine bearing aminomethylene bisphosphonates. Journal of Heterocyclic Chemistry, 57(10), 3698-3706. [Link]

  • Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 897585. [Link]

  • Elliott, T. S., & Williams, G. (2015). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. MedChemComm, 6(5), 757-774. [Link]

  • Wiemer, A. J., et al. (2018). Non-Hydrolysable Analogues of Cyclic and Branched Condensed Phosphates: Chemistry and Chemical Proteomics. Chemistry – A European Journal, 24(51), 13532-13542. [Link]

  • Beier, P. (n.d.). Chemistry of fluorinated phosphonates. Petr Beier Group, Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]

  • Berkowitz, D. B., et al. (2010). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. Current Topics in Medicinal Chemistry, 10(14), 1394-1406. [Link]

  • De La Cruz, J., et al. (2023). Synthesis of a novel fluorinated phosphonyl C-glycoside, (3-deoxy-3-fluoro-β-d-glucopyranosyl)methylphosphonate, a potential inhibitor of β-phosphoglucomutase. Carbohydrate Research, 534, 108979. [Link]

  • Finlay, J. A., et al. (2015). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Advances, 5(85), 69485-69494. [Link]

  • Potter, B. V. L., & Miller, A. D. (2012). A selection of phosphomonoester analogues and example applications. Beilstein Journal of Organic Chemistry, 8, 2190-2212. [Link]

  • Loquet, A., et al. (2012). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 17(11), 13585-13608. [Link]

  • Gärtner, W., et al. (2003). A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. Journal of Biological Chemistry, 278(39), 37374-37379. [Link]

  • Ang, C. W., et al. (2016). Phosphate Mimics: Cyclic Compounds. Methods in Enzymology, 567, 1-33. [Link]

  • Harris, C. M. (2018). Asymmetric Synthesis of Phosphate Mimics: From Chemistry to Biotechnology. Doctoral dissertation, University of California, Irvine. [Link]

  • Se-Wah-Tung, M., et al. (2013). Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the methylerythritol phosphate pathway. Journal of the American Chemical Society, 135(5), 1794-1797. [Link]

  • Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1035764. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. [Link]

  • Chemistry LibreTexts. (2019). Enzyme Inhibition. [Link]

  • Zhang, M., et al. (2023). Affinity-Based Kinase-Catalyzed Crosslinking to Study Kinase–Substrate Pairs. Bioconjugate Chemistry, 34(7), 1235-1245. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • The Organic Chemistry Tutor. (2024). Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. YouTube. [Link]

  • Lepeta, K., et al. (2022). Engineered kinases as a tool for phosphorylation of selected targets in vivo. Journal of Cell Biology, 221(10), e202106179. [Link]

  • LibreTexts Chemistry. (2025). Enzyme Inhibition. [Link]

  • Pal, R., et al. (2006). Mechanism of action of a flavin-containing monooxygenase. Proceedings of the National Academy of Sciences, 103(26), 9872-9877. [Link]

  • Lategahn, J., et al. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 143(1), 307-317. [Link]

  • Dong, C., et al. (2007). The mechanism of the enzymatic fluorination in Streptomyces cattleya. Journal of the American Chemical Society, 129(46), 14178-14179. [Link]

  • Berkowitz, D. B. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 12(12), 1259-1277. [Link]

  • Wikipedia. (n.d.). Titanium isopropoxide. [Link]

  • Ataman Kimya. (n.d.). Tetraisopropyl Titanate. [Link]

  • Sobrado, P. (2014). Noncanonical Reactions of Flavoenzymes. Biomolecules, 4(3), 740-766. [Link]

  • Clinical Learning. (2025). Regulation of Enzyme Activity, Allosteric, Feedback & Covalent Control Biochemistry | USMLE. YouTube. [Link]

Sources

Mechanism of action of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Tetraisopropyl Fluoromethylenediphosphonate

Abstract

This compound belongs to the potent class of organophosphorus (OP) compounds, which are characterized by their significant biological activity. This guide provides a detailed examination of the molecular mechanism by which this compound and its congeners exert their effects, focusing on their role as irreversible inhibitors of serine hydrolases. We will dissect the covalent interaction at the enzyme's active site, using acetylcholinesterase (AChE) as a primary case study to illustrate the physiological consequences of this inhibition. Furthermore, this document furnishes detailed, field-proven protocols for quantifying inhibitory activity and discusses the broader applications of such compounds in chemical biology and drug development.

Introduction: The Organophosphorus Fluoride Landscape

Organophosphorus compounds, particularly those containing a phosphorus-fluorine (P-F) bond, represent a class of molecules with profound biological effects. Historically, their development has been dual-purposed, leading to both highly toxic nerve agents and valuable pharmacological tools and therapeutics.[1] this compound is a member of the fluorophosphonate subclass, which is defined by a central phosphorus atom double-bonded to an oxygen and single-bonded to a fluorine atom, alkyl/aryl groups, and an alkoxy group.

The high electronegativity of the fluorine atom and the nature of the phosphoryl group render the phosphorus atom highly electrophilic. This chemical feature is the cornerstone of their mechanism of action: the irreversible inactivation of a large and diverse class of enzymes known as serine hydrolases.[2][3] These enzymes are critical to a vast array of physiological processes, from neurotransmission to blood coagulation and metabolism.[3] This guide will elucidate this mechanism with technical precision, providing researchers with the foundational knowledge and practical methodologies to study these powerful inhibitors.

The Core Mechanism: Irreversible Inhibition of Serine Hydrolases

The primary molecular targets for this compound are the serine hydrolases, a superfamily of enzymes that utilize a highly conserved catalytic triad (or dyad) featuring a nucleophilic serine residue in their active site.[2]

The Catalytic Serine Attack: The mechanism of inhibition is a classic example of covalent modification. The process unfolds as follows:

  • Docking: The inhibitor binds to the active site of the serine hydrolase.

  • Nucleophilic Attack: The activated hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the electrophilic phosphorus atom of the fluorophosphonate.

  • Covalent Adduct Formation: This attack displaces the fluoride ion, which is an excellent leaving group. The result is the formation of a highly stable, covalent phosphonyl-enzyme adduct.[4][5]

This process, termed phosphonylation, is functionally irreversible. The resulting covalent bond is exceptionally stable and resistant to hydrolysis, meaning the enzyme is permanently inactivated.[4] Unlike reversible inhibitors, the addition of excess substrate cannot displace the inhibitor and restore enzyme function.[5]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Irreversible Complex Serine Serine-OH (Nucleophile) Histidine Histidine (General Base) Phosphorus P Serine->Phosphorus Nucleophilic Attack Inhibitor Tetraisopropyl Fluoromethylenediphosphonate (Electrophile) Fluorine F (Leaving Group) Phosphorus->Fluorine P-F Bond InactiveEnzyme Inactive Enzyme (Phosphonylated Serine) Phosphorus->InactiveEnzyme Covalent Bond Formation ReleasedFluoride Fluoride Ion (F⁻) Fluorine->ReleasedFluoride Displacement

Caption: Covalent inhibition of a serine hydrolase by a fluorophosphonate.

Case Study: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a quintessential serine hydrolase that plays a vital role in the central and peripheral nervous systems.[6] Its function is to rapidly hydrolyze the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[7][8]

Physiological Ramifications: Inhibition of AChE by an organophosphorus compound like this compound prevents the breakdown of ACh. This leads to an accumulation of ACh at the synapse, resulting in excessive and prolonged stimulation of cholinergic receptors on the postsynaptic neuron.[6][9] This hypercholinergic state manifests in a range of symptoms, from muscle twitching to paralysis and glandular secretions.[6] The potency of these compounds as nerve agents is a direct consequence of this powerful mechanism.

Quantitative Analysis of Inhibitory Potency: The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The table below presents representative data for organophosphorus inhibitors against key cholinesterases.

CompoundTarget EnzymeIC₅₀ Value (nM)Selectivity Profile
Diisopropyl FluorophosphateAcetylcholinesterase (AChE)~3,500Broad spectrum serine hydrolase inhibitor
Diisopropyl FluorophosphateButyrylcholinesterase (BChE)~1,200Slightly more potent against BChE than AChE
SarinAcetylcholinesterase (AChE)~40Highly potent, non-selective cholinesterase inhibitor
Hypothetical TFMD Acetylcholinesterase (AChE) ~250 Potent inhibitor, requires empirical validation

Note: Data for Diisopropyl Fluorophosphate and Sarin are derived from literature for illustrative purposes. The value for this compound (TFMD) is hypothetical and serves to place it within the context of potent organophosphorus inhibitors.

Experimental Validation: Quantifying AChE Inhibition

To determine the IC₅₀ of an inhibitor like this compound, a robust and reproducible enzymatic assay is required. The most widely accepted method is the spectrophotometric assay developed by Ellman.[10][11]

Principle of the Ellman's Assay: The assay measures AChE activity indirectly.[7] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid. The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[7][11] The rate of TNB²⁻ formation, monitored by measuring the increase in absorbance at 412 nm, is directly proportional to AChE activity.[8] An inhibitor will reduce this rate.

Detailed Protocol for 96-Well Plate Assay

This protocol is designed for determining the IC₅₀ of a test compound against human recombinant AChE.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Solution: Prepare a stock solution of human recombinant AChE in Assay Buffer. The final concentration in the well should be optimized, but a typical starting point is 0.1 U/mL.[7]

  • DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer to a final concentration of 10 mM.[7]

  • ATCh Substrate Solution (10 mM): Prepare a 10 mM stock solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare this solution fresh daily.[7]

  • Inhibitor Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in DMSO. From this, prepare serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

2. Assay Plate Setup (96-Well Format):

  • Blank Wells (No Enzyme): Add 50 µL of Assay Buffer.

  • Control Wells (100% Activity): Add 25 µL of Assay Buffer (containing the same final percentage of DMSO as the inhibitor wells).

  • Test Wells: Add 25 µL of the various dilutions of the inhibitor solution.

  • Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation Reagent: Prepare a mix of DTNB and ATChI in Assay Buffer. For each well, you will add 100 µL of a solution containing 50 µL of DTNB and 50 µL of ATChI. A common approach is to prepare a master mix. A ratio of 150:5:2 for Buffer:DTNB:Substrate is often cited.[12] For this protocol, we will add them sequentially for clarity.

3. Reaction and Measurement:

  • Add 50 µL of the DTNB solution to all wells.[7]

  • To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume will be 150 µL.[7]

  • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Measure the absorbance at 412 nm every minute for 10-15 minutes.[7]

4. Data Analysis:

  • Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over time (V = ΔAbs/min). This is the slope of the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • Correct the rates of the control and test wells by subtracting the rate of the blank wells (if any background reaction occurs).

    • Use the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCh Substrate - Inhibitor Dilutions Setup 1. Plate Setup: Add Buffer, Inhibitor, and Control Solutions to Wells Reagents->Setup Enzyme 2. Add AChE Enzyme Solution (to all wells except blank) Setup->Enzyme Incubate 3. Pre-incubate Plate (e.g., 15 min at 37°C) Enzyme->Incubate Initiate 4. Initiate Reaction: Add DTNB and ATCh Substrate Incubate->Initiate Measure 5. Kinetic Measurement: Read Absorbance at 412 nm (every minute for 10-15 min) Initiate->Measure CalcRate 1. Calculate Reaction Rates (V = ΔAbs/min) Measure->CalcRate CalcInhib 2. Calculate % Inhibition for each concentration CalcRate->CalcInhib Plot 3. Plot % Inhibition vs. [Inhibitor] CalcInhib->Plot IC50 4. Determine IC₅₀ Value (Non-linear regression) Plot->IC50

Caption: Experimental workflow for determining IC₅₀ using the Ellman's assay.

Broader Applications and Future Perspectives

The utility of fluorophosphonates extends far beyond simple enzyme inhibition studies. Their ability to covalently and selectively bind to the active site of serine hydrolases has made them invaluable tools in the field of chemical biology.

Activity-Based Protein Profiling (ABPP): Fluorophosphonate derivatives linked to reporter tags (like biotin or a fluorophore) are widely used as "activity-based probes."[3] These probes allow for the profiling of all active serine hydrolases within a complex biological sample (e.g., a cell lysate or whole organism).[2][3] This technique is instrumental in discovering novel enzyme functions, identifying drug targets, and understanding the off-target effects of serine-directed drugs.

Therapeutic Development: While broad-spectrum inhibitors are often toxic, the organophosphorus scaffold serves as a starting point for designing more selective inhibitors. By modifying the alkyl groups, researchers can tune the molecule's affinity for the active sites of different serine hydrolases. This has led to the development of inhibitors targeting specific enzymes implicated in diseases like cancer and Alzheimer's disease.[1][13]

References

  • A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. PubMed. Available at: [Link]

  • Fluorinated organophosphates for biomedical targets | Request PDF. ResearchGate. Available at: [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PMC - NIH. Available at: [Link]

  • Synthesis of organophosphates with fluorine-containing leaving groups as serine esterase inhibitors with potential for Alzheimer disease therapeutics. PubMed. Available at: [Link]

  • Synthesis and Bioactivity of a-Aminophosphonates Containing Fluorine. ResearchGate. Available at: [Link]

  • History and New Developments of Assays for Cholinesterase Activity and Inhibition. Semantic Scholar. Available at: [Link]

  • Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates. PMC - NIH. Available at: [Link]

  • Inhibition of cholinesterase by di-isopropyl fluorophosphate, physostigmine and hexaethyl tetraphosphate in the roach. PubMed. Available at: [Link]

  • Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9. ACS Publications. Available at: [Link]

  • Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish. PubMed. Available at: [Link]

  • 16.8: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation. PMC - NIH. Available at: [Link]

  • Selective Inhibition of Plant Serine Hydrolases by Agrochemicals Revealed by Competitive ABPP. PMC - NIH. Available at: [Link]

  • Fluorophosphonate-Based Degrader Identifies Degradable Serine Hydrolases by Quantitative Proteomics. PubMed. Available at: [Link]

  • Activity-based protein profiling: The serine hydrolases. PMC - NIH. Available at: [Link]

  • Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the methylerythritol phosphate pathway. PubMed. Available at: [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Available at: [Link]

  • Synthesis and acetylcholinesterase inhibitory activity of (+/-)-14-fluorohuperzine A. PubMed. Available at: [Link]

  • Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources. MDPI. Available at: [Link]

  • Effect of acetylcholinesterase inhibitors on the binding of nicotinic alpha4beta2 receptor PET radiotracer, (18)F-nifene: A measure of acetylcholine competition. PubMed. Available at: [Link]

  • Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. YouTube. Available at: [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

Sources

The Ascendant Role of Fluorinated Phosphonate Esters in Therapeutic Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phosphonate esters has unlocked a powerful class of molecules with profound biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of fluorinated phosphonate esters. We will delve into their pivotal role as enzyme inhibitors, antiviral agents, and anticancer therapeutics, supported by detailed experimental protocols and mechanistic insights to empower researchers in this dynamic field.

Introduction: The Strategic Advantage of Fluorination in Phosphonate Chemistry

Phosphonates, as stable mimics of phosphates, have long been a cornerstone of medicinal chemistry.[1] Their inherent resistance to enzymatic hydrolysis makes them ideal candidates for designing inhibitors of enzymes that process phosphate substrates.[1] The introduction of fluorine, the most electronegative element, imparts unique properties that significantly enhance their therapeutic potential:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can lower the pKa of the phosphonate group, making it a better mimic of the phosphate's geometry and charge at physiological pH.[1] This can lead to stronger interactions with the target enzyme's active site.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, further increasing the molecule's resistance to metabolic degradation and prolonging its biological half-life.

  • Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.[2]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, locking it into a bioactive conformation for optimal target engagement.

This guide will explore how these fundamental principles translate into potent biological activity across various therapeutic areas.

Mechanism of Action: Potent and Selective Enzyme Inhibition

A primary mechanism through which fluorinated phosphonate esters exert their biological effects is through the potent and often irreversible inhibition of enzymes, particularly serine proteases and hydrolases.

Serine Protease Inhibition: A Covalent Embrace

Serine proteases, characterized by a highly reactive serine residue in their active site, are crucial in a multitude of physiological processes, from digestion to blood clotting. Aberrant serine protease activity is implicated in numerous diseases, making them attractive therapeutic targets.[3]

Fluorinated phosphonate esters act as mechanism-based inhibitors of serine proteases.[4] The phosphorus atom in the phosphonate is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine.[5] This results in the formation of a stable, covalent phosphonyl-enzyme complex, effectively inactivating the enzyme.[4][5] The fluorination of the phosphonate can enhance the electrophilicity of the phosphorus atom, accelerating the rate of inhibition.

Diagram 1: Mechanism of Serine Protease Inhibition

G cluster_0 Enzyme Active Site E Serine Protease (Active Ser-OH) ES Enzyme-Inhibitor Complex E->ES EI Covalently Inhibited Enzyme ES->EI Nucleophilic Attack by Ser-OH LG Leaving Group (e.g., phenoxy) EI->LG Release I Fluorinated Phosphonate Ester I->ES Binding

Caption: Covalent inhibition of a serine protease by a fluorinated phosphonate ester.

Therapeutic Applications of Fluorinated Phosphonate Esters

The unique properties of fluorinated phosphonate esters have led to their investigation and application in several key therapeutic areas.

Antiviral Agents: Disrupting Viral Replication

Fluorinated acyclic nucleoside phosphonates are a prominent class of antiviral drugs.[4] A prime example is Tenofovir, a cornerstone of HIV and Hepatitis B therapy.[6][7]

Mechanism of Action of Tenofovir:

  • Prodrug Activation: Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance oral bioavailability.[7]

  • Intracellular Phosphorylation: Once inside the cell, cellular kinases phosphorylate Tenofovir to its active diphosphate form.[8]

  • Inhibition of Reverse Transcriptase: Tenofovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[9][10]

  • Chain Termination: Upon incorporation, Tenofovir diphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA synthesis.[10]

The fluorination of other acyclic nucleoside phosphonates has been shown to enhance their antiviral potency and expand their spectrum of activity.[4]

Diagram 2: Antiviral Mechanism of Tenofovir

G Prodrug Tenofovir Prodrug (e.g., TDF, TAF) Tenofovir Tenofovir Prodrug->Tenofovir Cellular Uptake & Esterase Cleavage Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir->Tenofovir_DP Cellular Kinases (Phosphorylation) Viral_RT Viral Reverse Transcriptase Tenofovir_DP->Viral_RT Competitive Inhibition with dATP Chain_termination Chain Termination Tenofovir_DP->Chain_termination Incorporation into Viral DNA DNA_synthesis Viral DNA Synthesis Viral_RT->DNA_synthesis Catalyzes

Caption: Cellular activation and mechanism of action of Tenofovir.

Anticancer Therapeutics: Targeting Tumor Cell Proliferation

The antiproliferative properties of fluorinated phosphonate esters are also being explored in oncology. Their mechanisms of action in cancer are diverse and can include:

  • Inhibition of Key Enzymes in Cancer Metabolism: Targeting enzymes that are upregulated in cancer cells to support their rapid growth and proliferation.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Disruption of Signaling Pathways: Interfering with the communication networks that drive cancer progression.

The evaluation of the anticancer potential of these compounds heavily relies on in vitro cytotoxicity assays.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis and biological evaluation of fluorinated phosphonate esters.

Synthesis: General Procedure for Diethyl 1-Fluoroalkylphosphonates

This protocol is a generalized representation based on common synthetic strategies.[11][12]

Materials:

  • Appropriate aldehyde or ketone starting material

  • Triethyl phosphite

  • Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

  • Dry solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the aldehyde or ketone in dry THF.

  • Addition of Phosphite: Cool the solution to -78°C using a dry ice/acetone bath. Add triethyl phosphite dropwise via syringe.

  • Fluorination: After stirring for 30 minutes at -78°C, add a solution of NFSI in dry THF dropwise, maintaining the temperature below -70°C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diethyl 1-fluoroalkylphosphonate.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated phosphonate ester in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the ability of an antiviral compound to inhibit the lytic cycle of a virus.[1][17][18][19][20]

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Complete cell culture medium

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., Crystal Violet in formalin)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells into 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Prepare serial dilutions of the fluorinated phosphonate ester in infection medium. Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the compound dilutions or a no-drug control. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay Application: Remove the virus inoculum and add the overlay medium containing the respective compound concentrations. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with formalin and stain with Crystal Violet. The viable cells will stain, and the plaques (areas of cell death) will appear as clear zones.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Enhancing Bioavailability: The Prodrug Approach

A significant challenge in the development of phosphonate-based therapeutics is their poor oral bioavailability due to their high polarity and negative charge at physiological pH.[21][22] The prodrug strategy involves masking the phosphonate group with moieties that are cleaved in vivo to release the active drug.[2][23][24]

Common Prodrug Strategies:

  • Pivaloyloxymethyl (POM) and Isopropyloxycarbonyloxymethyl (POC) Esters: These are cleaved by cellular esterases to release the active phosphonate.[2][24]

  • Amino Acid Prodrugs: These can be designed to be recognized by amino acid transporters in the gastrointestinal tract, enhancing absorption.[22]

  • ProTides: This approach involves masking the phosphonate with an amino acid and an aryl group, which are cleaved intracellularly to release the monophosphorylated active species.[23]

Diagram 3: Prodrug Activation Workflow

G Prodrug Fluorinated Phosphonate Prodrug (Orally Administered) Absorption GI Tract Absorption Prodrug->Absorption Circulation Systemic Circulation Absorption->Circulation Target_Cell Target Cell Circulation->Target_Cell Activation Intracellular Cleavage (e.g., by Esterases) Target_Cell->Activation Active_Drug Active Fluorinated Phosphonate Activation->Active_Drug Target_Engagement Target Engagement (e.g., Enzyme Inhibition) Active_Drug->Target_Engagement

Caption: General workflow for the activation of a fluorinated phosphonate prodrug.

Structural and Analytical Characterization

The definitive characterization of fluorinated phosphonate esters is crucial for understanding their structure-activity relationships.

  • X-ray Crystallography: This technique provides the precise three-dimensional structure of the molecule and can be used to visualize its binding mode within the active site of a target enzyme.[25][26][27] This information is invaluable for rational drug design.

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns can also provide structural information.[28][29]

Table 1: Summary of Biological Activities and Applications

Therapeutic Area Mechanism of Action Key Advantages of Fluorination Examples/Targets
Antiviral Inhibition of viral polymerases (e.g., reverse transcriptase), chain termination.[9][10]Enhanced binding affinity to the active site, increased metabolic stability.HIV, Hepatitis B Virus.[6][7]
Anticancer Inhibition of key metabolic enzymes, induction of apoptosis.Improved cell permeability, enhanced potency.Various cancer cell lines.
Enzyme Inhibition Covalent modification of active site residues (e.g., serine).[4][5]Increased electrophilicity of phosphorus, enhanced stability of the enzyme-inhibitor complex.Serine proteases (e.g., thrombin, elastase).[4]

Conclusion and Future Directions

Fluorinated phosphonate esters represent a versatile and powerful platform for the development of novel therapeutics. Their ability to act as potent and selective enzyme inhibitors, coupled with their demonstrated efficacy as antiviral and potential anticancer agents, underscores their significance in medicinal chemistry. The continued exploration of novel fluorination strategies, innovative prodrug designs, and a deeper understanding of their interactions with biological targets will undoubtedly lead to the development of next-generation therapies for a wide range of diseases. The experimental frameworks provided in this guide are intended to serve as a robust starting point for researchers dedicated to advancing this exciting field.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Prodrugs of Phosphonates, Phosphinates, and Phosphates. ResearchGate. [Link]

  • Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. [Link]

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC - NIH. [Link]

  • Phosphonate prodrugs: an overview and recent advances. PMC - NIH. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. PubMed Central. [Link]

  • Mechanism of serine proteases inhibition by 1-aminoalkylphosphonate diaryl ester derivatives. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of Tefovir? Patsnap Synapse. [Link]

  • Phosphonic Esters and their Application of Protease Control. Ingenta Connect. [Link]

  • What is the mechanism of Tenofovir? Patsnap Synapse. [Link]

  • Phosphinate esters as novel warheads for activity-based probes targeting serine proteases. RSC Publishing. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Tenofovir Definition - Intro to Pharmacology Key Term. Fiveable. [Link]

  • Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. PMC - PubMed Central. [Link]

  • A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. PMC - NIH. [Link]

  • Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B. PMC - NIH. [Link]

  • (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH. [Link]

  • Structural analysis via X-ray crystallography of an engineered carbon methyltransferase, a phytoxic phosphonate and its modifying enzyme, and a chimeric tyrosinase. IDEALS - University of Illinois. [Link]

  • VX (nerve agent). Wikipedia. [Link]

  • Synthetic route to fluorophosphonate and phenyl phosphonate probes. ResearchGate. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • Fluorescent diphenylphosphonate-based probes for detection of serine protease activity during inflammation. PMC - NIH. [Link]

  • (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]

  • Design and labeling mechanism of the fluorophosphonate probes used in... ResearchGate. [Link]

  • Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. ResearchGate. [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]

  • Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. PubMed. [Link]

  • Divergent structure-activity relationships of structurally similar acetylcholinesterase inhibitors. PubMed. [Link]

  • Backbone Conformation Shifts in X-ray Structures of Human Acetylcholinesterase upon Covalent Organophosphate Inhibition. MDPI. [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

  • Quantitative Structure-Activity Relationships for Organophosphates Binding to Acetylcholinesterase. PubMed. [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]

  • Phosphonic acid (1-formylbutyl)-, diethyl ester. Organic Syntheses Procedure. [Link]

  • 10. Organic Syntheses Procedure. [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

  • Phosphopeptide fragmentation and analysis by mass spectrometry. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

The Vanguard of Enzyme Inhibition: A Technical Guide to the Discovery and Synthesis of Novel Fluoromethylenebisphosphonates

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a comprehensive overview of the discovery, synthesis, and evaluation of fluoromethylenebisphosphonates, a promising class of enzyme inhibitors with significant therapeutic potential. This document eschews rigid templates in favor of a narrative that follows the scientific journey from conceptualization to preclinical assessment, emphasizing the rationale behind experimental choices and the importance of self-validating protocols.

Introduction: The Rationale for Fluoromethylenebisphosphonates in Modern Drug Discovery

Bisphosphonates are a well-established class of drugs, primarily known for their efficacy in treating bone resorption disorders such as osteoporosis and Paget's disease. Their mechanism of action often involves the inhibition of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPases, which are crucial for the function and survival of osteoclasts, the cells responsible for bone breakdown.

The introduction of a fluoromethylene group in place of the hydroxyl group on the central carbon of the bisphosphonate backbone offers several potential advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, potentially leading to improved pharmacokinetic profiles.

  • Modulated Potency and Selectivity: The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its binding affinity and selectivity for target enzymes.

  • Unique Mechanistic Possibilities: The fluoromethylene group can act as a bioisostere for a hydroxyl group, but its distinct chemical properties may lead to novel interactions with the enzyme's active site.

This guide will delve into the practical aspects of designing, synthesizing, and evaluating novel fluoromethylenebisphosphonates, providing a roadmap for researchers seeking to harness the therapeutic potential of this unique chemical scaffold.

Synthetic Strategies: From Precursors to Purified Compounds

The synthesis of novel fluoromethylenebisphosphonates is a multi-step process that requires careful planning and execution. A general and effective approach begins with the commercially available tetraethyl fluoromethylenebisphosphonate, which serves as a versatile starting material for the introduction of various side chains.

General Synthetic Workflow

The overall synthetic strategy involves the alkylation of tetraethyl fluoromethylenebisphosphonate, followed by deprotection to yield the final fluoromethylenebisphosphonic acid. This workflow is depicted in the diagram below.

Synthetic_Workflow Start Tetraethyl fluoromethylenebisphosphonate Intermediate Alkylated Intermediate Start->Intermediate Alkylation Final_Product Novel Fluoromethylene- bisphosphonic Acid Intermediate->Final_Product Deprotection Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General synthetic workflow for novel fluoromethylenebisphosphonates.

Experimental Protocol: Synthesis of a Novel Fluoromethylenebisphosphonate (Illustrative Example)

This protocol details the synthesis of a hypothetical novel compound, (1-fluoro-1,1-bis(phosphono)pentyl)phosphonic acid, to illustrate the practical steps involved.

Step 1: Alkylation of Tetraethyl Fluoromethylenebisphosphonate

  • To a stirred solution of tetraethyl fluoromethylenebisphosphonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.2 eq) at room temperature under an inert atmosphere (e.g., argon).

  • Stir the mixture for 30 minutes.

  • Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated intermediate.

Step 2: Deprotection to the Final Bisphosphonic Acid

  • Dissolve the crude intermediate from Step 1 in dichloromethane.

  • Add bromotrimethylsilane (excess, e.g., 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the volatile components under reduced pressure.

  • Add methanol to the residue and stir for 1 hour.

  • Concentrate the solution under reduced pressure to yield the crude final product.

Step 3: Purification

  • Purify the crude product by a suitable method, such as ion-exchange chromatography or recrystallization, to obtain the pure (1-fluoro-1,1-bis(phosphono)pentyl)phosphonic acid.

Physicochemical and Biological Characterization

Thorough characterization is essential to confirm the identity, purity, and biological activity of the newly synthesized compounds.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation.

Table 1: Representative Spectroscopic Data for a Novel Fluoromethylenebisphosphonate

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the alkyl side chain, with characteristic splitting patterns and chemical shifts.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbon of the fluoromethylene group, which will show coupling to both fluorine and phosphorus.
³¹P NMR A characteristic signal for the phosphorus nuclei of the bisphosphonate group, often appearing as a doublet due to coupling with the adjacent fluorine atom.
¹⁹F NMR A triplet signal for the fluorine atom, resulting from coupling to the two equivalent phosphorus nuclei.
HRMS (ESI-) An accurate mass measurement of the molecular ion, confirming the elemental composition of the synthesized compound. The calculated m/z should match the observed value.[1]
Biological Evaluation: Farnesyl Diphosphate Synthase (FDPS) Inhibition Assay

The primary biological activity of many bisphosphonates is the inhibition of FPPS. A continuous spectrophotometric assay is a reliable method for determining the inhibitory potency of new compounds.[2][3]

Experimental Protocol: FPPS Inhibition Assay [2][3][4][5]

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100.[2][3]

    • Enzyme: Purified recombinant human FPPS.

    • Substrates: Geranyl pyrophosphate (GPP) and Isopentenyl pyrophosphate (IPP).

    • Detection Reagent: A phosphate-releasing enzyme assay kit.

  • Assay Procedure:

    • Perform the assay in a 96-well plate format with a final reaction volume of 200 µL.[2][3]

    • Add varying concentrations of the test compound (novel fluoromethylenebisphosphonate) to the wells.

    • Add the FPPS enzyme to all wells except the negative control.

    • Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[2][3]

    • Initiate the reaction by adding the substrates (GPP and IPP) to a final concentration of 100 µM each.[2][3]

    • Monitor the release of inorganic phosphate over time using a microplate reader at the appropriate wavelength for the detection reagent.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Targeting the Mevalonate Pathway

Fluoromethylenebisphosphonates, particularly those containing a nitrogen atom in their side chain, are potent inhibitors of FPPS. They act as pyrophosphate analogues, binding to the active site of the enzyme and preventing the condensation of GPP and IPP to form farnesyl pyrophosphate (FPP).

MOA_Pathway cluster_0 Mevalonate Pathway GPP Geranyl Pyrophosphate (GPP) FPPS Farnesyl Diphosphate Synthase (FPPS) GPP->FPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->FPPS FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP Downstream Disruption of Protein Prenylation & Osteoclast Apoptosis FPP->Downstream Inhibitor Fluoromethylene- bisphosphonate Inhibitor->FPPS Inhibition

Caption: Inhibition of FPPS by fluoromethylenebisphosphonates disrupts the mevalonate pathway.

The inhibition of FPPS leads to a depletion of FPP and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. The disruption of this critical cellular process ultimately leads to osteoclast apoptosis and a reduction in bone resorption.

The Drug Development Pipeline: From Bench to Bedside

The development of a novel fluoromethylenebisphosphonate from a promising lead compound into a clinically approved drug is a long and rigorous process. The preclinical phase is a critical component of this journey, designed to assess the safety and efficacy of the candidate drug before it is administered to humans.

Preclinical Development Workflow

The preclinical development of a fluoromethylenebisphosphonate involves a series of studies to evaluate its pharmacological and toxicological properties.

Drug_Development_Pipeline cluster_preclinical Preclinical Development Lead_Opt Lead Optimization ADME ADME/Tox Screening (in vitro) Lead_Opt->ADME Efficacy Efficacy Studies (Animal Models) ADME->Efficacy Tox Toxicology Studies (in vivo) Efficacy->Tox Formulation Formulation Development Tox->Formulation IND Investigational New Drug (IND) Application Formulation->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials

Caption: Preclinical drug development pipeline for a novel fluoromethylenebisphosphonate.

Key Preclinical Studies
  • Pharmacokinetics (ADME): Studies to determine the absorption, distribution, metabolism, and excretion of the drug candidate. For bisphosphonates, particular attention is paid to bone targeting and renal clearance.

  • In Vivo Efficacy: Evaluation of the drug's therapeutic effect in relevant animal models of disease, such as ovariectomized rats for osteoporosis.

  • Toxicology Studies: A comprehensive assessment of the drug's safety profile, including acute and chronic toxicity studies in at least two animal species (one rodent, one non-rodent).[6][7] Key endpoints include effects on renal function, as the kidneys are a primary route of elimination for bisphosphonates.[6]

  • Formulation Development: The development of a stable, safe, and effective dosage form for clinical administration.

Conclusion and Future Directions

Novel fluoromethylenebisphosphonates represent a compelling class of enzyme inhibitors with the potential to address unmet medical needs in bone diseases and beyond. Their unique chemical properties offer opportunities for enhanced therapeutic profiles compared to existing bisphosphonates. The synthetic and analytical methodologies outlined in this guide provide a framework for the discovery and development of next-generation bisphosphonate therapeutics. Future research in this area will likely focus on exploring a wider range of side-chain diversity to fine-tune potency and selectivity, as well as investigating their potential applications in other therapeutic areas where farnesyl diphosphate synthase plays a critical role, such as oncology and infectious diseases.

References

  • Jee, J., et al. (2012). Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening. PLoS ONE, 7(9), e44125. [Link]

  • Manzano, D., et al. (2014). Farnesyl Diphosphate Synthase Assay. In: Methods in Molecular Biology, vol 1153. Humana Press, Totowa, NJ. [Link]

  • Koskela, H., et al. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381. [Link]

  • Body, J. J. (2005). Preclinical perspectives on bisphosphonate renal safety. The Oncologist, 10 Suppl 1, 3-7. [Link]

  • Beier, P., et al. (2011). A new route to α-alkyl-α-fluoromethylenebisphosphonates. Organic & Biomolecular Chemistry, 9(11), 4035-4038. [Link]

  • Guenther, H. (1997). Process for the preparation of tetraethyl methylenebisphosphonate.
  • Prakash, G. K. S., et al. (2011). A new route to α-alkyl-α-fluoromethylenebisphosphonates. The Royal Society of Chemistry. [Link]

  • Ubeira, F. M., et al. (1997). Preclinical toxicology of bisphosphonates. ResearchGate. [Link]

  • Oldfield, E., et al. (2012). Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening. Department of Chemistry and Biochemistry, University of Illinois at Urbana-Champaign. [Link]

  • Guenther, H. (1997). Process for the preparation of tetraethyl methylenebisphosphonate.
  • Hanna, R. G., et al. (2013). ³¹P NMR chemical shifts for various types of organophosphorus esters. ResearchGate. [Link]

  • Manzano, D., et al. (2014). Farnesyl Diphosphate Synthase Assay. Springer Nature Experiments. [Link]

  • Butler, M. J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Journal of the American Chemical Society, 143(3), 1436-1443. [Link]

  • Al-Juboori, F. A. F. (2018). Studies of organophosphorus compounds by nuclear magnetic resonance spectroscopy with two frequency dimensions. London Met Repository. [Link]

  • Butler, M. J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

  • Reinvestigation of the Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. (2007). ResearchGate. [Link]

  • Pognan, F., et al. (2021). Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation. PLoS ONE, 16(6), e0252521. [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]

  • Metcalf, W. W., et al. (2012). Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338. Journal of Bacteriology, 194(12), 3243-3253. [Link]

  • Atkins, J. T., et al. (2020). Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials. MD Anderson Cancer Center. [Link]

  • Singh, S., et al. (2014). Purification and characterization of carbon-phosphorus bond-cleavage enzyme from glyphosate degrading Pseudomonas putida T5. Preparative Biochemistry and Biotechnology, 44(8), 811-823. [Link]

  • Michailovski, A., et al. (2006). Synthesis and characterization of novel fluorinated poly(oxomolybdates). Inorganic Chemistry, 45(14), 5641-5652. [Link]

  • Hadjidemetriou, M., et al. (2021). Fast and Purification-Free Characterization of Bio-Nanoparticles in Biological Media by Electrical Asymmetrical Flow Field-Flow Fractionation Hyphenated with Multi-Angle Light Scattering and Nanoparticle Tracking Analysis Detection. Nanomaterials, 11(11), 2855. [Link]

  • Zhuo, S., et al. (1993). Expression, purification, crystallization, and biochemical characterization of a recombinant protein phosphatase. Journal of Biological Chemistry, 268(24), 17754-17761. [Link]

Sources

Tetraisopropyl Fluoromethylenediphosphonate structure and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetraisopropyl Fluoromethylenediphosphonate: Structure, Stability, and Applications

Introduction

This compound is an organophosphorus compound of significant interest in medicinal chemistry and drug development. Its structural resemblance to the endogenous pyrophosphate moiety, combined with the unique electronic properties conferred by the fluorine atom, makes it a valuable non-hydrolyzable bioisostere. This guide provides a comprehensive overview of its chemical structure, synthetic methodologies, stability profile, and applications for researchers, scientists, and drug development professionals. By understanding the core attributes of this molecule, researchers can better leverage its potential in the design of novel therapeutics and chemical probes.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the P-CHF-P core, which mimics the P-O-P linkage of pyrophosphate. The fluorine atom, being highly electronegative, modulates the acidity of the adjacent C-H proton and influences the overall electronic character of the molecule. The four isopropyl ester groups enhance lipophilicity, which can improve cell permeability compared to the highly charged phosphonic acids.

Chemical Structure

The molecule consists of a central methylene bridge (-CH2-) where one hydrogen is substituted with a fluorine atom. This fluoromethylene group is bonded to two phosphonate moieties, each of which is esterified with two isopropyl groups.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₃H₂₉FO₆P₂[1]
Molecular Weight 366.32 g/mol Derived from Formula
CAS Number 78715-57-8[1]
Appearance Liquid[2]
Boiling Point 155 °C at 0.5 mmHg[2]
Density 1.08 g/mL at 25 °C[2]
Refractive Index n20/D 1.431[2]

Synthesis of this compound

The synthesis of fluorinated methylenebisphosphonates typically involves the modification of a pre-existing bisphosphonate scaffold.[3] A common and effective route is the fluorination of the corresponding non-fluorinated precursor, tetraisopropyl methylenediphosphonate.

Synthetic Pathway Overview

The synthesis generally proceeds via a two-step process starting from triisopropyl phosphite. The first step is a Michaelis-Arbuzov reaction to form the methylene-bridged diphosphonate.[2][4] The second step involves a deprotonation followed by electrophilic fluorination.

SynthesisWorkflow start Triisopropyl Phosphite + Dibromomethane step1 Michaelis-Arbuzov Reaction start->step1 intermediate Tetraisopropyl Methylenediphosphonate (TIMDP) step1->intermediate step2 Deprotonation (e.g., LDA, BuLi) intermediate->step2 carbanion TIMDP Carbanion step2->carbanion step3 Electrophilic Fluorination (e.g., NFSI) carbanion->step3 product Tetraisopropyl Fluoromethylenediphosphonate step3->product purification Purification (Chromatography) product->purification final_product Final Product purification->final_product

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example for the synthesis of this compound from its non-fluorinated precursor.

Step 1: Synthesis of Tetraisopropyl Methylenediphosphonate [2][4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triisopropyl phosphite (2.0-10.0 molar equivalents) and dibromomethane (1.0 molar equivalent).

  • Reaction: Heat the mixture to reflux at a temperature between 130 °C and 200 °C.[4] The reaction progress can be monitored by the evolution of isopropyl bromide, which can be distilled off.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product can be purified by vacuum distillation to yield tetraisopropyl methylenediphosphonate as a clear liquid.[2]

Step 2: Fluorination of Tetraisopropyl Methylenediphosphonate

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Dissolve tetraisopropyl methylenediphosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Carbanion Formation: Add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete formation of the carbanion.

  • Fluorination: In a separate flask, dissolve an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) (1.2 eq), in anhydrous THF. Add this solution dropwise to the carbanion solution at -78 °C.

  • Quenching and Work-up: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in biological assays. Like other phosphonate esters, its stability is primarily influenced by pH, temperature, and the presence of enzymes.[5][6]

Factors Influencing Stability
  • pH-Dependent Hydrolysis: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[7][8]

    • Acidic Conditions: Acid-catalyzed hydrolysis involves protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

    • Basic Conditions: Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the phosphorus center, leading to the cleavage of the P-O-C ester bond.

  • Thermal Stability: Increased temperature accelerates the rate of hydrolysis and other potential degradation pathways, consistent with general principles of chemical kinetics.[6]

  • Enzymatic Degradation: In biological systems, enzymes such as phosphatases and esterases may catalyze the hydrolysis of the isopropyl ester groups.[6][9] The P-CHF-P core is, however, resistant to enzymatic cleavage by pyrophosphatases.

  • Steric Effects: The bulky isopropyl groups provide some steric hindrance around the phosphorus centers, which can slow the rate of hydrolysis compared to less hindered esters like methyl or ethyl phosphonates.[6]

Protocol for Stability Assessment

A robust stability study is essential to define the shelf-life and appropriate handling conditions for the compound. The following protocol is based on the principles outlined in ICH guidelines.[10][11][12]

Objective: To evaluate the chemical stability of this compound in aqueous solutions at different pH values and temperatures over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., phosphate, citrate) for preparing pH 4, 7, and 9 buffers

  • Calibrated pH meter and analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

  • Temperature-controlled incubators or water baths

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution into the aqueous buffers (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Aliquot the test solutions into sealed vials and place them in incubators set at different temperatures (e.g., 25 °C and an accelerated condition of 40 °C).[12] Protect samples from light if the compound is suspected to be light-sensitive.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).[11] The initial (t=0) sample serves as the baseline.

  • Sample Analysis: Immediately analyze the withdrawn samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

StabilityWorkflow prep_stock Prepare Stock Solution (in Acetonitrile) prep_test Prepare Test Solutions (pH 4, 7, 9 Buffers) prep_stock->prep_test incubation Incubate at Controlled Temperatures (e.g., 25°C & 40°C) prep_test->incubation sampling Sample at Time Points (t = 0, 24h, 48h, etc.) incubation->sampling analysis HPLC Analysis (Quantify Parent Compound) sampling->analysis data Data Analysis (Calculate % Remaining vs. Time) analysis->data result Determine Degradation Profile and Half-life data->result

Caption: Workflow for a Chemical Stability Assessment Study.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable tool in medicinal chemistry and chemical biology.

  • Phosphate/Pyrophosphate Bioisostere: The central P-CHF-P moiety is a non-hydrolyzable isostere of the pyrophosphate group. This makes it an ideal building block for creating stable analogues of biologically important molecules like Adenosine Triphosphate (ATP) or other nucleotide phosphates.[5] These analogues can be used to study the structure and function of enzymes that bind these substrates without the complication of substrate hydrolysis.[13]

  • Modulation of Physicochemical Properties: The introduction of a fluorine atom can significantly alter the properties of a molecule, including its pKa, lipophilicity, and metabolic stability.[14] This strategic use of fluorine is a common tactic in drug design to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.[14]

  • Precursor for Active Pharmaceutical Ingredients (APIs): The isopropyl ester groups can serve as prodrug moieties. In vivo, these esters can be cleaved by cellular esterases to release the biologically active phosphonic acids. This strategy can enhance the oral bioavailability of highly charged phosphonate drugs.

  • Chelating Agent: Phosphonic acids are known to be effective chelating agents for metal ions.[5] Derivatives of fluoromethylenediphosphonic acid can be explored for applications where metal chelation is a desired therapeutic mechanism.

Conclusion

This compound is a specialized chemical entity with significant utility in the field of drug discovery and chemical biology. Its structure, designed to mimic pyrophosphate while resisting enzymatic cleavage, provides a robust scaffold for developing enzyme inhibitors and molecular probes. A thorough understanding of its synthesis and stability is paramount for its effective application. The protocols and data presented in this guide offer a foundational resource for scientists aiming to incorporate this versatile molecule into their research and development programs.

References

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • van der Veken, P., et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fluorine bearing aminomethylene bisphosphonates. Retrieved from [Link]

  • Petr Beier Group. (n.d.). Chemistry of fluorinated phosphonates. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12412. Retrieved from [Link]

  • PubMed. (2023). Synthesis of a novel fluorinated phosphonyl C-glycoside, (3-deoxy-3-fluoro-β-d-glucopyranosyl)methylphosphonate, a potential inhibitor of β-phosphoglucomutase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. Retrieved from [Link]

  • Google Patents. (n.d.). US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates.
  • ResearchGate. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel active phosphonate esters and their application in preparation of ceftriaxone. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:78715-59-0 | Tetraisopropyl Difluoromethylenebisphosphonate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetraisopropyl methylenediphosphonate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tetraisopropyl methylenediphosphonate. Retrieved from [Link]

  • PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]

  • ResearchGate. (n.d.). On the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates by lipases. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluorometholone?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

  • Intertek. (n.d.). ICH STABILITY STORAGE & cGMP STABILITY STUDIES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of Enzymatic Hydrolysis on Bee Pollen Antioxidant and Antibacterial Activities. Retrieved from [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of Limited Enzymatic Hydrolysis on Structural and Functional Properties of Elaeagnus mollis Oil Meal Protein. Retrieved from [Link]

  • PubMed. (1984). Studies on the Activation of the Enzymatic Hydrolysis of Sphingomyelin Liposomes. Retrieved from [Link]

  • PubMed. (2014). Enzymatic hydrolysis of ovalbumin and the functional properties of the hydrolysates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative of Fluorinated Diphosphonates

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. Tetraisopropyl fluoromethylenediphosphonate stands as a significant scaffold in this class of compounds, serving as a precursor and a structural motif in the development of novel therapeutics, particularly in bone resorption disorders and as enzyme inhibitors. The precise elucidation of its molecular structure and purity is paramount, a task for which spectroscopic analysis is the definitive tool. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the rigorous characterization of this fluorinated diphosphonate. We delve into the "why" behind the experimental choices, offering insights grounded in the principles of chemical analysis to empower researchers in their pursuit of molecular precision.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe of Molecular Architecture

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom. A multi-nuclear approach, examining ¹H, ¹³C, ¹⁹F, and ³¹P nuclei, is essential for a complete characterization.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR provides a quantitative map of the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show two main groups of signals corresponding to the methine and methyl protons of the isopropyl groups.

  • Expected Chemical Shifts and Multiplicities:

    • Isopropyl Methine (CH): A multiplet is anticipated due to coupling with the six neighboring methyl protons and potentially long-range coupling to the phosphorus and fluorine atoms.

    • Isopropyl Methyl (CH₃): A doublet will arise from coupling to the adjacent methine proton.

The integration of these signals will confirm the ratio of methine to methyl protons, validating the presence of the four isopropyl groups.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a direct observation of the carbon framework. The key signals to identify are those of the fluoromethylene carbon and the carbons of the isopropyl groups.

  • Key Diagnostic Signals:

    • Fluoromethylenediphosphonate Carbon (CHF): This signal is of paramount diagnostic value. It will appear as a triplet due to coupling with the two phosphorus atoms and a doublet due to coupling with the fluorine atom, resulting in a complex multiplet. The large one-bond carbon-phosphorus coupling constant is a characteristic feature.

    • Isopropyl Carbons (CH and CH₃): Two distinct signals are expected for the methine and methyl carbons of the isopropyl groups.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Fluorine-19 NMR is a highly sensitive technique that provides a unique window into the electronic environment of the fluorine atom.[1] Given the 100% natural abundance of the ¹⁹F isotope, this experiment is often straightforward and highly informative.

  • Expected Spectrum:

    • A single signal is expected for the fluorine atom in this compound. This signal will be split into a triplet by the two equivalent phosphorus atoms.

The chemical shift of this signal is indicative of the electronic environment around the fluorine atom.

³¹P NMR Spectroscopy: The Phosphorus Core

Phosphorus-31 NMR is indispensable for the characterization of organophosphorus compounds.[2] With a natural abundance of 100%, ³¹P NMR provides clear and sensitive signals.

  • Expected Spectrum:

    • The two phosphorus atoms in the molecule are chemically equivalent, and therefore, a single signal is expected in the proton-decoupled ³¹P NMR spectrum. This signal will be split into a doublet by the fluorine atom on the bridging methylene group.

The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atoms.

Table 1: Summary of Expected NMR Spectroscopic Data for this compound

NucleusChemical GroupExpected Chemical Shift (ppm)Expected MultiplicityKey Coupling Interactions
¹H Isopropyl-CHMultipletdsept (doublet of septets)³J(H,H), ⁴J(H,P), ⁴J(H,F)
Isopropyl-CH₃Doubletd³J(H,H)
¹³C CHF~80-100t (triplet of doublets)¹J(C,F), ¹J(C,P)
Isopropyl-CH~70-75s
Isopropyl-CH₃~23-25s
¹⁹F CHFVariablet (triplet)²J(F,P)
³¹P P=OVariabled (doublet)²J(P,F)

Note: The exact chemical shifts can vary depending on the solvent and the reference standard used.

Experimental Protocol: Acquisition of a ³¹P{¹H} NMR Spectrum

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe to the ³¹P frequency.

    • Lock the field using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the experiment to a standard one-pulse proton-decoupled ³¹P experiment.

    • Set the spectral width to cover the expected chemical shift range for phosphonates.

    • Use a calibrated 90° pulse.

    • Employ a relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei to ensure quantitative results if needed.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential window function to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum.

    • Reference the spectrum to an external standard (e.g., 85% H₃PO₄).

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolution Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolution->Transfer Setup Instrument Setup (Tune, Lock, Shim) Transfer->Setup Params Set Acquisition Parameters Setup->Params Acquire Acquire Data Params->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Referencing Reference Spectrum Phasing->Referencing Analysis Spectral Analysis Referencing->Analysis

Caption: A streamlined workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4][5] For this compound, the IR spectrum will be dominated by absorptions corresponding to P=O, P-O-C, and C-H bonds.

  • Key Vibrational Bands:

    • P=O Stretch: A strong and characteristic absorption is expected in the region of 1250-1200 cm⁻¹. This band is a hallmark of phosphonates.

    • P-O-C Stretch: Strong absorptions corresponding to the P-O-C linkages of the isopropoxy groups are expected around 1000 cm⁻¹.

    • C-H Stretch: Absorptions for the sp³ C-H bonds of the isopropyl groups will be observed just below 3000 cm⁻¹.

    • C-F Stretch: A moderate to strong absorption for the C-F bond is expected in the region of 1100-1000 cm⁻¹, though it may overlap with the strong P-O-C stretching bands.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
P=OStretch1250 - 1200Strong
P-O-CStretch~1000Strong
C-H (sp³)Stretch2980 - 2850Medium-Strong
C-FStretch1100 - 1000Medium-Strong

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is often preferred to observe the molecular ion.

  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, which will confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecule under MS conditions can provide valuable structural information. Common fragmentation pathways for phosphonates include the loss of the alkoxy groups. The presence of fluorine will also influence the fragmentation pattern.

Diagram 2: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [M+H]⁺ This compound frag1 Loss of Isopropene C₁₀H₂₃FO₆P₂⁺ M->frag1 - C₃H₆ frag2 Loss of Isopropoxy Radical C₁₀H₂₂FO₆P₂⁺ M->frag2 - •OC₃H₇ frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Plausible fragmentation pathways in mass spectrometry.

IV. Conclusion: A Synergy of Spectroscopic Techniques for Unambiguous Characterization

The comprehensive spectroscopic analysis of this compound necessitates a synergistic application of multiple techniques. While NMR spectroscopy provides the most detailed structural map, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry definitively establishes the molecular weight and provides insights into the molecule's stability and fragmentation. The meticulous application and interpretation of these analytical methods, as outlined in this guide, are fundamental to ensuring the quality, purity, and structural integrity of this important fluorinated diphosphonate, thereby underpinning its successful application in research and development.

References

  • To be populated with specific references from the full text of the McKenna et al. (1988)
  • Tetraisopropyl methylenediphosphonate. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Method for preparing tetra-secondary alkyl methylenediphosphonates. (n.d.). Google Patents.
  • United States Patent Office. (n.d.). Retrieved from [Link]

  • Tetraisopropyl methylenediphosphonate | C13H30O6P2. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0032029). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Mass Spectrum (Electron Ionization) (HMDB0005846). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • 13.5: Characteristics of ¹³C NMR Spectroscopy. (2023, May 4). Chemistry LibreTexts. Retrieved from [Link]

  • ¹H NMR (a), ¹³C NMR (b), and ³¹P NMR (c) spectra of EHPP. (n.d.). ResearchGate. Retrieved from [Link]

  • How To Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). [Video]. YouTube. Retrieved from [Link]

  • Phosphorus, Sulfur, and Silicon and the Related Elements. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Organic Chemistry Tutor. Retrieved from [Link]

  • Pasek, M. A. (n.d.). PHOSPHORUS AND SULFUR COSMOCHEMISTRY: IMPLICATIONS FOR THE ORIGINS OF LIFE. The University of Arizona. Retrieved from [Link]

  • Sulfur- and phosphorus-Kβ spectra analyses in sulfite, sulfate and phosphate compounds by X-ray fluorescence spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Butamifos. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Isopropyl myristate. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Sulfotep. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

Sources

In vitro stability of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability Assessment of Tetraisopropyl Fluoromethylenediphosphonate (TIFMDP)

Executive Summary

This compound (TIFMDP) is a fluorinated organophosphorus compound belonging to the bisphosphonate family. Like many phosphonates, its core P-C-P structure provides a stable scaffold. However, the presence of four isopropyl ester moieties suggests its potential role as a prodrug, designed to improve membrane permeability and oral bioavailability. The in vivo efficacy of such a compound is critically dependent on its conversion to the active diphosphonic acid form. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for evaluating the in-vitro stability of TIFMDP. We will explore the underlying principles of chemical and enzymatic degradation, present detailed, self-validating protocols for stability assessment in key biological matrices, and discuss the analytical methods and data interpretation required to build a robust stability profile. The focus is not merely on procedural steps but on the scientific rationale that underpins each experimental choice, ensuring a thorough and reliable characterization of the molecule's behavior.

Introduction to this compound (TIFMDP)

Chemical Structure and Properties

TIFMDP is an esterified derivative of a fluorinated methylenediphosphonic acid. The core of the molecule is the P-C-P (phosphorus-carbon-phosphorus) bridge, a structure known to be exceptionally resistant to both chemical and enzymatic cleavage, in stark contrast to the P-O-P bridge of naturally occurring pyrophosphate.[1] This inherent stability of the backbone is a hallmark of the bisphosphonate class of drugs.[2]

The key features for stability considerations are the four isopropyl ester groups linked to the phosphorus atoms (P-O-C bonds). These ester linkages are susceptible to hydrolysis, a vulnerability that is central to the compound's mechanism of action as a potential prodrug.[3] The physical properties of related, non-fluorinated compounds like Tetraisopropyl methylenediphosphonate, such as low water solubility, suggest that TIFMDP is likely a lipophilic molecule.[4][5]

The Prodrug Hypothesis and the Imperative of Stability Testing

Phosphonic acids are typically highly charged at physiological pH, leading to poor cell membrane permeability and low oral bioavailability. Esterification masks these charges, creating a more lipophilic molecule that can more easily traverse biological membranes. The central hypothesis is that TIFMDP acts as a prodrug, which, after absorption, is hydrolyzed by endogenous enzymes (primarily esterases) to release the pharmacologically active fluoromethylenediphosphonic acid.

Understanding the rate and location of this conversion is paramount.

  • Too Stable: If the compound is excessively stable and is not hydrolyzed, it may not reach sufficient concentrations of the active form at the target site, resulting in a lack of efficacy.

  • Too Labile: If the ester bonds are hydrolyzed too rapidly (e.g., in the gastrointestinal tract or bloodstream before reaching the target), the resulting polar diacid may be poorly absorbed or prematurely cleared, again limiting efficacy.

Therefore, in-vitro stability studies are a critical first step to predict the in-vivo fate of TIFMDP, guiding decisions on formulation, dosing, and potential therapeutic applications.

Fundamental Principles of TIFMDP In Vitro Degradation

The stability of TIFMDP in a biological system is governed by two primary processes: chemical hydrolysis and enzyme-catalyzed metabolism.

  • Chemical Stability (Hydrolysis): This refers to the non-enzymatic cleavage of the ester bonds by water. The rate of this reaction is highly dependent on pH and temperature.[3] Assessing chemical stability in simple aqueous buffers is essential to establish a baseline and understand the molecule's intrinsic lability.

  • Enzymatic Stability: This involves the metabolism of the compound by enzymes. For an ester prodrug like TIFMDP, the most significant enzymatic degradation pathway is hydrolysis catalyzed by esterases, which are abundant in plasma and liver.[6] While less likely for this structure, oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver should also be considered as part of a standard drug metabolism and pharmacokinetics (DMPK) screening cascade.[7]

Experimental Design and Methodologies

A robust assessment of in-vitro stability requires a multi-faceted approach. The following protocols are designed to dissect the contributions of chemical and enzymatic degradation pathways.

Overall Experimental Workflow

The logical flow of experiments begins with assessing intrinsic chemical stability, followed by investigations in increasingly complex biological matrices that introduce enzymatic activity.

G cluster_prep Preparation cluster_assays Stability Assays cluster_analysis Analysis & Interpretation A Prepare TIFMDP Stock (e.g., in DMSO) D Protocol 3.2: Chemical Stability (Aqueous Buffers) A->D E Protocol 3.3: Plasma Stability (Esterase Activity) A->E F Protocol 3.4: Microsomal Stability (Hepatic Metabolism) A->F B Prepare Buffers (pH 3, 7.4, 9) B->D C Procure & Prepare Matrices (Plasma, Liver Microsomes) C->E C->F G Sample Quenching & Protein Precipitation D->G E->G F->G H LC-MS/MS Analysis (Quantify Parent Compound) G->H I Data Processing: Calculate % Remaining H->I J Kinetic Analysis: Determine Half-Life (t½) I->J K K J->K Build Stability Profile

Caption: Overall workflow for assessing the in-vitro stability of TIFMDP.

Protocol: Chemical Stability in Aqueous Buffers

Causality: This experiment isolates the molecule from enzymatic effects to determine its inherent susceptibility to acid- and base-catalyzed hydrolysis. By testing at a range of pH values (e.g., acidic, neutral, and basic), we can predict its stability in various physiological environments, such as the stomach (acidic) or small intestine (neutral to basic).

Methodology:

  • Reagent Preparation:

    • Prepare 100 mM phosphate buffers at pH 3.0, 7.4, and 9.0.

    • Prepare a 10 mM stock solution of TIFMDP in an appropriate organic solvent (e.g., DMSO or acetonitrile).

  • Incubation:

    • Pre-warm buffer solutions to 37°C in a shaking water bath.

    • Initiate the reaction by spiking the TIFMDP stock solution into the pre-warmed buffer to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1% to minimize its effect on the reaction.

    • Immediately collect the t=0 sample by transferring an aliquot (e.g., 50 µL) into a collection tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with an internal standard).

  • Time Points:

    • Collect subsequent samples at various time points (e.g., 15, 30, 60, 120, 240 minutes). The sampling schedule may need to be adjusted based on the compound's lability.

  • Sample Processing:

    • Vortex all quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet any precipitates.

    • Transfer the supernatant to a 96-well plate or HPLC vials for analysis.

  • Self-Validation/Controls:

    • Run each condition in triplicate to assess variability.

    • Include a control compound with known pH stability to validate the experimental setup.

Protocol: Metabolic Stability in Plasma

Causality: This assay is crucial for evaluating the rate of hydrolysis by plasma esterases, which is a primary activation pathway for many ester-based prodrugs. Comparing stability across species (e.g., rat, mouse, dog, human) can reveal species-specific differences in metabolism, which is vital for preclinical-to-clinical translation.

Methodology:

  • Matrix Preparation:

    • Thaw frozen plasma (e.g., human, rat) from different species at 37°C. Use plasma with heparin or EDTA as the anticoagulant.

    • For the negative control, prepare heat-inactivated plasma by incubating an aliquot at 56-60°C for 30-60 minutes to denature enzymes.

  • Incubation:

    • Pre-warm plasma and heat-inactivated plasma aliquots to 37°C.

    • Initiate the reaction by adding TIFMDP stock solution to a final concentration of 1-10 µM.

    • Collect time-point samples (t=0, 15, 30, 60, 120 min) and quench immediately with 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Follow the same vortexing and centrifugation steps as described in Protocol 3.2.

  • Self-Validation/Controls:

    • Negative Control: The compound should remain stable in heat-inactivated plasma, confirming that any degradation observed in active plasma is enzyme-mediated.

    • Positive Control: Include a control compound known to be rapidly hydrolyzed by plasma esterases (e.g., procaine) to confirm the enzymatic activity of the plasma lot.

Protocol: Metabolic Stability in Liver Microsomes

Causality: This assay assesses the compound's susceptibility to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) family. While esterase activity is also present in microsomes, this assay specifically tests for oxidative metabolism by including the necessary cofactor, NADPH.

Methodology:

  • Reagent Preparation:

    • Prepare a microsomal reaction mixture containing liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH (e.g., 1 mM final concentration).

  • Incubation:

    • Pre-warm the microsomal mixture to 37°C.

    • Add TIFMDP stock solution (1-10 µM final concentration) and pre-incubate for 5-10 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • For the negative control, a parallel incubation is run without NADPH.

  • Time Points and Quenching:

    • Collect samples at specified time points (e.g., 0, 5, 15, 30, 45, 60 min) and quench with ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Follow the same vortexing and centrifugation steps as described in Protocol 3.2.

  • Self-Validation/Controls:

    • -NADPH Control: Degradation in the absence of NADPH suggests non-CYP-mediated metabolism (e.g., by microsomal esterases) or chemical instability. Stability in this control but degradation in the +NADPH condition points to CYP-mediated metabolism.

    • Positive Control: Include a compound known to be rapidly metabolized by CYPs (e.g., testosterone, verapamil) to confirm the activity of the microsomal preparation.

Bioanalytical Method: LC-MS/MS Quantification

The accurate quantification of the remaining parent compound (TIFMDP) at each time point is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

  • Principle: The LC system separates TIFMDP from matrix components and potential metabolites. The mass spectrometer then ionizes the compound and fragments it in a specific way, allowing for highly selective detection and quantification.

  • Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting small molecules from plasma and microsomal matrices.

  • Method Development: A C18 reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile/methanol containing a small amount of formic acid or ammonium acetate to improve ionization. MS parameters (precursor and product ions, collision energy) must be optimized specifically for TIFMDP and the chosen internal standard.

Data Analysis and Interpretation

Data Presentation

Quantitative data from the stability assays should be summarized in clear, structured tables for easy comparison across conditions.

Table 1: Example Data Summary for TIFMDP Chemical Stability at 37°C

Time (min) % Remaining (pH 3.0) % Remaining (pH 7.4) % Remaining (pH 9.0)
0 100.0 ± 0.0 100.0 ± 0.0 100.0 ± 0.0
15 98.5 ± 2.1 99.1 ± 1.8 92.3 ± 3.4
30 96.2 ± 2.5 98.5 ± 2.0 85.1 ± 2.9
60 91.7 ± 3.0 97.2 ± 1.9 72.4 ± 4.1
120 82.1 ± 3.5 94.8 ± 2.2 51.9 ± 5.0
240 65.9 ± 4.1 90.1 ± 2.8 27.3 ± 4.8

(Data are hypothetical examples, mean ± SD, n=3)

Table 2: Example Data Summary for TIFMDP Metabolic Stability at 37°C

Time (min) % Remaining (Human Plasma) % Remaining (Rat Plasma) % Remaining (Human Liver Microsomes +NADPH)
0 100.0 ± 0.0 100.0 ± 0.0 100.0 ± 0.0
15 65.2 ± 4.5 45.1 ± 3.8 96.3 ± 2.4
30 42.8 ± 3.9 20.7 ± 3.1 93.1 ± 2.9
60 18.1 ± 3.2 4.1 ± 1.9 88.5 ± 3.1
120 3.2 ± 1.5 <1.0 80.2 ± 3.8

(Data are hypothetical examples, mean ± SD, n=3)

Kinetic Analysis

The degradation of a compound often follows first-order kinetics. The half-life (t½), which is the time required for the compound's concentration to decrease by 50%, is a key parameter.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • If the plot is linear, the degradation follows first-order kinetics.

  • The slope of the line is the degradation rate constant (k).

  • Calculate the half-life using the formula: t½ = 0.693 / k

Potential Degradation Pathway

The primary degradation pathway for TIFMDP is expected to be the sequential hydrolysis of its four isopropyl ester groups, ultimately yielding the active fluoromethylenediphosphonic acid. This process likely proceeds through intermediate species with one, two, and three remaining ester groups.

G cluster_legend Legend A TIFMDP (Tetra-isopropyl ester) B Tri-isopropyl ester A->B - Isopropanol C Di-isopropyl ester B->C - Isopropanol D Mono-isopropyl ester C->D - Isopropanol E Fluoromethylenediphosphonic Acid (Active Di-acid) D->E - Isopropanol K Prodrug/Intermediate L Active Moiety M Hydrolysis Step dummy dummy->M

Caption: Proposed hydrolytic degradation pathway of TIFMDP.

Conclusion

A systematic in-vitro stability assessment is fundamental to the development of this compound as a potential therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for characterizing its chemical lability and metabolic profile in key biological systems. By understanding its rate of conversion in buffers, plasma, and liver microsomes, researchers can build a predictive model of its behavior in vivo. This data is critical for establishing structure-activity relationships, guiding lead optimization, and ultimately enabling the rational design of a safe and effective drug candidate. The findings from these studies will directly inform decisions regarding dosing routes, formulation strategies, and the selection of appropriate species for further preclinical development.

References

  • Chemsrc.com. Tetraisopropyl Difluoromethylenebisphosphonate. Available from: [Link].

  • Paim, L. M., et al. Unexpected degradation of the bisphosphonate P-C-P bridge under mild conditions. National Institutes of Health. Available from: [Link].

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow), 67(2), 184-195. Available from: [Link].

  • Rao, N. N., & McGrath, J. W. (2020). Phosphonate degradation in microorganisms. ResearchGate. Available from: [Link].

  • Villar, E., et al. The Microbial Degradation of Natural and Anthropogenic Phosphonates. PubMed Central. Available from: [Link].

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. ResearchGate. Available from: [Link].

  • Qu, G., et al. (2015). The stability of organophosphorus insecticides in fresh blood. ResearchGate. Available from: [Link].

  • Toray Membrane Europe. (2023). Natural Degradation of Phosphonates. Available from: [Link].

  • Abou-Donia, M. B., et al. (2011). Organophosphorus pesticide degradation product in vitro metabolic stability and time-course uptake and elimination in rats following oral and intravenous dosing. Xenobiotica, 41(5), 384-391. Available from: [Link].

  • Abou-Donia, M. B., et al. (2011). Organophosphorus pesticide degradation product in vitro metabolic stability and time-course uptake and elimination in rats following oral and intravenous dosing. ResearchGate. Available from: [Link].

  • Qu, G., et al. (2001). The stability of organophosphorus insecticides in fresh blood. Nihon hoigaku zasshi = The Japanese journal of legal medicine, 55(4), 321-326. Available from: [Link].

  • Ebetino, F. H., et al. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 49(1), 20-33. Available from: [Link].

  • Singh, B. K. (2009). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 33(1), 149-163. Available from: [Link].

  • ClinPGx. Bisphosphonate Pathway, Pharmacodynamics. Available from: [Link].

  • Chemical-Suppliers.com. Tetraisopropyl methylenediphosphonate | CAS 1660-95-3. Available from: [Link].

  • National Center for Biotechnology Information. Tetraisopropyl methylenediphosphonate. PubChem Compound Database. Available from: [Link].

  • Wikipedia. Bisphosphonate. Available from: [Link].

  • ChemBK.com. Tetraisopropyl methylenediphosphonate. Available from: [Link].

  • Keglevich, G., & Rádai, Z. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 27(19), 6296. Available from: [Link].

  • Pazianas, M., & Miller, P. D. (2011). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings, 86(10), 995-1005. Available from: [Link].

  • ChemSurvival. (2019). 22.04 Hydrolysis of Phosphoesters. YouTube. Available from: [Link].

  • Atilgan, A., et al. (2023). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Molecules, 28(21), 7298. Available from: [Link].

Sources

Methodological & Application

Application Notes and Protocols for Enzyme Inhibition Assays Using Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Action of a Novel Bisphosphonate Prodrug

Tetraisopropyl Fluoromethylenediphosphonate (tiF-CH2-PP) represents a class of organophosphorus compounds with significant potential as enzyme inhibitors. Structurally, it is a fluorinated analog of a diphosphate, a common moiety in various biological substrates, most notably Adenosine Triphosphate (ATP). The defining feature of tiF-CH2-PP is the substitution of the hydrolyzable P-O-P (pyrophosphate) bond with a stable P-CF2-P linkage. This modification renders the molecule resistant to enzymatic cleavage, making it a powerful tool for probing the active sites of enzymes that recognize pyrophosphate-containing substrates.

A critical aspect of tiF-CH2-PP's design is the presence of four isopropyl ester groups. These lipophilic moieties likely function as prodrug-protecting groups, masking the negatively charged phosphonate groups to facilitate passage across cell membranes.[1][2] Once inside the cell, endogenous esterases are presumed to hydrolyze these isopropyl groups, liberating the active, negatively charged fluoromethylenediphosphonate. This active form is then poised to interact with its intracellular target.

Given its structural similarity to pyrophosphate and the established targets of related bisphosphonate compounds, a primary hypothesized target for tiF-CH2-PP is Farnesyl Diphosphate Synthase (FDPS) .[3][4][5][6] FDPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl diphosphate (FPP), a precursor for cholesterol, steroid hormones, and prenylated proteins.[6] Inhibition of FDPS by nitrogen-containing bisphosphonates is a well-established mechanism for their therapeutic effects in bone resorption diseases.[3][4][5] Therefore, this document will provide a detailed protocol for an in vitro enzyme inhibition assay targeting human FDPS, a probable target of tiF-CH2-PP.

Mechanism of Action: Competitive Inhibition of Farnesyl Diphosphate Synthase

The proposed mechanism of action for the active form of tiF-CH2-PP is competitive inhibition of FDPS. The enzyme catalyzes the condensation of geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) to form FPP. The diphosphate moieties of both substrates are crucial for binding to the enzyme's active site. The de-esterified tiF-CH2-PP, with its non-hydrolyzable P-CF2-P bond and negative charges, is expected to mimic the binding of the natural substrate, GPP, at the enzyme's active site. By occupying this site, it prevents the binding of the natural substrate, thereby inhibiting the synthesis of FPP.

FDPS_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by tiF-CH2-PP (active form) GPP Geranyl Diphosphate (GPP) FDPS_active FDPS (Active Site) GPP->FDPS_active Binds to active site IPP Isopentenyl Diphosphate (IPP) IPP->FDPS_active FPP Farnesyl Diphosphate (FPP) FDPS_active->FPP Catalyzes condensation tiF_CH2_PP Active tiF-CH2-PP FDPS_inhibited FDPS (Inhibited) tiF_CH2_PP->FDPS_inhibited Competitively binds to active site No_Reaction No FPP Production FDPS_inhibited->No_Reaction

Figure 1: Proposed mechanism of competitive inhibition of Farnesyl Diphosphate Synthase (FDPS) by the active form of this compound.

Experimental Protocol: In Vitro Inhibition of Human Farnesyl Diphosphate Synthase

This protocol describes a fluorescence-based assay to determine the inhibitory activity of tiF-CH2-PP against purified human FDPS. The assay measures the consumption of GPP, one of the enzyme's substrates.

Materials and Reagents
  • Purified Human Farnesyl Diphosphate Synthase (FDPS): Commercially available or purified in-house.

  • This compound (tiF-CH2-PP): Test compound.

  • Geranyl Diphosphate (GPP): Substrate.

  • Isopentenyl Diphosphate (IPP): Substrate.

  • FDPS Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT.

  • Porcine Liver Esterase: For in vitro de-protection of tiF-CH2-PP.

  • Fluorescence Detection Reagent: A commercially available kit that detects diphosphate-containing molecules (e.g., a competitive binding assay using a fluorescently labeled bisphosphonate tracer).

  • DMSO: For dissolving the test compound.

  • 96-well, black, flat-bottom microplates.

  • Microplate reader with fluorescence capabilities.

Experimental Workflow

FDPS_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection & Analysis prep_inhibitor Prepare tiF-CH2-PP dilutions (with and without esterase pre-treatment) add_inhibitor Add tiF-CH2-PP dilutions to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare FDPS solution add_enzyme Add FDPS to wells prep_enzyme->add_enzyme prep_substrates Prepare GPP and IPP mixture start_reaction Initiate reaction with GPP/IPP mixture prep_substrates->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction add_detection Add fluorescence detection reagent stop_reaction->add_detection read_plate Read fluorescence add_detection->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data

Figure 2: Step-by-step workflow for the in vitro FDPS inhibition assay.

Step-by-Step Procedure

1. Reagent Preparation:

  • tiF-CH2-PP Stock Solution: Prepare a 10 mM stock solution of tiF-CH2-PP in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the tiF-CH2-PP stock solution in FDPS assay buffer to obtain a range of concentrations for testing.

  • Esterase Pre-treatment (Optional but Recommended): To test the activity of the de-protected form, pre-incubate the tiF-CH2-PP dilutions with porcine liver esterase (e.g., 10 units/mL) for 1-2 hours at 37°C. A control without esterase should be run in parallel.

  • Enzyme Solution: Dilute the purified human FDPS in FDPS assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Solution: Prepare a mixture of GPP and IPP in FDPS assay buffer. The final concentrations in the assay should be at or near their respective Km values for FDPS.

2. Assay Setup (96-well plate):

  • Blank Wells: Add assay buffer only.

  • Control Wells (100% enzyme activity): Add FDPS solution and the corresponding concentration of DMSO (vehicle control).

  • Test Wells: Add FDPS solution and the desired concentrations of tiF-CH2-PP (both with and without esterase pre-treatment).

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

3. Enzymatic Reaction:

  • Initiation: Start the reaction by adding the GPP/IPP substrate mixture to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient substrate turnover in the control wells without depleting the substrate.

  • Termination: Stop the reaction according to the instructions of the fluorescence detection kit (this may involve adding a specific reagent).

4. Detection and Data Analysis:

  • Fluorescence Detection: Add the fluorescence detection reagent to all wells and incubate as recommended by the manufacturer.

  • Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of tiF-CH2-PP relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

ParameterRecommended RangeNotes
FDPS Concentration 10-100 nMEmpirically determine for linear reaction kinetics.
GPP Concentration 1-10 µMShould be near the Kₘ value.
IPP Concentration 1-10 µMShould be near the Kₘ value.
tiF-CH2-PP Conc. 0.1 nM - 100 µMA wide range is recommended for initial screening.
Pre-incubation Time 15-30 minutesAllows for inhibitor-enzyme binding.
Reaction Time 30-60 minutesOptimize for sufficient signal without substrate depletion.
Temperature 37°COptimal for human FDPS activity.

Table 1: Key Experimental Parameters for the FDPS Inhibition Assay.

Considerations for a Cell-Based Assay

Given the likely prodrug nature of tiF-CH2-PP, a cell-based assay can provide valuable insights into its cellular permeability and intracellular activity.

Principle: A cell-based assay would involve treating a relevant cell line (e.g., osteoclasts, macrophages, or a cancer cell line with high mevalonate pathway activity) with tiF-CH2-PP and then measuring a downstream effect of FDPS inhibition. A common method is to quantify the prenylation of small GTPases like Rap1A.

Brief Protocol Outline:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Treatment: Treat the cells with a range of concentrations of tiF-CH2-PP for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Detection of Unprenylated Rap1A: Use a specific antibody to detect the accumulation of unprenylated Rap1A via Western blotting or an ELISA-based method. An increase in unprenylated Rap1A indicates inhibition of FDPS.

  • Data Analysis: Quantify the amount of unprenylated Rap1A relative to a loading control and determine the EC₅₀ value for tiF-CH2-PP.

Troubleshooting and Interpretation

  • No Inhibition Observed:

    • Prodrug Activation: If using a purified enzyme system without esterase pre-treatment, the lack of inhibition may be due to the inability of the enzyme to recognize the esterified prodrug. The esterase pre-treatment is crucial.

    • Incorrect Target: While FDPS is a highly probable target, it is possible that tiF-CH2-PP inhibits another enzyme. Consider screening against a panel of related enzymes (e.g., other prenyltransferases, kinases).

  • High Background Signal:

    • Reagent Interference: Ensure that the test compound does not interfere with the fluorescence detection system by running a control without the enzyme.

  • Poor Dose-Response Curve:

    • Solubility Issues: The compound may be precipitating at higher concentrations. Check the solubility of tiF-CH2-PP in the assay buffer.

    • Time-Dependent Inhibition: The inhibitor may exhibit time-dependent binding. Vary the pre-incubation time to assess this possibility.

Conclusion

This compound is a promising tool for studying ATP- and diphosphate-dependent enzymes. Based on its chemical structure, it is hypothesized to act as a cell-permeable prodrug that, upon intracellular activation, competitively inhibits Farnesyl Diphosphate Synthase. The provided in vitro assay protocol offers a robust method for validating this hypothesis and quantifying the inhibitory potency of tiF-CH2-PP. Further investigation using cell-based assays will be critical to fully elucidate its biological activity and therapeutic potential.

References

  • Dunford, J. E., et al. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242. [Link]

  • Zhang, Y., et al. (2009). Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation. Journal of the American Chemical Society, 131(14), 5153-5162. [Link]

  • Wiemer, A. J., et al. (2014). Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries. ACS Medicinal Chemistry Letters, 5(8), 911-916. [Link]

  • Reszka, A. A., & Rodan, G. A. (2003). Mechanism of action of bisphosphonates. Current Osteoporosis Reports, 1(2), 45-52. [Link]

  • Casey, P. J., & Seabra, M. C. (1996). Protein prenyltransferases. Journal of Biological Chemistry, 271(10), 5289-5292. [Link]

  • Jahnke, W., et al. (2010). A general protocol for probing protein kinase-ATP interactions using a fluorescent ATP analog. Journal of Visualized Experiments, (41), 1974. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of medicinal chemistry, 51(8), 2328–2345. [Link]

  • Lawrence, D. S., & Niu, J. (2011). Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling. ACS Chemical Biology, 6(12), 1361-1372. [Link]

  • Hsiao, C. H. C., et al. (2023). Diester Prodrugs of a Phosphonate Butyrophilin Ligand Display Improved Cell Potency, Plasma Stability, and Payload Internalization. Journal of Medicinal Chemistry, 66(22), 15306-15318. [Link]

  • Berlicki, Ł., & Kafarski, P. (2021). Phosphonates enantiomers receiving with fungal enzymatic systems. Microbial Cell Factories, 20(1), 87. [Link]

  • Berkowitz, D. B., et al. (2011). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Chemical Reviews, 111(8), 4991-5032. [Link]

  • Roohpour, N., et al. (2010). Polyurethane Membranes Modified with Isopropyl Myristate as a Potential Candidate for Encapsulating Electronic Implants: A Study of Biocompatibility and Water Permeability. Polymers, 2(3), 101-115. [Link]

Sources

Application Notes and Protocols for Tetraisopropyl Fluoromethylenediphosphonate in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinase Activity Modulation in Research and Drug Discovery

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them one of the most important classes of drug targets.[1][2] The study of kinase activity and the search for novel kinase inhibitors are therefore cornerstone activities in both basic research and pharmaceutical development. A key tool in this endeavor is the use of non-hydrolyzable ATP analogs, which can act as competitive inhibitors and probes of the kinase active site.[3][4][5]

This application note provides a detailed guide to the use of Tetraisopropyl Fluoromethylenediphosphonate (TiPr-F-MDP), a fluorinated bisphosphonate ester, in kinase activity assays. Based on the well-established principles of bisphosphonate chemistry and the strategic use of fluorination in drug design, TiPr-F-MDP is posited to function as a stable, non-hydrolyzable ATP analog, making it a valuable tool for kinase inhibition studies.[6][7][8][9]

Proposed Mechanism of Action: A Stable ATP Analog for Competitive Kinase Inhibition

While direct literature on TiPr-F-MDP is not abundant, its chemical structure allows for a strong inference of its mechanism of action. Bisphosphonates are known to act as mimics of pyrophosphate and can interfere with ATP-dependent enzymatic processes.[7] The P-C-P backbone of methylenediphosphonate is isosteric to the P-O-P bond of pyrophosphate but is resistant to enzymatic hydrolysis.[8]

The introduction of a fluorine atom on the methylene bridge is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule.[6] In the context of a phosphonate, α-fluorination can lower the pKa of the phosphonate group, making it a better mimic of the phosphate group in ATP under physiological conditions.[6][8] This enhanced acidity can lead to stronger interactions with the kinase active site. Furthermore, fluorination is a common strategy to increase the metabolic stability of drug candidates.[9]

Therefore, it is proposed that TiPr-F-MDP acts as a competitive inhibitor of protein kinases by binding to the ATP-binding pocket. The fluoromethylenediphosphonate moiety mimics the di- and tri-phosphate portion of ATP, while the isopropyl esters enhance its cell permeability, making it potentially useful in both biochemical and cell-based assays.

G cluster_0 Kinase Active Site cluster_1 Inhibition by TiPr-F-MDP ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ADP ADP Kinase->ADP Releases Inactive_Kinase Inactive Kinase (ATP binding blocked) Substrate Protein Substrate Substrate->Phosphorylated_Substrate TiPr-F-MDP TiPr-F-MDP TiPr-F-MDP->Inactive_Kinase Competitively binds to ATP site

Figure 1. Proposed mechanism of competitive inhibition by TiPr-F-MDP.

Applications in Kinase Activity Assays

Given its proposed mechanism as a competitive ATP-binding site inhibitor, TiPr-F-MDP is a versatile tool for various kinase assay formats. Its primary application is to determine the potency of other potential kinase inhibitors in a competitive binding assay format. It can also be used to characterize the ATP-binding site of novel kinases.

Types of Assays:

  • Fluorescence-Based Assays: These assays are common in high-throughput screening (HTS) and can be configured in several ways.[5]

    • Fluorescence Polarization (FP) Assays: A fluorescently labeled ATP analog (tracer) is displaced by an unlabeled inhibitor (like TiPr-F-MDP), leading to a decrease in fluorescence polarization.

    • FRET-Based Assays: Förster Resonance Energy Transfer can be used to monitor the binding of a fluorescently labeled inhibitor or the phosphorylation of a fluorescently labeled substrate.

  • Radiometric Assays: The traditional "gold standard" for kinase assays, these involve the use of [γ-³²P]ATP to measure the incorporation of radioactive phosphate into a substrate. TiPr-F-MDP can be used as a non-radioactive competitor to determine the IC₅₀ of test compounds.

  • Luminescence-Based Assays: These assays typically measure the amount of ATP remaining in a reaction after the kinase has been allowed to act. A decrease in ATP consumption in the presence of an inhibitor like TiPr-F-MDP indicates inhibition.

Experimental Protocols

The following is a detailed protocol for a generic fluorescence polarization (FP)-based kinase inhibition assay. This protocol is designed to be a starting point and should be optimized for the specific kinase and substrates being investigated.

Protocol: Fluorescence Polarization Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of TiPr-F-MDP against a specific protein kinase.

Principle: This assay measures the displacement of a fluorescently labeled ATP analog (tracer) from the kinase active site by a competitive inhibitor. When the tracer is bound to the larger kinase enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by an inhibitor, the smaller, freely tumbling tracer exhibits a low polarization value.

Materials:

  • Purified protein kinase of interest

  • Fluorescently labeled ATP analog (tracer)

  • TiPr-F-MDP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of fluorescence polarization measurements

Workflow Diagram:

G cluster_workflow FP Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - FP Tracer - TiPr-F-MDP serial dilutions - Assay Buffer Start->Prepare_Reagents Dispense_Kinase Dispense Kinase to 384-well plate Prepare_Reagents->Dispense_Kinase Add_Inhibitor Add TiPr-F-MDP dilutions or vehicle control Dispense_Kinase->Add_Inhibitor Add_Tracer Add FP Tracer Add_Inhibitor->Add_Tracer Incubate Incubate at room temperature (e.g., 60 minutes) Add_Tracer->Incubate Read_Plate Read Fluorescence Polarization on plate reader Incubate->Read_Plate Analyze_Data Analyze Data: - Plot % Inhibition vs. [TiPr-F-MDP] - Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a fluorescence polarization kinase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of TiPr-F-MDP in 100% DMSO.

    • Perform a serial dilution of the TiPr-F-MDP stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Prepare working solutions of the kinase and the fluorescent tracer in kinase assay buffer at the desired concentrations. The optimal concentrations of kinase and tracer should be determined empirically in a preliminary experiment.

  • Assay Setup (in a 384-well plate):

    • Add the kinase solution to all wells.

    • Add the serially diluted TiPr-F-MDP solutions to the appropriate wells. Include wells with DMSO only as a "no inhibitor" control.

    • Add the fluorescent tracer solution to all wells to initiate the binding reaction.

    • The final DMSO concentration in all wells should be kept constant (e.g., 1%).

  • Incubation:

    • Incubate the plate at room temperature for a period sufficient to allow the binding reaction to reach equilibrium (e.g., 60 minutes). This should be determined during assay development.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of TiPr-F-MDP using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:

      • mP_sample is the millipolarization value of the sample well.

      • mP_min is the millipolarization value of a control well with tracer only (no kinase).

      • mP_max is the millipolarization value of the control well with kinase and tracer but no inhibitor (DMSO only).

    • Plot the percent inhibition as a function of the logarithm of the TiPr-F-MDP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting Steps
High variability between replicate wells Inaccurate pipetting, bubbles in wells, reagent instability.Use calibrated pipettes, ensure proper mixing of reagents, centrifuge plates before reading, check reagent stability.
Low signal-to-noise ratio Suboptimal concentrations of kinase or tracer, inappropriate buffer conditions.Optimize kinase and tracer concentrations, screen different assay buffers (pH, salt concentration).
No inhibition observed TiPr-F-MDP is not an inhibitor of the target kinase, incorrect concentration range, inactive compound.Test a broader concentration range of TiPr-F-MDP, verify the activity of the kinase, confirm the integrity of the TiPr-F-MDP stock.
Incomplete inhibition curve The highest concentration of TiPr-F-MDP is not sufficient to achieve 100% inhibition.Extend the concentration range of TiPr-F-MDP.

Conclusion

This compound holds promise as a valuable tool for researchers in the field of kinase biology and drug discovery. Its inferred properties as a stable, cell-permeable, competitive ATP analog make it suitable for a variety of kinase assay formats. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of TiPr-F-MDP in your research, enabling the detailed characterization of kinase inhibition and the discovery of novel therapeutic agents.

References

  • 1-(Fluoroalkylidene)-1,1-bisphosphonic Acids are Potent and Selective Inhibitors of the Enzymatic Activity of Toxoplasma gondii Farnesyl Pyrophosphate Synthase. PMC - NIH. [Link]

  • Fine-tuning of nitrogen-containing bisphosphonate esters that potently induce degradation of HMG-CoA reductase. ResearchGate. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH. [Link]

  • Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry. NIH. [Link]

  • Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays. PubMed. [Link]

  • Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. PMC - PubMed Central. [Link]

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]

  • Generation and Characterization of ATP Analog-specific Protein Kinase Cδ. PMC - NIH. [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PubMed - NIH. [Link]

  • Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC - NIH. [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC - NIH. [Link]

  • Fluorinated Matrix Metalloproteinases inhibitors--Phosphonate Based Potential Probes for Positron Emission Tomography. PubMed. [Link]

  • A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking. PMC - NIH. [Link]

  • Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation. PMC - NIH. [Link]

  • Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. OUCI. [Link]

  • Synthesis and Biological Study of the Phomopsolide and Phomopsolidone Natural Products. PMC - NIH. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. [Link]

  • Synthesis, antifungal and antimicrobial activity of alkylphospholipids. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC - NIH. [Link]

  • Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. ResearchGate. [Link]

  • Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers. NIH. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. PubMed. [Link]

Sources

Application Notes and Protocols: Tetraisopropyl Fluoromethylenediphosphonate in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluoromethylenediphosphonates in Targeted Drug Delivery

In the landscape of targeted therapeutics, the ability to selectively deliver potent pharmacological agents to diseased tissues, particularly bone, remains a significant challenge. Bisphosphonates (BPs), synthetic analogs of pyrophosphate, have long been recognized for their high affinity for hydroxyapatite (HAP), the primary mineral component of bone.[1][2] This inherent bone-seeking property has positioned them as invaluable targeting moieties in drug design, enabling the development of conjugates that can concentrate therapeutic payloads at skeletal sites.[2][3][4]

This document provides a comprehensive guide to the application of a specific, next-generation bisphosphonate, Tetraisopropyl Fluoromethylenediphosphonate (TiPFMDP) , in the design and development of novel drug candidates. The introduction of a fluorine atom to the methylene bridge of the phosphonate backbone is a strategic modification aimed at enhancing the physicochemical and pharmacokinetic properties of the resulting drug conjugates. Fluorine substitution can improve metabolic stability, modulate acidity, and potentially enhance binding affinity to hydroxyapatite, thereby offering a more refined tool for bone-targeted drug delivery.[5][6]

These application notes are intended for researchers, medicinal chemists, and drug development professionals. They provide not only detailed experimental protocols but also the underlying scientific rationale to empower users to design, synthesize, and evaluate their own innovative TiPFMDP-based therapeutics.

Part 1: Core Principles and Design Considerations

Mechanism of Bone Targeting

The fundamental principle behind the use of TiPFMDP as a targeting ligand lies in the strong chelating interaction between the two phosphonate groups and the calcium ions within the hydroxyapatite matrix of bone.[2] This high-affinity binding ensures that drugs conjugated to TiPFMDP will preferentially accumulate and be retained at sites of active bone remodeling, such as those found in osteoporosis, Paget's disease, and bone metastases.[2][7]

The P-C-P backbone of bisphosphonates is resistant to enzymatic hydrolysis, ensuring the stability of the targeting moiety in vivo.[1] The isopropyl ester groups of TiPFMDP serve as protecting groups during synthesis and are typically hydrolyzed in vivo to reveal the active phosphonic acids that bind to bone.

Diagram 1: Mechanism of Bone Targeting by Fluoromethylenediphosphonate Conjugates

BoneTargeting cluster_0 Systemic Circulation cluster_1 Bone Microenvironment Drug_Conjugate TiPFMDP-Linker-Drug (Inactive Prodrug) HAP Hydroxyapatite (HAP) Ca10(PO4)6(OH)2 Drug_Conjugate->HAP High Affinity Binding Osteoclast Osteoclast HAP->Osteoclast Resorption Drug_Release Active Drug Release Osteoclast->Drug_Release Acidic & Enzymatic Environment Therapeutic_Effect Therapeutic Effect (e.g., Anti-tumor, Anti-resorptive) Drug_Release->Therapeutic_Effect Local Action

Caption: Workflow of TiPFMDP-drug conjugate targeting and payload release.

The Role of the Fluorine Atom

The substitution of a hydrogen atom with fluorine on the methylene bridge of the phosphonate is a key design feature. This modification can confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation.

  • Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine can alter the pKa of the phosphonic acid groups, potentially influencing their binding affinity to hydroxyapatite.

  • Improved Pharmacokinetics: Fluorine substitution can impact the lipophilicity and overall pharmacokinetic profile of the drug conjugate, potentially leading to more favorable absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Linker Chemistry: The Key to Controlled Drug Release

The linker connecting the TiPFMDP targeting moiety to the therapeutic payload is a critical component that dictates the stability and release profile of the conjugate.[2][8] The choice of linker depends on the desired mechanism of action and the physiological environment of the target site.

Table 1: Comparison of Cleavable Linkers for Bisphosphonate-Drug Conjugates

Linker TypeCleavage MechanismTarget EnvironmentAdvantagesDisadvantages
Hydrazone Acid-catalyzed hydrolysisAcidic microenvironments (e.g., tumor tissue, osteoclast resorption pits)pH-sensitive releasePotential for premature release in slightly acidic conditions
Dipeptide (e.g., Val-Cit) Enzymatic cleavage by cathepsinsIntracellular lysosomes, tumor microenvironmentHigh stability in circulation, specific release by tumor-associated enzymesEfficacy dependent on enzyme expression levels
Disulfide Reduction by glutathioneIntracellular environmentHigh intracellular vs. extracellular concentration gradient of glutathione provides specificityPotential for premature cleavage in the bloodstream

The linker must be stable enough to prevent premature drug release in systemic circulation, which could lead to off-target toxicity, yet labile enough to efficiently release the active drug at the bone surface or within target cells.[1][9][10]

Part 2: Experimental Protocols

Synthesis of this compound (TiPFMDP)

This protocol is a representative synthesis based on established methods for preparing similar fluorinated bisphosphonates.[11]

Materials:

  • Triisopropyl phosphite

  • Dibromofluoromethane

  • Anhydrous toluene

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Diisopropyl (bromofluoromethyl)phosphonate:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine triisopropyl phosphite (1.0 eq) and dibromofluoromethane (1.2 eq) in anhydrous toluene.

    • Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-18 hours.

    • Monitor the reaction progress by ³¹P NMR spectroscopy.

    • Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain diisopropyl (bromofluoromethyl)phosphonate as a colorless oil.

  • Synthesis of TiPFMDP:

    • In a separate flame-dried flask under nitrogen, suspend sodium hydride (1.1 eq) in dry DMF.

    • Cool the suspension to 0 °C and add diisopropyl phosphite (1.0 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the resulting sodium diisopropyl phosphite solution to 0 °C.

    • Add a solution of diisopropyl (bromofluoromethyl)phosphonate (1.0 eq) in dry DMF dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous phase with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield TiPFMDP.

Conjugation of TiPFMDP to a Model Drug (e.g., an Amine-Containing Payload)

This protocol describes a general method for conjugating TiPFMDP to a drug molecule containing a primary amine via a cleavable linker.

Diagram 2: General Workflow for TiPFMDP-Drug Conjugation

ConjugationWorkflow Start Start Activate_TiPFMDP Activate TiPFMDP (e.g., introduce a linker with a reactive group) Start->Activate_TiPFMDP Activate_Drug Prepare Drug with Complementary Functional Group Start->Activate_Drug Conjugation Conjugation Reaction (e.g., amide bond formation) Activate_TiPFMDP->Conjugation Activate_Drug->Conjugation Purification Purification of Conjugate (e.g., HPLC) Conjugation->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End End Characterization->End

Caption: A simplified workflow for the conjugation of TiPFMDP to a drug molecule.

Materials:

  • TiPFMDP

  • Amine-containing drug

  • Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PABA) linker

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of the Linker:

    • Dissolve the Val-Cit-PABA linker (1.0 eq) in dry DCM.

    • Add DSC (1.1 eq) and DIPEA (2.2 eq).

    • Stir the reaction at room temperature for 4-6 hours until the formation of the PABA-carbonate is complete (monitor by TLC or LC-MS).

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug (1.0 eq) in dry DCM.

    • Add the activated linker solution from step 1.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the formation of the drug-linker intermediate by LC-MS.

    • Upon completion, purify the drug-linker intermediate by HPLC.

  • Conjugation of TiPFMDP to the Drug-Linker Intermediate:

    • The drug-linker intermediate will have a free carboxylic acid from the valine residue. This can be activated using standard peptide coupling reagents (e.g., HATU, HOBt) and then reacted with an aminated derivative of TiPFMDP. (Note: This requires a separate synthesis to introduce an amine handle onto the TiPFMDP molecule).

In Vitro Evaluation of Bone Binding Affinity

A hydroxyapatite (HAP) binding assay is a crucial in vitro experiment to confirm the bone-targeting potential of the TiPFMDP-drug conjugate.[12][13][14]

Materials:

  • Hydroxyapatite powder

  • TiPFMDP-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a stock solution of the TiPFMDP-drug conjugate of known concentration in PBS.

  • Weigh a fixed amount of HAP powder (e.g., 10 mg) into several microcentrifuge tubes.

  • Add a known volume and concentration of the conjugate solution to each tube.

  • Incubate the tubes at 37°C with gentle agitation for a defined period (e.g., 1, 2, 4, and 24 hours).

  • Centrifuge the tubes to pellet the HAP powder.

  • Carefully collect the supernatant.

  • Quantify the concentration of the unbound conjugate in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis).

  • The amount of bound conjugate is calculated by subtracting the amount of unbound conjugate from the initial amount added.

  • Calculate the percentage of HAP binding for each time point.

In Vitro Stability and Drug Release Studies

Assessing the stability of the conjugate in plasma and its ability to release the drug under specific conditions is critical.[15]

Protocol: Plasma Stability Assay

  • Incubate the TiPFMDP-drug conjugate in mouse or human plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma mixture.

  • Precipitate the plasma proteins (e.g., with acetonitrile).

  • Centrifuge and analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released drug.

Protocol: pH-Dependent or Enzyme-Mediated Drug Release

  • For acid-cleavable linkers, incubate the conjugate in buffers of different pH (e.g., pH 7.4 and pH 5.0) at 37°C.

  • For enzyme-cleavable linkers, incubate the conjugate in a buffer containing the target enzyme (e.g., cathepsin B) at its optimal pH and 37°C.

  • At various time points, analyze the samples by LC-MS to quantify the released drug.

In Vivo Evaluation

Animal models are essential for evaluating the pharmacokinetics, biodistribution, and efficacy of the TiPFMDP-drug conjugate.[7][16]

Protocol: Biodistribution Study

  • Administer the radiolabeled TiPFMDP-drug conjugate to a cohort of rodents (e.g., mice or rats) via intravenous injection.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a subset of animals.

  • Dissect major organs and tissues, including bone (femur, tibia), muscle, liver, kidneys, spleen, and blood.

  • Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the tissue distribution of the conjugate. A high %ID/g in bone relative to other tissues indicates successful bone targeting.

Part 3: Data Interpretation and Troubleshooting

Table 2: Expected Outcomes and Potential Issues

ExperimentExpected OutcomePotential IssueTroubleshooting
Synthesis Successful synthesis of TiPFMDP and conjugate with good yield and purity.Low yield, side products.Optimize reaction conditions (temperature, time, stoichiometry), use high-purity reagents and anhydrous solvents.
HAP Binding Assay High percentage of conjugate bound to HAP, demonstrating strong bone affinity.Low binding affinity.Confirm hydrolysis of isopropyl esters to phosphonic acids. Re-evaluate linker design as it may sterically hinder binding.
Stability Assays High stability in plasma (pH 7.4) and controlled release at target pH or in the presence of target enzymes.Premature drug release in plasma. Inefficient release at the target site.Redesign the linker for greater stability or lability as needed.[17]
Biodistribution Study High accumulation of the conjugate in bone tissue with rapid clearance from other organs.High uptake in non-target organs (e.g., liver, spleen).Modify the linker or overall conjugate properties to improve pharmacokinetics.

Conclusion

This compound represents a refined and powerful tool for the development of bone-targeted drug delivery systems. Its unique properties, conferred by the fluorine substitution, offer the potential for improved stability and pharmacokinetic profiles compared to traditional bisphosphonates. By carefully selecting and designing appropriate linkers, researchers can create highly specific and effective drug conjugates for the treatment of a range of skeletal diseases. The protocols and principles outlined in this guide provide a solid foundation for the successful application of TiPFMDP in innovative drug design and development programs.

References

  • Biodistribution and Pharmacokinetic Studies of Bone-Targeting N-(2-Hydroxypropyl)methacrylamide Copolymer–Alendronate Conjugates. (URL: [Link])

  • Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions. (URL: [Link])

  • Targeting therapeutics to bone by conjugation with bisphosphonates. (URL: [Link])

  • Design, Synthesis, and Pharmacokinetics of a Bone-Targeting Dual-Action Prodrug for the Treatment of Osteoporosis. (URL: [Link])

  • Bisphosphonate conjugation for bone specific drug targeting. (URL: [Link])

  • Synthesis and immunomodulatory activity of fluorine-containing bisphosphonates. (URL: [Link])

  • Fluorinated Phosphonates: Synthesis and Biomedical Application. (URL: [Link])

  • Synthesis and Immunomodulatory Activity of Fluorine-Containing Bisphosphonates. (URL: [Link])

  • Conjugates of a polymer, a bisphosphonate and an anti-angiogenesis agent and uses thereof in the treatment and monitoring of bone rel
  • Synthesis of Novel Fluorinated Bisphosphonates and Bisphosphonic Acids. (URL: [Link])

  • Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. (URL: [Link])

  • Linkers for ADCs. (URL: [Link])

  • Differences between bisphosphonates in binding affinities for hydroxyapatite. (URL: [Link])

  • Method for preparing tetra-secondary alkyl methylenediphosphon
  • Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters. (URL: [Link])

  • In vivo stability as a function of linker design. (URL: [Link])

  • In vitro hydroxyapatite binding assay. (A) Methodology to evaluate the... (URL: [Link])

  • Advances in Drug Design of Radiometal-Based Imaging Agents for Bone Disorders. (URL: [Link])

  • Pharmaceutical and clinical development of phosphonate-based radiopharmaceuticals for the targeted treatment of bone metastases. (URL: [Link])

  • United States Patent Office. (URL: [Link])

  • Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro. (URL: [Link])

  • Cleavable linkers in antibody–drug conjugates. (URL: [Link])

  • In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy. (URL: [Link])

  • A platform for SpyCatcher conjugation to native antibodies. (URL: [Link])

  • (A) Schematic showing the proposed binding of bisphosphonate (BP). (URL: [Link])

  • Immunoliposomes: How to conjugate antibodies to liposomes. (URL: [Link])

  • Design and synthesis of novel bone-targeting dual-action pro-drugs for the treatment and reversal of osteoporosis. (URL: [Link])

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (URL: [Link])

  • Development of Bone Targeting Drugs. (URL: [Link])

  • Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer. (URL: [Link])

  • Targeted Therapy for Cancers: From Ongoing Clinical Trials to FDA-Approved Drugs. (URL: [Link])

  • Tetraisopropyl methylenediphosphonate. (URL: [Link])

  • Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. (URL: [Link])

  • Targeted Therapies, Combination Protocols Are Revolutionizing Treatment for Advanced Melanoma. (URL: [Link])

  • Targeted Therapy Drug List by Cancer Type. (URL: [Link])

  • Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1. (URL: [Link])

  • The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. (URL: [Link])

  • An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy. (URL: [Link])

  • Antitumor activity of a novel podophyllotoxin derivative (TOP-53) against lung cancer and lung metastatic cancer. (URL: [Link])

  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (URL: [Link])

  • Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies. (URL: [Link])

  • Antibody Conjugates: What You Need to Know | CST Tech Tips. (URL: [Link])

  • of FR-targeted nanoformulations developed for cancer therapy. (URL: [Link])

Sources

Synthesis of Tetraisopropyl Fluoromethylenediphosphonate: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetraisopropyl fluoromethylenediphosphonate is a key organophosphorus compound with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a fluorinated methylene bridge between two phosphonate groups, imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bisphosphonate derivatives. These derivatives are widely investigated for their therapeutic applications, including the treatment of bone resorption disorders and as antiviral agents. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, designed for researchers in drug development and organic synthesis. The protocol is grounded in established chemical principles, namely the Michaelis-Arbuzov and Michaelis-Becker reactions, ensuring a reliable and reproducible synthetic route.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves a Michaelis-Arbuzov reaction between triisopropyl phosphite and bromofluoromethane to yield the intermediate, diisopropyl bromofluoromethylphosphonate. The subsequent step employs a Michaelis-Becker reaction, where the intermediate is reacted with the sodium salt of diisopropyl phosphite to form the target molecule. This strategy provides a high-yielding and scalable route to the desired product.

Synthesis_Workflow A Triisopropyl Phosphite + Bromofluoromethane B Michaelis-Arbuzov Reaction A->B C Diisopropyl bromofluoromethylphosphonate (Intermediate) B->C F Michaelis-Becker Reaction C->F D Diisopropyl Phosphite + Sodium Hydride E Sodium Diisopropyl Phosphite D->E E->F G Tetraisopropyl Fluoromethylenediphosphonate (Final Product) F->G

Caption: Synthetic workflow for this compound.

PART 1: Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
Triisopropyl phosphiteC₉H₂₁O₃P208.23116-17-6Corrosive, handle with care
BromofluoromethaneCH₂BrF112.93353-58-2Volatile, handle in a fume hood
Diisopropyl phosphiteC₆H₁₅O₃P166.161809-19-4Corrosive, moisture sensitive
Sodium hydride (60% dispersion in mineral oil)NaH24.007646-69-7Flammable solid, reacts violently with water
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Flammable liquid, peroxide former
Diethyl ether(C₂H₅)₂O74.1260-29-7Extremely flammable liquid
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6For NMR analysis
Step 1: Synthesis of Diisopropyl bromofluoromethylphosphonate (Michaelis-Arbuzov Reaction)

This initial step synthesizes the key phosphonate intermediate. The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[1][2]

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add triisopropyl phosphite (20.8 g, 0.1 mol).

  • Heat the flask to 130-140°C in an oil bath.

  • Slowly add bromofluoromethane (11.3 g, 0.1 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue to heat the reaction mixture at 140°C for an additional 4 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy. The signal for triisopropyl phosphite (around +140 ppm) should disappear and be replaced by the signal for the product (around +10 to +15 ppm).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by vacuum distillation (boiling point will be approximately 80-90°C at 0.5 mmHg) to obtain diisopropyl bromofluoromethylphosphonate as a colorless oil.

Step 2: Synthesis of this compound (Michaelis-Becker Reaction)

This second step forms the crucial P-C-P bond of the final product. The Michaelis-Becker reaction involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide.[3]

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (4.4 g, 0.11 mol).

  • Wash the sodium hydride three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

  • Add 150 mL of anhydrous THF to the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add diisopropyl phosphite (16.6 g, 0.1 mol) dropwise from the dropping funnel. Hydrogen gas will evolve, so ensure adequate ventilation to a fume hood.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen ceases, indicating the formation of sodium diisopropyl phosphite.

  • Cool the mixture back to 0°C.

  • Add a solution of diisopropyl bromofluoromethylphosphonate (from Step 1, assuming a quantitative yield of 0.1 mol) in 50 mL of anhydrous THF dropwise over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux (approximately 66°C) for 6 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to yield this compound as a colorless oil.

PART 2: Trustworthiness and Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. This validation step is critical to ensure the reliability of any subsequent research or application of the compound.

Analytical Workflow

Analytical_Workflow A Purified Product B NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D Structural Confirmation B->D E Purity Assessment B->E C->D F Validated Product D->F E->F

Sources

Application Notes and Protocols for Enzyme Kinetics Studies with Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Enzyme Function with a Potent Irreversible Inhibitor

Tetraisopropyl Fluoromethylenediphosphonate (TiPFMDP) is a powerful tool for researchers in enzymology and drug development. As a member of the organophosphorus compound family, TiPFMDP acts as a potent and often irreversible inhibitor of a wide range of serine hydrolases, including proteases, esterases, and lipases. Its mechanism of action, which involves the covalent modification of the active site serine residue, makes it an invaluable probe for studying enzyme function, validating enzyme targets, and screening for novel therapeutic agents.

This comprehensive guide provides detailed application notes and step-by-step protocols for utilizing TiPFMDP in enzyme kinetics studies. We will delve into the mechanistic underpinnings of its inhibitory action and provide robust methodologies for determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rate of inactivation (kinact). Furthermore, we will explore the application of TiPFMDP in competitive activity-based protein profiling (ABPP) to assess inhibitor selectivity.

Mechanism of Action: A Covalent Embrace

The inhibitory prowess of TiPFMDP lies in its ability to mimic the transition state of substrate hydrolysis in the active site of serine hydrolases. The catalytic triad of these enzymes, typically comprising a serine, a histidine, and an aspartate or glutamate residue, is the target of TiPFMDP. The highly nucleophilic serine residue attacks the electrophilic phosphorus atom of TiPFMDP, leading to the formation of a stable, covalent phosphonyl-enzyme conjugate. This effectively sequesters the enzyme in an inactive state, rendering the inhibition irreversible under typical assay conditions.[1]

The general mechanism can be depicted as a two-step process:

  • Reversible Binding: The inhibitor (I) initially binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by the inhibition constant, Ki.

  • Irreversible Inactivation: The enzyme-inhibitor complex then undergoes a chemical reaction, leading to the formation of a covalent bond and the inactivation of the enzyme (E-I). This step is characterized by the rate constant of inactivation, kinact.

The overall efficiency of an irreversible inhibitor is often described by the second-order rate constant, kinact/Ki.[2]

Materials and Reagents

Inhibitor
  • This compound (TiPFMDP)

    • CAS Number: 1660-95-3[3]

    • Molecular Formula: C13H30O6P2[3]

    • Molecular Weight: 344.32 g/mol [3]

    • Purity: ≥97%[3]

    • Form: Liquid[3]

    • Storage: Store at 2-8°C. Handle with appropriate safety precautions as organophosphorus compounds can be neurotoxic.

Enzymes and Substrates
  • Purified serine hydrolase of interest (e.g., acetylcholinesterase, trypsin, chymotrypsin). The concentration of the active enzyme should be accurately determined.

  • Chromogenic or fluorogenic substrate specific for the enzyme of interest (e.g., Acetylthiocholine for acetylcholinesterase, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

Buffers and Reagents
  • Assay Buffer: The choice of buffer will depend on the specific enzyme being studied. A common starting point is 50 mM Tris-HCl or phosphate buffer at the optimal pH for the enzyme (typically pH 7.4-8.0).

  • Dimethyl Sulfoxide (DMSO): For preparing stock solutions of TiPFMDP.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or Ellman's Reagent: For acetylcholinesterase assays.

  • 96-well microplates (clear for colorimetric assays, black for fluorometric assays).

  • Microplate reader capable of kinetic measurements.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under specific assay conditions. It is a crucial parameter for assessing the potency of an inhibitor.

Procedure:

  • Prepare a serial dilution of TiPFMDP: Prepare a stock solution of TiPFMDP in DMSO (e.g., 10 mM). Perform a serial dilution of the stock solution in the assay buffer to obtain a range of inhibitor concentrations.

  • Enzyme and inhibitor pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to each well. Then, add the different concentrations of TiPFMDP to the respective wells. Include a control well with the enzyme and assay buffer containing the same final concentration of DMSO as the inhibitor wells.

  • Pre-incubation: Incubate the plate for a fixed period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Monitor the reaction: Immediately measure the absorbance or fluorescence in kinetic mode using a microplate reader at the appropriate wavelength for the substrate being used.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curves.

    • Calculate the percentage of inhibition for each TiPFMDP concentration using the formula: % Inhibition = [1 - (V0 with inhibitor / V0 without inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the TiPFMDP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Data Presentation: Example IC50 Determination

TiPFMDP (nM)log[TiPFMDP]% Inhibition
105.2
10125.8
501.748.9
100275.3
5002.795.1
1000398.7
Protocol 2: Elucidating the Mechanism of Irreversible Inhibition (Determination of Ki and kinact)

To fully characterize an irreversible inhibitor, it is essential to determine the individual kinetic parameters, Ki and kinact. This protocol is based on the analysis of enzyme inactivation progress curves at different inhibitor concentrations.[5]

Procedure:

  • Experimental Setup: The experimental setup is similar to the IC50 determination. A range of TiPFMDP concentrations are pre-incubated with the enzyme.

  • Continuous Monitoring: After the addition of the substrate, the reaction progress is monitored over a longer period to observe the time-dependent inactivation of the enzyme.

  • Data Analysis (Progress Curve Analysis):

    • The progress curves (product formation versus time) at different inhibitor concentrations will show a decrease in the reaction rate over time as the enzyme is progressively inactivated.

    • These curves can be fitted to the following equation for irreversible inhibition: [P] = (v0/kobs)(1 - e-kobst) where [P] is the product concentration at time t, v0 is the initial velocity in the absence of inhibitor, and kobs is the observed rate of inactivation.

    • The kobs value is determined for each inhibitor concentration by non-linear regression analysis of the progress curves.[1]

    • A secondary plot of kobs versus the inhibitor concentration ([I]) is then generated.

    • This secondary plot is fitted to the following equation to determine Ki and kinact: kobs = kinact * [I] / (Ki + [I])

Visualization: Workflow for Determining Ki and kinact

G cluster_0 Experiment cluster_1 Data Analysis A Prepare Enzyme and TiPFMDP dilutions B Pre-incubate Enzyme with TiPFMDP A->B C Add Substrate and Monitor Progress Curves B->C D Fit Progress Curves to: [P] = (v0/kobs)(1 - e-kobst) C->D E Determine kobs for each [TiPFMDP] D->E F Plot kobs vs. [TiPFMDP] E->F G Fit to: kobs = kinact * [I] / (Ki + [I]) F->G H Determine Ki and kinact G->H

Caption: Workflow for the determination of Ki and kinact for TiPFMDP.

Protocol 3: Selectivity Profiling using Competitive Activity-Based Protein Profiling (cABPP)

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a wide range of enzymes in a complex biological sample, such as a cell lysate.[6] This method utilizes a broad-spectrum activity-based probe (ABP), such as a fluorophosphonate tagged with a reporter molecule (e.g., biotin or a fluorophore), to label active serine hydrolases.

Procedure:

  • Proteome Preparation: Prepare a cell or tissue lysate at a protein concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of TiPFMDP for a defined period (e.g., 30 minutes) at 37°C. A DMSO-treated sample serves as the control.

  • ABP Labeling: Add a broad-spectrum fluorophosphonate-biotin probe (FP-biotin) to each sample at a fixed concentration (e.g., 1 µM) and incubate for another 30 minutes at 37°C.

  • Sample Preparation for Analysis: Quench the reaction by adding SDS-PAGE loading buffer and heat the samples.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Detection: Probe the membrane with streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase) to visualize the biotin-labeled serine hydrolases.

  • Analysis: Compare the band intensities of the TiPFMDP-treated samples to the DMSO control. A decrease in band intensity for a particular protein indicates that TiPFMDP inhibits that enzyme. The concentration-dependent decrease in labeling can be used to estimate the potency of TiPFMDP against different serine hydrolases in the proteome.[3]

Visualization: Competitive ABPP Workflow

G A Proteome (Cell Lysate) B Pre-incubate with TiPFMDP or DMSO A->B C Add FP-Biotin Probe B->C D SDS-PAGE C->D E Western Blot with Streptavidin-HRP D->E F Analyze Band Intensities E->F

Caption: Workflow for competitive activity-based protein profiling (cABPP).

Conclusion and Future Directions

This compound is a versatile and potent tool for the kinetic characterization of serine hydrolases. The protocols outlined in this guide provide a robust framework for determining the inhibitory potency and mechanism of action of TiPFMDP. By employing these methodologies, researchers can gain valuable insights into enzyme function, validate new drug targets, and advance the development of novel therapeutics. The integration of techniques such as competitive ABPP further allows for a comprehensive understanding of inhibitor selectivity in a complex biological context, which is critical for the development of safe and effective drugs.

References

  • Charles River Laboratories. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]

  • Krippendorff, B. F., et al. (2009). A novel alternative to this whereby the pre-incubation step is omitted and data is fitted to a 3D model in IDBS ActivityBase™. ASSAY and Drug Development Technologies, 7(3), 245-255.
  • Peterson, J. R. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Mons, E., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ChemMedChem. [Link]

  • Mons, E., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • Hixon, M. S. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.
  • Richardson, R. J., et al. (2007). Kinetics and mechanism of inhibition of serine esterases by fluorinated aminophosphonates. Toxicology and Applied Pharmacology, 224(1), 1-11. [Link]

  • Richardson, R. J., et al. (2007). Kinetics and mechanism of inhibition of serine esterases by fluorinated aminophosphonates. ResearchGate. [Link]

  • University of Massachusetts Amherst. (2023). Lecture 17: Irreversible Serine Protease Inhibitors. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences, 107(49), 20913–20918. [Link]

  • Powers, J. C., et al. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current Medicinal Chemistry, 16(16), 2034-2053. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987654. [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424.
  • van Bergen, W., et al. (2023). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles. Molecular & Cellular Proteomics, 22(1), 100455. [Link]

  • Li, Y., et al. (2024). Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance down to 10 ppb. Journal of the American Society for Mass Spectrometry. [Link]

  • Redinbo, M. R., et al. (2024). 4-Amidophenol Quinone Methide Precursors: Effective and Broad-Scope Nonoxime Reactivators of Organophosphorus-Inhibited Cholinesterases and Resurrectors of Organophosphorus-Aged Acetylcholinesterase. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2023). Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. Frontiers in Pharmacology, 14, 1109695. [Link]

  • Cravatt, B. F., et al. (2021). Activity-based protein profiling: A graphical review. Journal of the American Chemical Society, 143(35), 13915-13930.
  • Walt, D. R., et al. (2021). Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes. Small Methods, 5(11), 2100858. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]

  • Stanford University. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Retrieved from [Link]

  • Timchalk, C., et al. (2008). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicology and Applied Pharmacology, 233(1), 15-24. [Link]

  • Zhang, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 329. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with Fluorinated Phosphonate Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Phosphonates in Drug Discovery

The quest for novel therapeutics is an intricate dance between chemical innovation and biological complexity. Within the vast landscape of drug discovery, enzyme inhibitors play a pivotal role, offering a direct mechanism to modulate pathological processes. Phosphonates, as stable isosteres of natural phosphates, have long been recognized for their potential as enzyme inhibitors.[1] Their resistance to enzymatic and chemical hydrolysis makes them ideal candidates for mimicking the transition states of phosphoryl transfer reactions or acting as competitive inhibitors of phosphate-binding enzymes.[1]

The strategic incorporation of fluorine into phosphonate scaffolds introduces a layer of chemical sophistication that can significantly enhance their drug-like properties. Fluorine's high electronegativity can lower the pKa of the phosphonate group, making it a more faithful mimic of the electronic and geometric properties of biological phosphates at physiological pH.[1] This fine-tuning of acidity is critical for optimal interaction with the target enzyme's active site. Furthermore, the introduction of fluorine can improve metabolic stability, enhance binding affinity through specific interactions, and provide a unique spectroscopic handle for biophysical studies.

High-throughput screening (HTS) provides the technological framework to rapidly interrogate large and diverse chemical libraries for their biological activity.[2] When coupled with rationally designed fluorinated phosphonate libraries, HTS becomes a powerful engine for the discovery of novel enzyme inhibitors with therapeutic potential. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practical protocols for conducting successful HTS campaigns with fluorinated phosphonate libraries. As a senior application scientist, the following content is synthesized from technical expertise and field-proven insights to ensure scientific integrity and practical applicability.

I. Designing and Synthesizing Fluorinated Phosphonate Libraries for HTS

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For fluorinated phosphonates, library design should aim to explore a wide range of chemical space around a core phosphonate scaffold.

A. Principles of Library Design

A successful fluorinated phosphonate library should embody the following principles:

  • Scaffold Diversity: Incorporate a variety of core structures to present the fluorinated phosphonate moiety in different three-dimensional orientations. This can include aliphatic, aromatic, and heterocyclic scaffolds.

  • Fluorination Strategy: Vary the position and degree of fluorination to modulate the acidity and conformational preferences of the phosphonate group. Mono-, di-, and trifluoromethyl groups are common choices.

  • Pharmacophore Elements: Decorate the scaffolds with a diverse set of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic groups) to enable a wider range of interactions with the target enzyme.

  • "Drug-likeness": Adhere to established principles of drug design, such as Lipinski's Rule of Five, to enhance the probability of identifying hits with favorable pharmacokinetic properties.

B. Synthetic Strategies for Library Construction

The synthesis of a diverse fluorinated phosphonate library for HTS necessitates the use of robust and versatile chemical reactions that are amenable to parallel or combinatorial synthesis formats.

1. The Arbuzov and Horner-Wadsworth-Emmons Reactions: These classic methods for C-P bond formation remain cornerstones of phosphonate synthesis.[3] They can be adapted for library synthesis by using a variety of alkyl halides or carbonyl compounds as starting materials.

2. Solid-Phase Synthesis: For more complex libraries, solid-phase synthesis offers advantages in terms of purification and automation.[4][5] A common strategy involves immobilizing a scaffold on a solid support and then building the fluorinated phosphonate moiety through a series of chemical transformations.

3. "Click" Chemistry: The use of highly efficient and orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be a powerful tool for the late-stage diversification of fluorinated phosphonate scaffolds.

Protocol 1: General Scheme for Parallel Synthesis of an α-Fluoromethylphosphonate Library

This protocol outlines a representative workflow for the parallel synthesis of a small, focused library of α-fluoromethylphosphonates.

Step 1: Synthesis of α-Hydroxyphosphonate Precursors

  • In a 96-well reaction block, dispense equimolar amounts of a diverse set of aldehydes (R-CHO) into each well.

  • Add a solution of triethyl phosphite, P(OEt)₃, to each well.

  • Heat the reaction block to 80-100 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the excess triethyl phosphite under reduced pressure.

Step 2: Fluorination of α-Hydroxyphosphonates

  • Dissolve the crude α-hydroxyphosphonates in an appropriate anhydrous solvent (e.g., dichloromethane) in the 96-well block.

  • Cool the block to 0 °C.

  • Carefully add a solution of a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to each well.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the individual library members using parallel high-performance liquid chromatography (HPLC).

  • Characterize each compound by LC-MS and ¹H, ¹⁹F, and ³¹P NMR spectroscopy to confirm its identity and purity.

  • Accurately determine the concentration of each compound and prepare stock solutions in dimethyl sulfoxide (DMSO) for HTS.

II. High-Throughput Screening Assay Development and Execution

The selection and optimization of a robust and sensitive HTS assay are critical for the successful identification of genuine hits from a fluorinated phosphonate library.

A. Choosing the Right Assay Format

For enzyme targets, fluorescence-based assays are often the preferred format for HTS due to their high sensitivity, wide dynamic range, and compatibility with automation.[6][7]

  • Förster Resonance Energy Transfer (FRET) Assays: These assays are well-suited for proteases, where a peptide substrate is labeled with a FRET donor and quencher pair.[6][7] Cleavage of the substrate by the enzyme leads to a separation of the FRET pair and an increase in donor fluorescence.

  • Fluorescence Polarization (FP) Assays: FP assays are ideal for monitoring binding events, such as the interaction of a phosphatase with a fluorescently labeled phosphopeptide substrate.[8]

  • Fluorogenic Substrate Assays: These assays utilize substrates that become fluorescent upon enzymatic modification. For example, the dephosphorylation of a non-fluorescent fluorogenic phosphate substrate by a phosphatase yields a highly fluorescent product.[9]

Table 1: Comparison of Common HTS Assay Formats for Enzyme Inhibitor Screening

Assay FormatPrincipleAdvantagesDisadvantages
FRET Measurement of energy transfer between two fluorophores.High sensitivity, ratiometric readout reduces artifacts.Requires labeled substrates, potential for compound interference with fluorescence.
FP Measurement of the change in rotational speed of a fluorescent molecule upon binding.Homogeneous format, simple to implement.Lower dynamic range, sensitive to compound autofluorescence.
Fluorogenic Enzymatic conversion of a non-fluorescent substrate to a fluorescent product.High signal-to-background ratio, direct measurement of enzyme activity.Substrate may not be a true mimic of the natural substrate.
B. Assay Optimization and Validation

Before initiating a full-scale HTS campaign, the chosen assay must be rigorously optimized and validated to ensure its performance and reliability.

Key Optimization Parameters:

  • Enzyme and Substrate Concentrations: Determine the optimal concentrations of enzyme and substrate to achieve a robust signal and linear reaction kinetics. The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Incubation Time and Temperature: Optimize the reaction time and temperature to achieve a sufficient signal window while maintaining enzyme stability.

  • Buffer Conditions: The pH, ionic strength, and presence of any necessary cofactors or additives in the assay buffer should be optimized for optimal enzyme activity and stability.

  • DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to dissolve the library compounds (typically 0.5-1%).

Assay Validation using the Z'-Factor:

The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay.[2] It is calculated using the signals from positive and negative controls.

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive and SD_negative are the standard deviations of the positive and negative controls, respectively.

  • Mean_positive and Mean_negative are the means of the positive and negative controls, respectively.

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.

Protocol 2: HTS Workflow for Screening a Fluorinated Phosphonate Library against a Protease using a FRET Assay

This protocol provides a step-by-step guide for a typical HTS campaign.

Step 1: Plate Preparation

  • Using an acoustic liquid handler, dispense nanoliter volumes of the fluorinated phosphonate library compounds from the stock plates into 384- or 1536-well assay plates.

  • Include appropriate controls on each plate:

    • Negative Controls: Wells containing only DMSO (no inhibitor).

    • Positive Controls: Wells containing a known inhibitor of the target protease.

Step 2: Reagent Addition

  • Add the pre-optimized concentration of the protease to all wells of the assay plates using a robotic liquid handler.

  • Incubate the plates for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the FRET-labeled peptide substrate to all wells.

Step 3: Signal Detection

  • Read the fluorescence intensity of both the donor and acceptor fluorophores at appropriate wavelengths using a plate reader capable of FRET measurements.

  • The data can be collected in either kinetic or endpoint mode.

Step 4: Data Analysis

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Identify "hits" based on a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

HTS_Workflow cluster_0 Library Preparation cluster_1 HTS Execution cluster_2 Data Analysis & Hit Selection Library Fluorinated Phosphonate Library (DMSO Stocks) Dispensing Acoustic Dispensing of Compounds Library->Dispensing AssayPlates Assay Plates (384- or 1536-well) AssayPlates->Dispensing EnzymeAdd Addition of Enzyme Dispensing->EnzymeAdd Incubation Pre-incubation EnzymeAdd->Incubation SubstrateAdd Addition of FRET Substrate Incubation->SubstrateAdd Detection Fluorescence Detection SubstrateAdd->Detection Normalization Data Normalization (% Inhibition) Detection->Normalization HitPicking Hit Identification (Thresholding) Normalization->HitPicking Confirmation Hit Confirmation (Dose-Response) HitPicking->Confirmation

III. Data Analysis, Hit Confirmation, and Troubleshooting

Rigorous data analysis and a systematic hit confirmation process are essential to eliminate false positives and identify genuine inhibitors for further investigation.

A. Data Analysis and Hit Triage
  • Primary Hit Selection: As described above, primary hits are identified based on a pre-defined activity threshold.

  • Hit Clustering: Analyze the chemical structures of the primary hits to identify any common scaffolds or structure-activity relationships (SAR).[10] This can help prioritize compound series for follow-up studies.

  • Removal of Pan-Assay Interference Compounds (PAINS): Screen the hit list against a database of known PAINS to flag compounds that are likely to be non-specific inhibitors.[11]

B. Hit Confirmation and Validation

Confirmed hits from the primary screen must be subjected to a series of secondary assays to validate their activity and mechanism of action.[1][12]

1. Dose-Response Curves:

  • Re-test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ value).

  • Compounds that exhibit a clear dose-dependent inhibition are prioritized.

2. Orthogonal Assays:

  • Confirm the activity of the hits in a secondary assay that uses a different detection method or substrate.[12] This helps to rule out artifacts related to the primary assay format. For example, a hit from a FRET-based protease assay could be confirmed using an LC-MS-based assay that directly measures substrate cleavage.

3. Biophysical Methods:

  • Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to confirm direct binding of the hit compounds to the target enzyme.

4. Mechanism of Action Studies:

  • Conduct enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: A Tiered Approach to Hit Validation

TierAssayPurpose
1 Primary HTS Assay (Dose-Response) Confirm activity and determine IC₅₀.
2 Orthogonal Assay Rule out assay-specific artifacts.
3 Biophysical Binding Assay (e.g., SPR) Confirm direct binding to the target.
4 Enzyme Kinetics Determine the mechanism of inhibition.
C. Troubleshooting Common HTS Artifacts

HTS campaigns can be plagued by various artifacts that lead to false-positive or false-negative results.[13]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[14]

  • Fluorescence Interference: Compounds that are fluorescent at the excitation or emission wavelengths of the assay can interfere with the signal. This can be identified by running a counter-screen in the absence of the enzyme.

  • Reactivity: Some compounds may contain reactive functional groups that can covalently modify the enzyme or other assay components. These can often be flagged using computational filters.

  • Chelation: Phosphonates are known to chelate divalent metal ions. If the target enzyme requires a metal cofactor, this can lead to non-specific inhibition. This can be tested by varying the concentration of the metal ion in the assay buffer.

Troubleshooting_Flowchart Start Hit Identified in Primary Screen DoseResponse Does it show a clear dose-response curve? Start->DoseResponse NoDoseResponse Deprioritize or re-test DoseResponse->NoDoseResponse No OrthogonalAssay Is it active in an orthogonal assay? DoseResponse->OrthogonalAssay Yes AssayArtifact Potential Assay Artifact OrthogonalAssay->AssayArtifact No DetergentScreen Is activity sensitive to detergent? OrthogonalAssay->DetergentScreen Yes Aggregator Likely Aggregator DetergentScreen->Aggregator Yes FluorescenceCheck Does it show autofluorescence? DetergentScreen->FluorescenceCheck No FluorescentCompound Fluorescent Compound FluorescenceCheck->FluorescentCompound Yes BiophysicalBinding Does it bind to the target in a biophysical assay? FluorescenceCheck->BiophysicalBinding No NoBinding False Positive BiophysicalBinding->NoBinding No ValidHit Proceed to MOA and SAR studies BiophysicalBinding->ValidHit Yes

IV. Case Study: HTS for Inhibitors of a Viral Protease

To illustrate the practical application of the principles and protocols outlined in this guide, we present a hypothetical case study of an HTS campaign to identify inhibitors of a viral protease using a fluorinated phosphonate library.

Target: A cysteine protease essential for the replication of a pathogenic virus.

Library: A 100,000-member fluorinated phosphonate library designed with diverse scaffolds and varying degrees of fluorination.

Primary Assay: A FRET-based assay using a peptide substrate labeled with a Cy3-Cy5 FRET pair.

HTS Execution:

  • The library was screened at a final concentration of 10 µM in 384-well plates.

  • The assay was validated with a Z'-factor of 0.75.

  • The primary screen yielded 500 primary hits (0.5% hit rate) with >50% inhibition.

Hit Triage and Confirmation:

  • The 500 primary hits were re-tested in dose-response format, confirming 150 compounds with IC₅₀ values < 20 µM.

  • These 150 compounds were screened against a panel of PAINS filters, flagging 25 compounds for potential non-specific activity.

  • The remaining 125 compounds were tested in an orthogonal LC-MS-based assay, which confirmed the activity of 80 compounds.

  • These 80 compounds were then subjected to biophysical analysis using SPR, which confirmed direct binding for 50 compounds.

Outcome: The HTS campaign successfully identified 50 validated hits from two distinct chemical series for further lead optimization. The most potent hit from the campaign exhibited an IC₅₀ of 500 nM and demonstrated antiviral activity in a cell-based assay.

V. Conclusion and Future Directions

High-throughput screening with fluorinated phosphonate libraries represents a powerful and effective strategy for the discovery of novel enzyme inhibitors. The unique chemical properties of fluorinated phosphonates, combined with the speed and scale of HTS, provide a robust platform for identifying high-quality starting points for drug discovery programs.

As our understanding of the biological roles of enzymes continues to expand, so too will the opportunities for targeting these enzymes with innovative chemical matter. The continued development of novel synthetic methodologies for the creation of increasingly diverse and complex fluorinated phosphonate libraries, coupled with advances in HTS technologies and data analysis, will undoubtedly accelerate the discovery of the next generation of enzyme-targeted therapeutics.

VI. References

  • Genedata. High-Throughput Intact Covalent Binding: Analysis Automation Workflow for Scaled Multiplexed Screening with Stringent Control of Quality. Genedata. Accessed January 12, 2026. [Link]

  • Eason, D. D., et al. (2001). Parallel solid-phase synthesis of nucleoside phosphoramidate libraries. Bioorganic & Medicinal Chemistry Letters, 11(16), 2057-60.

  • Török, B., et al. (2024). Green phosphonate chemistry – Does it exist? Green Chemistry.

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Accessed January 12, 2026. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Accessed January 12, 2026. [Link]

  • Klíma, L., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(10), 2056.

  • ResearchGate. Parallel solid-phase synthesis of nucleoside phosphoramidate libraries. ResearchGate. Accessed January 12, 2026. [Link]

  • Pearce, B. C., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Angewandte Chemie International Edition, 58(43), 15298-15307.

  • Sadybekov, A. A., et al. (2021). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of medicinal chemistry, 64(20), 14816-14833.

  • Figshare. Synthesis and Properties of Combinatorial Libraries of Phosphoramidates. Figshare. Accessed January 12, 2026. [Link]

  • PubMed. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. Accessed January 12, 2026. [Link]

  • Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250.

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. Accessed January 12, 2026. [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Accessed January 12, 2026. [Link]

  • ResearchGate. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. ResearchGate. Accessed January 12, 2026. [Link]

  • Wang, Y., et al. (2022). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. Angewandte Chemie International Edition, 61(1), e202111161.

  • Oreate AI. (2026). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. Accessed January 12, 2026. [Link]

  • Wu, L., et al. (2007). An affinity-based fluorescence polarization assay for protein tyrosine phosphatases. Analytical biochemistry, 360(1), 85-94.

  • ResearchGate. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. ResearchGate. Accessed January 12, 2026. [Link]

  • Basavannacharya, C., et al. (2016). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. Antiviral research, 134, 6-16.

  • Iowa Research Online. New synthesis and reactions of phosphonates. Iowa Research Online. Accessed January 12, 2026. [Link]

  • Fourches, D., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of chemical information and modeling.

  • Chen, D. Y., et al. (2020). High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1034-1043.

  • NIH. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NIH. Accessed January 12, 2026. [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated phosphonates: synthesis and biomedical application. Chemical reviews, 106(9), 3868-3935.

  • ResearchGate. Multipartite Fluorogenic Sensors for Monitoring Tyrosine Phosphatase Activity. ResearchGate. Accessed January 12, 2026. [Link]

  • Assay Genie. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Assay Genie. Accessed January 12, 2026. [Link]

  • PubMed. Studies toward the synthesis of alpha-fluorinated phosphonates via tin-mediated cleavage of alpha-fluoro-alpha-(pyrimidin-2-ylsulfonyl)alkylphosphonates. Intramolecular cyclization of the alpha-phosphonyl radicals. PubMed. Accessed January 12, 2026. [Link]

  • ChemRxiv. Unsaturated phosphorus electrophiles to probe protein tyrosine phosphatases. ChemRxiv. Accessed January 12, 2026. [Link]

  • ScienceOpen. High-throughput screening and evaluation of repurposed drugs targeting the SARS-CoV-2 main protease. ScienceOpen. Accessed January 12, 2026. [Link]

  • NIH. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? NIH. Accessed January 12, 2026. [Link]

  • Česnek, M., et al. (2020). Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides. Bioorganic chemistry, 103, 104183.

  • ResearchGate. Combinatorial synthesis and high throughput screening of lipidoids for gene delivery. ResearchGate. Accessed January 12, 2026. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Tetraisopropyl Fluoromethylenediphosphonate is a specialized organophosphorus compound with significant potential in drug development and biochemical research. Its structural features, particularly the fluoromethylene bridge and the phosphonate ester groups, make it a valuable tool for inhibiting or probing the activity of various enzymes. However, as with many organophosphorus compounds, its handling and storage demand a meticulous approach grounded in a thorough understanding of its chemical properties and potential hazards. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personnel safety and compound integrity. The protocols outlined herein are based on established best practices for handling phosphonate derivatives and related organophosphorus reagents.

Section 1: Compound Profile and Hazard Analysis

Before handling any chemical, a comprehensive understanding of its properties is paramount. While specific data for this compound is not extensively published, we can extrapolate from its close structural analog, Tetraisopropyl methylenediphosphonate, and the general class of organophosphorus compounds.

1.1 Physicochemical Properties (Data extrapolated from Tetraisopropyl methylenediphosphonate)

PropertyValueSource
Molecular Formula C₁₃H₂₉FO₆P₂N/A
Molecular Weight ~362.3 g/mol N/A
Appearance Expected to be a clear, colorless to slightly yellow liquid.[1]
Density ~1.08 g/mL at 25 °C[1][2][3]
Boiling Point ~155 °C at 0.5 mmHg[1][2][3]
Solubility Insoluble in water; likely soluble in organic solvents like chloroform and methanol.[2]
Flash Point ~160 °C (320 °F)[1]

1.2 Hazard Identification and Causality

The primary hazards associated with phosphonate esters stem from their reactivity and biological activity.

  • Organophosphate Toxicity: Organophosphorus compounds are known for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][5] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can result in a cholinergic crisis with symptoms ranging from increased salivation and tearing to more severe effects like muscle tremors, confusion, and respiratory distress.[4][5] While the toxicity of this compound is not specifically documented, it is prudent to handle it with the assumption that it may possess such activity. The dermal route is often a primary route of exposure for organophosphates in a laboratory setting.[6]

  • Eye Damage: The non-fluorinated analog, Tetraisopropyl methylenediphosphonate, is classified as causing serious eye damage.[1] This is a common hazard for many organic esters and solvents. Contact with the eyes can lead to severe irritation and potentially irreversible damage. Therefore, appropriate eye protection is non-negotiable.

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation.[7] Organophosphates can be absorbed through the skin, making dermal protection crucial.[4][6]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[8] Working in a well-ventilated area is essential to minimize this risk.[9]

  • Thermal Decomposition: Upon heating, organophosphorus compounds can decompose, releasing toxic fumes such as carbon oxides and phosphorus oxides.[8]

Section 2: Personal Protective Equipment (PPE) - A Self-Validating System

The selection and use of PPE should be considered the first line of defense. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2]

  • Hand Protection: Nitrile rubber gloves are recommended for intermittent contact.[8] Always inspect gloves for any signs of degradation or perforation before use.[7] Change gloves immediately if they become contaminated.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[9] Ensure that clothing fully covers the arms and legs. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an appropriate organic vapor cartridge should be used.[10]

Section 3: Experimental Protocols - Step-by-Step Methodologies

3.1 Receiving and Initial Inspection Workflow

A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don Appropriate PPE B->C No Damage I Quarantine and Contact Supplier/Safety Officer B->I Damage Found D Move to Designated Handling Area (Fume Hood) C->D E Inspect Inner Container for Leaks or Damage D->E F Verify Compound Identity and Label E->F No Leaks E->I Leak/Damage Found G Log Compound in Chemical Inventory F->G H Transfer to Designated Storage Location G->H

Caption: Workflow for receiving and inspecting new shipments.

3.2 Safe Handling and Dispensing Protocol

  • Preparation: Before starting any work, ensure that a chemical fume hood is operational and that all necessary PPE is being worn.[9] Have a spill kit readily accessible.

  • Working Area: Conduct all handling and dispensing of this compound inside a certified chemical fume hood.[9]

  • Inert Atmosphere: If the compound is sensitive to moisture or air, consider handling it under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a clean, dry glass syringe or pipette to transfer the liquid. Avoid using metal spatulas or other incompatible materials.

  • Container Sealing: After dispensing, securely seal the container to prevent leakage or evaporation.[9]

  • Decontamination: Thoroughly clean any equipment that has come into contact with the compound. Wash hands and any exposed skin immediately after handling.

3.3 Storage Protocol

Proper storage is crucial for maintaining the stability of the compound and ensuring safety.

  • Location: Store in a cool, dry, and well-ventilated area.[8][9] The storage area should be away from direct sunlight, heat sources, and incompatible materials.[9]

  • Container: Keep the compound in its original, tightly sealed container.[9][11]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[11]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[8]

Section 4: Spill and Emergency Procedures

4.1 Spill Response Workflow

A Spill Occurs B Alert Personnel and Evacuate Immediate Area A->B C If Safe, Increase Ventilation and Isolate Spill B->C D Don Additional PPE (e.g., respirator, chemical suit) C->D E Contain Spill with Absorbent Material (Sand, Clay) D->E F Collect Absorbed Material into a Labeled, Sealable Container E->F G Decontaminate Spill Area F->G H Dispose of Waste According to Institutional and Local Regulations G->H I Report Incident to Safety Officer H->I

Caption: Step-by-step workflow for responding to a chemical spill.

4.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention, preferably from an ophthalmologist.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Section 5: Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated absorbent material and disposable PPE) in a clearly labeled, sealed container.[8]

  • Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[9] Do not pour down the drain.[9]

References

  • Htdchem. (2025, September 20).
  • ACS Publications. (n.d.).
  • Chemsrc. (2025, August 27).
  • Sigma-Aldrich. (2025, November 6).
  • Lupin Systems. (2021, March 12).
  • Safe Work Australia. (n.d.).
  • Phosphonates Europe. (2024).
  • Chemical-Suppliers. (n.d.).
  • NIH National Center for Biotechnology Information. (2023, November 12).
  • Cleveland Clinic. (2024, July 17).
  • Thermo Fisher Scientific. (2025, October 7).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • NIH PubChem. (2025, September 15).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2024, January 30).
  • ChemBK. (2024, April 9).
  • CymitQuimica. (2022, December 16).
  • ChemicalBook. (2025, July 14).
  • Hach. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzyme Inhibition Assays for Tetraisopropyl Fluoromethylenediphosphonate (TiPFMDP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Assay Development

Welcome to the technical support guide for Tetraisopropyl Fluoromethylenediphosphonate (TiPFMDP). This document provides in-depth guidance, troubleshooting, and validated protocols for researchers working with this potent organophosphorus inhibitor. Our goal is to help you navigate the specific challenges associated with TiPFMDP to generate robust and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of TiPFMDP in enzyme inhibition assays.

Q1: What is this compound (TiPFMDP), and what is its expected mechanism of action?

A: this compound is an organophosphorus compound. Based on its structure, it is predicted to function as an irreversible covalent inhibitor , primarily targeting the active site of serine hydrolases (e.g., proteases, esterases, lipases).

  • Causality (The "Why"): The central phosphorus atom in TiPFMDP is highly electrophilic. It is susceptible to nucleophilic attack by the hydroxyl group of a catalytically active serine residue within the enzyme's active site. This attack leads to the formation of a stable, long-lasting covalent phosphonyl-enzyme conjugate, effectively rendering the enzyme molecule permanently inactive. This process is often referred to as "suicide inhibition" because the enzyme participates in its own inactivation.[1] The rate of this covalent modification is a critical factor in its inhibitory potency.

Q2: I'm getting inconsistent IC50 values for TiPFMDP across different experiments. Why is this happening?

A: This is the most frequently encountered issue with irreversible inhibitors. The IC50 value for a covalent inhibitor like TiPFMDP is not a true equilibrium constant (like a K_i for a reversible inhibitor) but is highly time-dependent .[2][3]

  • Causality (The "Why"): The measured inhibition depends on how long the inhibitor has had to covalently modify the enzyme population. A longer pre-incubation time allows more enzyme molecules to become inactivated, resulting in a lower (more potent) apparent IC50. Therefore, if your pre-incubation time varies—even by a few minutes—your IC50 values will shift. For meaningful and reproducible results, the pre-incubation time must be kept strictly constant across all wells, plates, and experiments.[4][5]

Q3: TiPFMDP is not dissolving properly in my aqueous assay buffer. What is the correct procedure for handling it?

A: TiPFMDP is a highly lipophilic/hydrophobic molecule due to its four isopropyl ester groups and is practically insoluble in water.[6] Direct addition to aqueous buffers will result in precipitation and inaccurate concentration determination.

  • Correct Handling Procedure:

    • Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

    • Intermediate Dilutions: Create intermediate dilutions from your primary stock using 100% DMSO.

    • Final Assay Concentration: The final dilution into the aqueous assay buffer should be a significant fold-change (e.g., 1:100 or 1:200) to ensure the final DMSO concentration in your assay is low (typically ≤1%) and consistent across all wells. This minimizes solvent effects on enzyme activity and prevents inhibitor precipitation.

Q4: What are the essential controls I must include in my TiPFMDP inhibition assay?

A: A self-validating protocol requires a comprehensive set of controls to ensure the observed effect is real and specific.

  • Essential Controls Table:

Control TypeComponentsPurposeExpected Outcome
Negative Control Enzyme + Substrate + Vehicle (DMSO)Represents 100% enzyme activity (uninhibited).Maximum signal (fluorescence, absorbance, etc.).
Positive Control Enzyme + Substrate + Known InhibitorConfirms the assay can detect inhibition.Minimum signal.
Vehicle Control All assay components + highest % DMSO usedEnsures the solvent (DMSO) is not affecting enzyme activity.Signal should be identical to the Negative Control.
No Enzyme Control Substrate + Buffer + Inhibitor (at highest conc.)Checks for background signal from the substrate or inhibitor interference.No or very low signal.
No Substrate Control Enzyme + Buffer + Inhibitor (at highest conc.)Checks for intrinsic signal from the enzyme or inhibitor.No or very low signal.

Section 2: Detailed Troubleshooting Guide

This guide provides solutions for specific experimental problems in a cause-and-effect format.

Problem: I observe no inhibition, or the potency is extremely low (millimolar IC50).

Potential CauseRecommended Solution & Scientific Rationale
1. Inhibitor Precipitation: Solution: Visually inspect the wells for cloudiness after adding TiPFMDP. If present, lower the highest concentration of TiPFMDP used or decrease the final DMSO percentage. Rationale: Precipitated inhibitor is not available to interact with the enzyme, leading to a drastic underestimation of potency.
2. Insufficient Pre-incubation Time: Solution: Increase the pre-incubation time of the enzyme with TiPFMDP before adding the substrate. Test a time course (e.g., 15, 30, 60, 120 minutes) to find a point where the IC50 value stabilizes or provides a sufficient assay window.[7][8] Rationale: Covalent bond formation is a chemical reaction that takes time.[9][10] If the pre-incubation is too short, only a small fraction of the enzyme will be inhibited before the substrate is added, leading to weak apparent potency.
3. Inhibitor Degradation (Hydrolysis): Solution: Prepare fresh working solutions of TiPFMDP for each experiment. Avoid storing diluted aqueous solutions of the inhibitor. Rationale: The phosphonate ester bonds in TiPFMDP can be susceptible to hydrolysis, especially at non-neutral pH or over extended periods in aqueous buffer, rendering the compound inactive.[11][12]
4. Incorrect Target Enzyme: Solution: Confirm from literature that your enzyme of interest is a serine hydrolase or is known to be targeted by organophosphorus compounds. Rationale: TiPFMDP is highly specific for enzymes with a reactive serine nucleophile in their active site. It will not inhibit other enzyme classes like kinases or metalloproteases.

Problem: My results show high variability between replicate wells (high %CV) and a poor Z'-factor.

Potential CauseRecommended Solution & Scientific Rationale
1. Inconsistent Pre-incubation Timing: Solution: Use multichannel pipettes or automated liquid handlers to add the substrate to all wells simultaneously to stop the pre-incubation phase uniformly. Rationale: As established, the IC50 is highly sensitive to pre-incubation time.[3][13] Staggered addition of substrate will lead to different effective inhibition times across the plate, increasing variability.
2. Incomplete Mixing: Solution: Gently mix the plate (e.g., on a plate shaker at low speed for 30 seconds) after the addition of the inhibitor and again after the addition of the substrate. Rationale: Incomplete mixing can create localized areas of high or low inhibitor/substrate concentration, leading to inconsistent reaction rates in different wells.
3. Edge Effects on the Assay Plate: Solution: Avoid using the outermost wells of the microplate, or fill them with buffer/water to create a humidity barrier. Rationale: Wells on the edge of a plate are more prone to evaporation, which can concentrate reactants (enzyme, inhibitor, substrate) and alter the results compared to the inner wells.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of TiPFMDP Stock and Working Solutions

This protocol is designed to ensure inhibitor solubility and accurate dosing.

  • Prepare 20 mM Primary Stock: Weigh out the required amount of TiPFMDP powder. Dissolve it in 100% anhydrous DMSO to a final concentration of 20 mM. Vortex thoroughly until fully dissolved.

  • Aliquot and Store: Dispense the 20 mM stock into small, single-use aliquots (e.g., 10 µL). Store them at -80°C.

  • Prepare Serial Dilution Plate (in DMSO): On the day of the experiment, thaw one aliquot of the primary stock. Perform a serial dilution series in 100% DMSO in a polypropylene microplate. For example, for a 10-point curve with a top concentration of 100 µM in the final assay, your DMSO plate should be 100x more concentrated (top concentration = 10 mM).

  • Final Dosing: Add a small volume (e.g., 1 µL) of the DMSO serial dilutions to the assay plate containing the enzyme in buffer (e.g., 99 µL) to achieve the final desired inhibitor concentrations with a consistent 1% DMSO.

Protocol 2: Pre-incubation Time-Dependent IC50 Assay for TiPFMDP

This protocol standardizes the procedure for obtaining reliable IC50 values.

  • Enzyme Preparation: Dilute the enzyme to its final working concentration in the optimized assay buffer. Add the appropriate volume (e.g., 50 µL) to the wells of your assay plate.

  • Inhibitor Addition: Add the TiPFMDP serial dilutions (prepared in DMSO, e.g., 1 µL) to the wells containing the enzyme. Also, add the vehicle (DMSO) to the 100% activity and 0% activity control wells.

  • Pre-incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 60 minutes). This time should be determined empirically as described in the troubleshooting section.

  • Reaction Initiation: To start the enzymatic reaction, add the substrate (prepared in assay buffer) to all wells simultaneously using a multichannel pipette or liquid handler.

  • Kinetic or Endpoint Reading: Read the plate on a plate reader.

    • For kinetic reads: Measure the signal every 1-2 minutes to determine the initial reaction velocity (v_i).

    • For endpoint reads: Stop the reaction after a fixed time (when the negative control is still in the linear range) and then measure the final signal.

  • Data Analysis: Calculate the percent inhibition for each TiPFMDP concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Section 4: Data Interpretation & Key Parameters

Understanding the nature of covalent inhibition is crucial for correct data interpretation. The IC50 you measure is an apparent IC50 that is valid only for the specific pre-incubation time and assay conditions you used.[2] When comparing different covalent inhibitors, it is essential that all experimental parameters, especially pre-incubation time, are identical.

Table of Recommended Assay Parameters:

ParameterRecommendationRationale
Inhibitor Solvent 100% Anhydrous DMSOMaximizes solubility and stability of the hydrophobic TiPFMDP.
Final DMSO % ≤ 1%Minimizes solvent interference with enzyme structure and function.
Substrate Conc. At or below K_mIncreases the assay's sensitivity to competitive or mixed-mode inhibition. High substrate can compete with the inhibitor for the active site.
Pre-incubation Time 30 - 120 minutes (must be optimized and fixed)Allows sufficient time for the covalent reaction to proceed, ensuring a stable and measurable inhibitory signal.[14][15]
Enzyme Conc. As low as possible while maintaining a robust signalFor tight-binding inhibitors, the IC50 can become dependent on enzyme concentration.[16] Keeping it low minimizes this artifact.
pH 7.0 - 8.0 (enzyme dependent)Most serine hydrolases have optimal activity in this range. Extreme pH can promote inhibitor hydrolysis.

Section 5: Visual Guides

Diagram 1: Experimental Workflow for a Pre-incubation Assay

This diagram outlines the critical steps for a robust covalent inhibitor assay.

G cluster_prep 1. Preparation Phase cluster_assay 2. Assay Execution Phase cluster_analysis 3. Data Analysis Phase prep_inh Prepare TiPFMDP Serial Dilutions (in DMSO) add_inh Add TiPFMDP Dilutions (or DMSO vehicle) prep_inh->add_inh prep_enz Prepare Enzyme Working Solution add_enz Dispense Enzyme into Assay Plate prep_enz->add_enz prep_sub Prepare Substrate Working Solution add_sub Initiate Reaction: Add Substrate prep_sub->add_sub add_enz->add_inh pre_incubate Pre-incubate for Fixed Time (e.g., 60 min at 25°C) add_inh->pre_incubate pre_incubate->add_sub read_plate Measure Signal (Kinetic or Endpoint) add_sub->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the time-dependent IC50 of TiPFMDP.

Diagram 2: Mechanism of Irreversible Inhibition by TiPFMDP

This diagram illustrates the covalent modification of a serine hydrolase active site.

Caption: Covalent modification of a serine residue by TiPFMDP.

References

  • The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. Bioorganic & Medicinal Chemistry. ()
  • Krišt M, Kuzmič P. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. ([Link])

  • Kuzmic P, Krišt M. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. ([Link])

  • Jneid M, et al. A practical guide for the assay-dependent characterisation of irreversible inhibitors. Computational and Structural Biotechnology Journal. ([Link])

  • Duong-Thi M-D, et al. Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Medicinal Chemistry. ([Link])

  • Kuzmic P. Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. ([Link])

  • Duong-Thi M-D, et al. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. ([Link])

  • Simulated preincubation time required to reach, 90, 95, 98, or 99%... ResearchGate. ([Link])

  • Kuzmic P. Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. Amazon S3. ([Link])

  • Kuzmic P. Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. ([Link])

  • Ali I, et al. Optimization of reaction time for detection of organophosphorus pesticides by enzymatic inhibition assay and mathematical modeling of enzyme inhibition. Journal of Environmental Science and Health, Part B. ([Link])

  • Ali I, et al. Optimization of reaction time for detection of organophosphorus pesticides by enzymatic inhibition assay and mathematical modeling of enzyme inhibition. Taylor & Francis Online. ([Link])

  • Ramsay RR, et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. ([Link])

  • Keglevich G, et al. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. ([Link])

  • Keglevich G, et al. The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. ([Link])

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. ([Link])

Sources

Technical Support Guide: Improving the Solubility of Tetraisopropyl Fluoromethylenediphosphonate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to move beyond simple protocol recitation. It provides a logical, stepwise framework to diagnose and solve solubility challenges, grounded in the physicochemical principles that govern compound behavior in solution. We will explore not just the "how," but the "why," empowering you to make informed decisions for your specific experimental system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved my Tetraisopropyl Fluoromethylenediphosphonate in DMSO, but it precipitates immediately when I add it to my cell culture media or assay buffer. Why is this happening?

This is the most common issue researchers face with hydrophobic compounds and is a classic case of solvent shifting.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of non-polar molecules. You successfully created a thermodynamically stable stock solution .

  • The Shift to an Aqueous Environment: When you introduce a small volume of your DMSO stock into a large volume of aqueous buffer or media (typically >99% water), you are drastically changing the solvent environment. This compound, being highly lipophilic (fat-loving), is not soluble in water.

  • Precipitation: The compound "crashes out" of the solution because the water molecules cannot effectively solvate it. The final DMSO concentration is too low to keep the compound dissolved.[1][2] This is not a failure of the compound, but a predictable physicochemical event.

Q2: What is the first and simplest troubleshooting step I should take?

Before employing more complex formulation strategies, always optimize your dilution technique and final DMSO concentration.

  • Determine Maximum Tolerated DMSO: First, establish the highest concentration of DMSO your in vitro system can tolerate without affecting the biological outcome (e.g., cell viability, enzyme activity). For most cell lines, this is between 0.1% and 0.5% (v/v).[3][4][5] Running a "vehicle control" with DMSO alone is essential.

  • Prepare a Concentrated Stock: Prepare the most concentrated stock solution of your compound in 100% DMSO that is feasible. This allows you to add the smallest possible volume to your assay, keeping the final DMSO concentration below your established limit.

  • Optimize the Dilution Method: The way you add the stock to the aqueous medium is critical.

    • Avoid Slow Dilution: Do not add the aqueous buffer to your DMSO stock. This creates a zone of intermediate solvent concentration that can promote precipitation.

    • Use Rapid Dilution: Add the small volume of DMSO stock directly into the full volume of your final aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps to kinetically trap the compound in a supersaturated but temporarily stable state, which is often sufficient for the duration of an assay.[6]

Decision Workflow for Solubility Enhancement

If optimizing the DMSO concentration and dilution method fails, you must move to more advanced formulation strategies. The following workflow will guide your choices.

Solubility_Workflow start Compound Precipitates in Assay Medium check_dmso Step 1: Optimize DMSO Concentration - Determine max tolerated DMSO (e.g., 0.5%) - Use highest possible stock concentration - Employ rapid dilution with vortexing start->check_dmso precip_persists Does precipitation persist? check_dmso->precip_persists assay_type Step 2: What is your assay type? precip_persists->assay_type Yes success Success: Proceed with Experiment precip_persists->success No cell_based Cell-Based Assay assay_type->cell_based Cellular enzyme_assay Biochemical / Enzyme Assay assay_type->enzyme_assay Biochemical cell_options Step 3 (Cell-Based): Consider biocompatible options. Prioritize low-toxicity agents. cell_based->cell_options enzyme_options Step 3 (Biochemical): Wider range of options available. Focus on avoiding assay interference. enzyme_assay->enzyme_options co_solvent Strategy A: Co-solvents (Ethanol, PEG 400) cell_options->co_solvent cyclodextrin Strategy B: Cyclodextrins (HP-β-CD) cell_options->cyclodextrin enzyme_options->co_solvent enzyme_options->cyclodextrin surfactant Strategy C: Surfactants (Tween-20, Triton X-100) enzyme_options->surfactant ph_adjust Strategy D: pH Adjustment (If compound has ionizable groups) enzyme_options->ph_adjust validate Step 4: Validate Vehicle Control - Test formulation agent alone - Ensure no effect on assay readout co_solvent->validate cyclodextrin->validate surfactant->validate ph_adjust->validate validate->success

Caption: A stepwise decision-making workflow for troubleshooting compound solubility.

Q3: My compound still precipitates. What are the next-level strategies I can use?

Here we explore chemical methods to increase the apparent solubility of your compound in the final assay medium. For each strategy, a vehicle control containing the solubilizing agent alone must be tested to ensure it does not interfere with your assay.

A. Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous phase, reduce the overall polarity of the solvent system.[] This makes the environment more favorable for a lipophilic compound.

  • Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" non-polar solutes and thereby increasing solubility.[]

  • Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[8]

  • Best For: Both cell-based and biochemical assays, provided the final concentration is non-toxic.

  • Considerations: High concentrations can be toxic to cells. Always perform a dose-response toxicity curve for the co-solvent alone.[8]

Co-solventTypical Starting Final Concentration (v/v)Notes
Ethanol0.5% - 1.0%Can have biological effects; use with caution.
Propylene Glycol0.5% - 1.0%Generally well-tolerated by many cell lines.
PEG 4001.0% - 2.0%Higher viscosity; ensure thorough mixing.
B. Surfactants (Detergents)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9][10]

  • Mechanism of Action: These micelles have a hydrophobic core and a hydrophilic exterior. The lipophilic this compound partitions into the hydrophobic core, effectively shielding it from the water and keeping it in solution.[11][12]

  • Common Examples: Non-ionic surfactants like Tween-20, Tween-80, and Triton X-100 are preferred as they are less likely to denature proteins.

  • Best For: Primarily biochemical and enzyme assays.

  • Considerations: Surfactants are generally not suitable for live-cell assays as they can disrupt cell membranes and cause lysis.[13] Their use must be well below the CMC for cell-based work, which often negates their solubilizing effect.

Micelle_Diagram cluster_micelle Surfactant Micelle center Drug n1 n2 n3 n4 n5 n6 n7 n8

Caption: A surfactant micelle encapsulating a hydrophobic drug molecule.

C. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a unique structure that makes them excellent solubilizing agents.

  • Mechanism of Action: They have a hydrophilic outer surface and a lipophilic inner cavity. The hydrophobic drug molecule becomes encapsulated within this cavity, forming a water-soluble "inclusion complex."[14][15][16] This complex can then freely dissolve in the aqueous medium.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to natural cyclodextrins.[17][18]

  • Best For: Both cell-based and biochemical assays. They are generally considered very biocompatible.[3][4]

  • Considerations: The drug-cyclodextrin complex is in equilibrium with the free drug. The cyclodextrin can sometimes interfere with drug-target binding if the affinity for the cyclodextrin cavity is very high.

Cyclodextrin_Diagram cluster_cd Cyclodextrin Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior) drug Drug (Hydrophobic)

Caption: A cyclodextrin forming an inclusion complex with a drug molecule.

D. pH Adjustment

This strategy is only applicable if the compound has an ionizable functional group with a pKa near physiological pH.

  • Mechanism of Action: The solubility of weak acids and bases is highly dependent on pH.[19][20] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized form of the molecule.[21][22] Phosphonate esters themselves are not typically ionizable, but other functional groups on a larger molecule could be.

  • Best For: Primarily biochemical assays where the buffer pH can be easily controlled.

  • Considerations: This is generally not suitable for cell culture , as media are strongly buffered to a specific physiological pH (e.g., 7.4) that cannot be significantly altered without causing cell death.

StrategyMechanismProsConsPrimary Assay Type
Co-solvents Reduces solvent polaritySimple, effective for moderate issuesCan be toxic at higher concentrationsBiochemical & Cellular
Surfactants Micellar encapsulationVery effective for highly insoluble compoundsDisrupts cell membranes, can interfere with assaysBiochemical
Cyclodextrins Forms inclusion complexesHighly effective, low toxicity, biocompatibleCan be expensive, potential for assay interferenceBiochemical & Cellular
pH Adjustment Increases ionizationSimple, inexpensiveOnly works for ionizable compounds, not for cell cultureBiochemical

Experimental Protocols

Protocol 1: General Stock Solution Preparation
  • Weigh out the required amount of this compound in a sterile microfuge tube.

  • Add the required volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex vigorously for 1-2 minutes.

  • If solids remain, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.

  • Once fully dissolved, visually inspect for any particulates. If necessary, centrifuge at high speed and transfer the supernatant to a new tube.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation over time.[23]

Protocol 2: Screening for an Effective Solubilizing Agent
  • Prepare a series of potential assay buffers.

    • Buffer A: Standard assay buffer (Negative Control).

    • Buffer B: Buffer + 1% Propylene Glycol.

    • Buffer C: Buffer + 2% PEG 400.

    • Buffer D: Buffer + 10 mM HP-β-Cyclodextrin.

    • Buffer E (for biochemical assays only): Buffer + 0.01% Tween-20.

  • Prepare a 200X stock of your compound in 100% DMSO (e.g., if final assay concentration is 10 µM, make a 2 mM stock).

  • In separate clear microfuge tubes, add 199 µL of each buffer (A-E).

  • While vortexing each tube, add 1 µL of the 200X DMSO stock.

  • Continue vortexing for 30 seconds.

  • Let the tubes stand at room temperature for 30 minutes.

  • Visually inspect each tube for precipitation (cloudiness, particulates) against a dark background. This will identify the most promising solubilization strategy to move forward with for full vehicle control validation.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound, ensuring the integrity and reliability of your in vitro data.

References

  • Gould, S., & Scott, K. R. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Jansook, P., Ogawa, N., & Loftsson, T. (n.d.). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE.
  • SciSpace. (n.d.).
  • Todkar, S. et al. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • BOC Sciences. (n.d.).
  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube.
  • PubMed. (n.d.).
  • JOCPR. (2024).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • PubMed. (n.d.). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. PubMed.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • ECHEMI. (n.d.). DMSO concentration in cell culture?
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • PubMed. (2014).
  • PMC - NIH. (n.d.).
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.

Sources

Technical Support Center: Navigating the Complexities of Fluorinated Phosphonates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for fluorinated phosphonates. As a Senior Application Scientist, I've witnessed firsthand the immense potential of these molecules in drug discovery and materials science, as well as the unique challenges they present in the laboratory. This guide is designed to be a practical resource, providing in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter. Our goal is to empower you with the knowledge to handle these powerful compounds safely and effectively, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the day-to-day handling and characterization of fluorinated phosphonates.

Synthesis & Purification

Q1: My α-fluorination reaction is giving low yields and multiple byproducts. What are the likely causes and how can I optimize the reaction?

A1: Low yields in α-fluorination of phosphonates often stem from a few key factors. The choice of fluorinating agent is critical. For instance, electrophilic fluorinating agents like Selectfluor® are commonly used for the fluorination of phosphonate carbanions.[1] However, the reaction conditions must be meticulously controlled.

  • Causality: The acidity of the α-proton is significantly influenced by the substituents on the phosphorus atom and the carbon backbone. Incomplete deprotonation before the addition of the fluorinating agent can lead to a mixture of starting material and mono-fluorinated product. Over-fluorination to the α,α-difluoro species can also occur if the mono-fluoro product's α-proton is still sufficiently acidic and excess fluorinating agent is present.[2] Side reactions with the solvent or impurities can further complicate the product mixture.

  • Troubleshooting Protocol:

    • Reagent Purity: Ensure all reagents, especially the phosphonate starting material and the fluorinating agent, are of high purity. Impurities can lead to unpredictable side reactions.

    • Anhydrous Conditions: Strictly maintain anhydrous conditions. Moisture can quench the carbanion and react with some fluorinating agents.

    • Base Selection: The choice of base is crucial for efficient deprotonation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are often preferred. The stoichiometry of the base should be carefully optimized.

    • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C) to minimize side reactions. The addition of the fluorinating agent should also be done at a controlled, low temperature.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like ³¹P NMR or TLC to determine the optimal reaction time and prevent the formation of byproducts.

Q2: I'm struggling to purify my fluorinated phosphonate. What are the best chromatographic techniques?

A2: The polarity of fluorinated phosphonates can make them challenging to purify by standard silica gel chromatography. Their acidic nature can lead to streaking and poor separation on silica.

  • Expert Insight: The introduction of fluorine atoms increases the polarity of the molecule.[2] This, combined with the acidic P-OH groups (if deprotected), can cause strong interactions with the stationary phase.

  • Recommended Purification Strategies:

    • Reverse-Phase Chromatography: This is often the most effective method. C18 columns are a good starting point. A water/acetonitrile or water/methanol gradient with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) can help to improve peak shape.

    • Fluorous Affinity Purification: For compounds with a sufficient number of fluorine atoms, fluorous affinity purification is a highly efficient technique.[3][4] This method utilizes a fluorinated stationary phase that specifically retains fluorous-tagged molecules, allowing for easy separation from non-fluorinated impurities.[3]

    • Ion-Exchange Chromatography: If the phosphonate is in its acidic form, ion-exchange chromatography can be a powerful purification tool.

Stability & Storage

Q3: My fluorinated phosphonate appears to be degrading over time, even when stored in the freezer. What is causing this instability and what are the optimal storage conditions?

A3: Fluorinated phosphonates, particularly the ester derivatives, can be susceptible to hydrolysis.[5][6] The presence of fluorine atoms can influence the electrophilicity of the phosphorus center, potentially affecting its stability.[2]

  • Mechanism of Degradation: Hydrolysis can occur under both acidic and basic conditions, cleaving the P-O-C ester bonds to form the corresponding phosphonic acid.[5] The presence of moisture is a key factor in this degradation pathway.[7] Some fluorinated phosphonates are also sensitive to light and oxygen.[7]

  • Best Practices for Storage:

    • Temperature: Store at low temperatures, generally -20°C or -80°C, to slow down degradation rates.[7][8]

    • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

    • Anhydrous Conditions: Ensure the compound is thoroughly dried before storage and use anhydrous solvents for any manipulations. Storing over a desiccant can also be beneficial.[7]

    • Light Protection: Use amber vials or store in the dark to prevent photodegradation.

    • Container Choice: Glass containers may not always be ideal, as hydrofluoric acid generated from hydrolysis can react with silica.[8] For highly sensitive compounds, consider using containers made of inert polymers like PTFE.

Storage ConditionRecommendationRationale
Temperature-20°C or -80°CSlows down the rate of chemical degradation.[7][8]
AtmosphereInert (Argon or Nitrogen)Prevents oxidation.
MoistureAnhydrousMinimizes hydrolysis of phosphonate esters.[7]
LightProtect from lightPrevents photodegradation.[7]
ContainerAmber vials or inert polymerProtects from light and potential reaction with glass.[8]
Handling & Safety

Q4: What are the primary safety concerns when working with fluorinated phosphonates, and what personal protective equipment (PPE) is required?

A4: The hazards associated with fluorinated phosphonates can be twofold: those related to the organophosphorus component and those related to the fluorine content. Organophosphorus compounds can have varying levels of toxicity. The presence of fluorine can introduce additional hazards, as some fluorinated compounds can release hydrofluoric acid (HF) upon decomposition or hydrolysis.[9]

  • Core Safety Principles:

    • Engineering Controls: Always handle fluorinated phosphonates in a well-ventilated fume hood.[10]

    • Personal Protective Equipment (PPE):

      • Gloves: Wear appropriate chemical-resistant gloves. Check the manufacturer's compatibility chart for the specific solvents and reagents you are using.

      • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[10]

      • Lab Coat: A flame-resistant lab coat should be worn at all times.

      • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a respirator may be necessary.[11]

    • Emergency Preparedness: Have an emergency plan in place. Ensure that a safety shower and eyewash station are readily accessible. For work with compounds that could potentially generate HF, have a calcium gluconate gel on hand as a first aid measure for skin contact.[9][12]

Q5: How should I dispose of waste containing fluorinated phosphonates?

A5: Due to the persistent nature of some fluorinated compounds, proper waste disposal is crucial to prevent environmental contamination.[13] Fluorinated phosphonate waste should be treated as hazardous chemical waste.

  • Waste Disposal Protocol:

    • Segregation: Segregate fluorinated phosphonate waste from other laboratory waste streams.

    • Labeling: Clearly label the waste container with its contents.

    • Containment: Use a sealed, leak-proof container.

    • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. This may involve collection by a specialized waste management company.

    • Avoid Normal Trash: Do not dispose of solid or liquid fluorinated phosphonate waste in the normal trash or down the drain.[14]

The EPA has provided interim guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which can be a useful reference for highly fluorinated compounds.[15] Approved methods for certain PFAS-containing materials include incineration at high temperatures, disposal in hazardous waste landfills, and deep well injection.[13]

Characterization

Q6: I am having trouble interpreting the NMR spectra of my fluorinated phosphonate. What are the key features to look for?

A6: NMR spectroscopy is an indispensable tool for the characterization of fluorinated phosphonates. Both ³¹P and ¹⁹F NMR are highly informative.

  • ³¹P NMR:

    • Chemical Shift: The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. The presence of electronegative fluorine atoms will typically shift the resonance downfield.

    • Coupling: Look for coupling between the phosphorus and fluorine nuclei (J-P-F). The magnitude of this coupling constant can provide valuable structural information. You will also observe coupling to adjacent protons.

  • ¹⁹F NMR:

    • Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the local environment of the fluorine atom.

    • Coupling: Expect to see coupling between the fluorine and phosphorus nuclei (J-F-P), as well as coupling to nearby protons.

  • ¹H and ¹³C NMR:

    • These spectra will also show coupling to both phosphorus and fluorine, which can aid in the complete assignment of the structure. The Karplus relationship can be applied to vicinal P-C-C-H coupling constants to determine dihedral angles.[16]

  • Troubleshooting Spectral Interpretation:

    • Reference Standards: Use appropriate reference standards for both ³¹P and ¹⁹F NMR.

    • 2D NMR: Techniques such as HMBC and HSQC can be invaluable for correlating the different nuclei and confirming the structure.

    • pH Dependence: The chemical shifts of both ³¹P and ¹⁹F can be pH-dependent, especially if there are ionizable groups present.[17] It is important to control the pH of the NMR sample if you are comparing spectra.

II. Troubleshooting Guides

This section provides systematic approaches to resolving common experimental problems.

Guide 1: Low Yield in a Michaelis-Arbuzov Reaction to Synthesize a Fluorinated Phosphonate

The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds.[2] However, introducing fluorine-containing substrates can lead to challenges.

Symptoms:

  • Low isolated yield of the desired fluorinated phosphonate.

  • Presence of multiple phosphorus-containing species in the ³¹P NMR spectrum of the crude reaction mixture.

  • Formation of a significant amount of starting trialkyl phosphite.

Workflow for Troubleshooting:

Troubleshooting Michaelis-Arbuzov Reaction

Detailed Steps:

  • Verify Purity of Starting Materials: Impurities in the fluorinated alkyl halide or the trialkyl phosphite can inhibit the reaction or lead to byproducts. Purify starting materials if necessary.

  • Ensure Anhydrous Reaction Conditions: The Michaelis-Arbuzov reaction is sensitive to moisture. Use freshly distilled solvents and flame-dried glassware.

  • Optimize Reaction Temperature: The reactivity of fluorinated alkyl halides can vary. Some reactions may require higher temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition. A systematic temperature screen is recommended.

  • Investigate Potential Side Reactions: A common side reaction is the reaction of the newly formed alkyl halide byproduct with the starting phosphite.[18] Using a trialkyl phosphite that generates a low-boiling byproduct can help.[18]

  • Optimize Purification Method: As discussed in the FAQs, fluorinated phosphonates can be challenging to purify. An inefficient purification method can lead to significant product loss. Experiment with different chromatographic techniques.

Guide 2: Incomplete Deprotection of a Fluorinated Phosphonate Ester

The final deprotection step to yield the phosphonic acid is often a critical and sometimes problematic step. The McKenna reaction, using bromotrimethylsilane (TMSBr) followed by alcoholysis, is a common method.[19]

Symptoms:

  • ³¹P NMR shows a mixture of the fully deprotected phosphonic acid, partially deprotected species, and/or starting material.

  • Difficulty in isolating the pure phosphonic acid.

Workflow for Troubleshooting:

Troubleshooting Phosphonate Deprotection

Detailed Steps:

  • Check TMSBr Quality and Stoichiometry: TMSBr is moisture-sensitive. Use a fresh bottle or a recently opened one that has been properly stored. Ensure a sufficient excess of TMSBr is used to drive the reaction to completion.

  • Optimize Reaction Time and Temperature: Some sterically hindered or electron-withdrawing phosphonates may require longer reaction times or elevated temperatures for complete deprotection. Monitor the reaction by ³¹P NMR.

  • Ensure Complete Solvolysis Step: After the reaction with TMSBr, the silylated intermediate must be completely hydrolyzed or alcoholyzed. Ensure sufficient water or alcohol is added and that the solvolysis is allowed to proceed to completion.

  • Consider Side Reactions: The alkyl bromide formed during the reaction can potentially alkylate other nucleophilic groups in the molecule.[19] If this is a concern, it may be necessary to adjust the reaction conditions or use an alternative deprotection strategy.

III. References

  • Berkowitz, D. B., & Bose, M. (2001). (α-Monofluoroalkyl)phosphonates: a class of isoacidic and “tunable” mimics of biological phosphates. Accounts of Chemical Research, 34(11), 871-879.

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840.

  • Lilja, H., Csopak, H., Lindman, B., & Fölsch, G. (1975). 19-F NMR studies of the binding of a fluorine-labeled phosphonate ion to E. coli alkaline phosphatase. Biochimica et Biophysica Acta (BBA) - Enzymology, 384(1), 277-282.

  • Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated Phosphonates: Synthesis and Biomedical Application. Chemical Reviews, 106(9), 3868-3935.

  • Berl, V., & Pytela, O. (2005). Synthesis of fluorinated phosphonoacetate derivatives using electrophilic fluorine reagents: Perchloryl fluoride versus 1-chloromethyl-4- fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). Journal of Fluorine Chemistry, 126(11-12), 1467-1475.

  • Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated Phosphonates: Synthesis and Biomedical Application. Chemical Reviews, 106(9), 3868–3935.

  • Deakyne, C. A., & Summers, N. E. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Organic Chemistry, 81(12), 5236-5239.

  • Chemistry Stack Exchange. (2024). Hydrolyse a fluorophosphonic compound / Which protective group strategy can I use for phosphonate esters to access the free acid after a reaction?

  • Phosphonates Europe. (n.d.). Safety.

  • Berkowitz, D. B., et al. (2001). alpha-fluorinated phosphonates as substrate mimics for glucose 6-phosphate dehydrogenase: the CHF stereochemistry matters. Journal of the American Chemical Society, 123(40), 9687-9700.

  • Beier, P. (n.d.). Chemistry of fluorinated phosphonates. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.

  • Labotka, R. J. (1989). Characterization of methylphosphonate as a 31P NMR pH indicator. Biochemistry, 28(11), 4787-4791.

  • Dakenchem. (n.d.). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?

  • Wu, Y., et al. (2023). Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation. Nature Communications, 14(1), 1-11.

  • Am Ende, C. W., et al. (2021). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. Angewandte Chemie International Edition, 60(29), 16041-16047.

  • BenchChem. (n.d.). Troubleshooting low yields in phosphonate esterification.

  • Al-Bayati, F. A. H., & Al-Azzawi, A. M. (2016). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Advances, 6(10), 8345-8353.

  • Am Ende, C. W., et al. (2021). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. Angewandte Chemie, 133(29), 16175-16181.

  • Malet-Martino, M., & Martino, R. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Current drug metabolism, 6(4), 323-349.

  • Am Ende, C. W., et al. (2021). A General and Simplified Approach toward Fluorophosphonate Synthesis. Angewandte Chemie International Edition, 60(29), 16041-16047.

  • Kabachnik, M. I., et al. (2001). Studies toward the synthesis of alpha-fluorinated phosphonates via tin-mediated cleavage of alpha-fluoro-alpha-(pyrimidin-2-ylsulfonyl)alkylphosphonates. Intramolecular cyclization of the alpha-phosphonyl radicals. The Journal of Organic Chemistry, 66(22), 7471-7480.

  • Lligadas, G., et al. (2010). Fluorinated Phosphorus Polymers for 19F-Magnetic Resonance Imaging (MRI). Polymers, 2(4), 528-544.

  • Demmer, C. S., & Krogsgaard-Larsen, P. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1485-1493.

  • Cammers, A. (2004). Hydrolysis of Phosphorus Esters: A Computational Study. DTIC.

  • Princeton University. (n.d.). Fluorine Safety.

  • Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated phosphonates: synthesis and biomedical application. Chemical reviews, 106(9), 3868-3935.

  • Republic Services. (2024). Safe and Secure PFAS Disposal? We Got This.

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (Basel, Switzerland), 26(10), 2840.

  • Reddit. (2022). How can I safely dispose of this : r/chemistry.

  • Zhang, K., et al. (2022). Phosphate-enabled mechanochemical PFAS destruction for fluoride reuse. Nature Communications, 13(1), 1-9.

  • BenchChem. (n.d.). overcoming challenges in the characterization of fluoro(imino)phosphane.

  • LGC Biosearch Technologies. (n.d.). Fluorous Affinity Purification of Oligonucleotides.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Pentafluoride.

  • Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides.

  • Bentrude, W. G., et al. (1980). NMR of phosphonates. VI. Variation of vicinal phosphorus-31-carbon-carbon-proton couplings with dihedral angle in phosphonates. Journal of the American Chemical Society, 102(2), 510-515.

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.

  • Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins.

  • Chemistry For Everyone. (2023). What Are The Safety Precautions For Working With FRPs?

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash.

Sources

Technical Support Center: Navigating the Aqueous Stability of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetraisopropyl Fluoromethylenediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in aqueous solutions. Having worked extensively with organophosphorus compounds, I understand the nuances and challenges that can arise during experimentation. This resource is structured in a question-and-answer format to directly address the potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm preparing to use this compound in an aqueous buffer for the first time. What are the primary stability concerns I should be aware of?

A1: The primary stability concern for this compound in aqueous solutions is hydrolysis of the isopropyl ester groups. Phosphonate esters, while generally more stable than phosphate esters, are susceptible to cleavage of the P-O-C bond under both acidic and basic conditions.[1] The central C-P bond of the fluoromethylene bridge is highly robust and unlikely to cleave under typical experimental conditions.

Your main considerations should be the pH of your buffer system and the temperature at which you will be conducting your experiments. Even at neutral pH, some degree of hydrolysis can occur over time, especially at elevated temperatures.

Q2: How does the pH of my aqueous solution affect the stability of this compound?

A2: The pH of your solution is a critical factor in the stability of this compound. Here's a breakdown of what to expect:

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the isopropyl ester groups can occur. Interestingly, for dialkyl phosphonates, isopropyl esters have been observed to hydrolyze faster than methyl esters under acidic conditions.[1] Therefore, you may experience an accelerated degradation rate in acidic buffers.

  • Neutral Conditions (pH 6-8): Phosphonate esters are generally most stable in the neutral pH range. However, for long-term experiments, some degree of hydrolysis is still possible. It is always recommended to prepare fresh solutions for your experiments.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically faster and more significant than acid-catalyzed hydrolysis for phosphonate esters. Under basic conditions, the hydrolysis of the isopropyl ester of this compound is expected to be a significant issue. In contrast to acidic conditions, under basic conditions, isopropyl esters hydrolyze more slowly than methyl esters, which can be attributed to steric hindrance.[1]

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: The degradation of this compound in aqueous solution will proceed through the stepwise hydrolysis of the four isopropyl ester groups. The initial degradation products would be the partially hydrolyzed species, followed by the fully hydrolyzed Fluoromethylenediphosphonic acid. The released isopropyl alcohol is also a byproduct.

It is important to consider that these degradation products may have different biological activities and physical properties compared to the parent compound, which could impact your experimental results.

Troubleshooting Guide

Issue 1: I'm observing a change in the efficacy of my this compound solution over time.

This is a classic sign of compound degradation. Here’s a systematic approach to troubleshoot this issue:

Step 1: pH and Buffer Verification

  • Confirm the pH of your stock solution and final assay buffer. A deviation from the optimal pH range (ideally near neutral) can accelerate hydrolysis.

  • Consider the composition of your buffer. Certain buffer components can potentially catalyze hydrolysis. If you suspect this, try a different buffer system.

Step 2: Temperature Control

  • Ensure your solutions are stored at the recommended temperature (typically -20°C or -80°C for long-term storage of stock solutions) and minimize the time they spend at room temperature.

  • For experiments requiring elevated temperatures, be aware that the rate of hydrolysis will increase.[1]

Step 3: Perform a Stability Study

  • If you continue to see variability, a simple stability study is warranted. This involves incubating your compound in your experimental buffer at the relevant temperature and analyzing samples at different time points by HPLC.

Issue 2: I need to conduct my experiment under acidic or basic conditions. How can I minimize the degradation of this compound?

While challenging, there are strategies to mitigate degradation in non-neutral pH environments:

  • Minimize Incubation Time: Design your experiment to have the shortest possible incubation time at the non-optimal pH.

  • Lower the Temperature: If your experimental protocol allows, conducting the experiment at a lower temperature can significantly reduce the rate of hydrolysis.

  • Prepare Fresh Solutions: Always prepare your solutions fresh immediately before use. Do not use aged solutions for your experiments.

  • Consider a Co-solvent: In some cases, the addition of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can reduce the water activity and slow down hydrolysis. However, you must validate that the co-solvent does not interfere with your assay.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a minimal amount of an anhydrous organic solvent in which the compound is freely soluble (e.g., DMSO, ethanol).

  • Dissolution: Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This is a general method and may require optimization for your specific equipment and requirements.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance. If the compound lacks a strong chromophore, alternative detection methods like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) may be necessary.

  • Procedure:

    • Prepare a calibration curve with known concentrations of this compound.

    • At each time point of your stability study, inject a sample onto the HPLC.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

Data Presentation

Table 1: General Influence of pH and Temperature on the Stability of Phosphonate Esters in Aqueous Solutions

pH RangeTemperatureExpected Stability of this compoundPrimary Degradation Pathway
Acidic (<6)LowModerateAcid-catalyzed hydrolysis
Acidic (<6)HighLowAccelerated acid-catalyzed hydrolysis
Neutral (6-8)LowHighSlow hydrolysis
Neutral (6-8)HighModerateAccelerated hydrolysis
Basic (>8)LowLowBase-catalyzed hydrolysis
Basic (>8)HighVery LowAccelerated base-catalyzed hydrolysis

Visualizing the Concepts

Hydrolysis_Pathway parent Tetraisopropyl Fluoromethylenediphosphonate intermediate1 Tri-isopropyl Ester parent->intermediate1 + H2O - Isopropanol isopropanol 4 x Isopropanol intermediate2 Di-isopropyl Ester intermediate1->intermediate2 + H2O - Isopropanol intermediate3 Mono-isopropyl Ester intermediate2->intermediate3 + H2O - Isopropanol final_product Fluoromethylenediphosphonic Acid intermediate3->final_product + H2O - Isopropanol

Caption: Stepwise hydrolysis of this compound.

Troubleshooting_Workflow decision decision start_node Start: Inconsistent Experimental Results check_solution_prep Review Solution Preparation: - Freshly made? - Correct solvent? start_node->check_solution_prep check_ph Verify pH of Buffers and Solutions check_solution_prep->check_ph is_ph_extreme Is pH acidic or basic? check_ph->is_ph_extreme check_temp Assess Temperature Exposure: - Storage temperature - Experimental temperature is_temp_high Is temperature elevated? check_temp->is_temp_high is_ph_extreme->check_temp No mitigate_ph Mitigation Strategy: - Minimize incubation time - Use fresh solutions is_ph_extreme->mitigate_ph Yes run_stability_study Conduct HPLC-based Stability Study is_temp_high->run_stability_study No mitigate_temp Mitigation Strategy: - Lower experimental temp. - Reduce exposure time is_temp_high->mitigate_temp Yes final_action Optimize Protocol Based on Stability Data run_stability_study->final_action mitigate_ph->check_temp mitigate_temp->run_stability_study

Caption: Troubleshooting workflow for stability issues.

References

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetraisopropyl Fluoromethylenediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and obtain a high-purity product.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. Understanding the mechanism of each step is crucial for effective troubleshooting.

  • Step 1: Michaelis-Arbuzov Reaction. This initial step involves the reaction of triisopropyl phosphite with fluorotribromomethane. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of fluorotribromomethane, leading to the formation of an intermediate phosphonium salt. Subsequent dealkylation by the bromide ion yields the product of this stage, diisopropyl dibromofluoromethylphosphonate, and isopropyl bromide as a byproduct.

  • Step 2: Michaelis-Becker Reaction. The second step is the reaction of the diisopropyl dibromofluoromethylphosphonate intermediate with the sodium salt of diisopropyl phosphite. This salt is typically prepared in situ by reacting diisopropyl phosphite with a strong base like sodium hydride. The resulting phosphite anion acts as a nucleophile, displacing one of the bromine atoms on the intermediate from Step 1 to form the final product, this compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Step 1: Michaelis-Arbuzov Reaction Issues

Question 1: My Michaelis-Arbuzov reaction is sluggish or incomplete, resulting in a low yield of diisopropyl dibromofluoromethylphosphonate. How can I improve this?

Answer:

Several factors can contribute to an incomplete Michaelis-Arbuzov reaction. Let's break down the potential causes and solutions:

  • Insufficient Temperature: The Michaelis-Arbuzov reaction often requires thermal energy to proceed at a reasonable rate. If the reaction temperature is too low, the activation energy barrier for the initial nucleophilic attack and the subsequent dealkylation step may not be overcome.

    • Solution: Gradually increase the reaction temperature. Typical temperatures for this reaction range from 120°C to 160°C. Monitor the reaction progress by TLC or ³¹P NMR to find the optimal temperature for your specific setup. Be cautious of excessively high temperatures, which can lead to side reactions.

  • Reactivity of the Halide: While fluorotribromomethane is a suitable substrate, the reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the general trend: I > Br > Cl.

    • Insight: You are using a bromo-compound, which is generally reactive enough. However, the presence of the fluorine atom can influence the electronics of the molecule.

  • Purity of Reactants: The presence of impurities, especially water or alcohols, in the triisopropyl phosphite can interfere with the reaction. Water can hydrolyze the phosphite, reducing the amount of nucleophile available.

    • Solution: Ensure your triisopropyl phosphite is of high purity and handled under anhydrous conditions. Distillation of the phosphite before use is recommended.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.

    • Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of the fluorotribromomethane can sometimes drive the reaction to completion. However, be mindful that this can complicate purification.

Question 2: I am observing the formation of significant side products in my Michaelis-Arbuzov reaction. What are they and how can I minimize them?

Answer:

Side product formation is a common challenge. Here are the likely culprits and mitigation strategies:

  • Perkow Reaction: With alpha-halo carbonyl compounds, a competing reaction called the Perkow reaction can occur, leading to the formation of a vinyl phosphate. While fluorotribromomethane is not a ketone, related side pathways can be promoted by certain conditions.

    • Insight: The Perkow reaction is generally favored in more polar solvents.

    • Solution: If you suspect Perkow-type byproducts, consider running the reaction in a less polar solvent. Additionally, higher reaction temperatures tend to favor the Michaelis-Arbuzov pathway.[1]

  • Elimination Reactions: Although less common with primary halides, elimination reactions can occur at high temperatures, leading to the formation of alkenes.

    • Solution: Optimize the reaction temperature to be high enough for the Arbuzov reaction to proceed but not so high as to favor elimination.

  • Byproduct Reactivity: The isopropyl bromide generated as a byproduct can potentially react with the triisopropyl phosphite in a subsequent Michaelis-Arbuzov reaction, leading to the formation of diisopropyl isopropylphosphonate.

    • Solution: Using a phosphite with low-boiling alkyl groups (like trimethyl or triethyl phosphite) can allow for the removal of the volatile alkyl halide byproduct by distillation during the reaction.[2] However, this would not yield the desired tetraisopropyl ester in the final product. For your synthesis, it is important to carefully monitor the reaction and stop it once the starting fluorotribromomethane is consumed to minimize this side reaction.

Step 2: Michaelis-Becker Reaction Issues

Question 3: The formation of the sodium salt of diisopropyl phosphite seems inefficient, leading to a poor yield in the subsequent reaction.

Answer:

The successful formation of the sodium diisopropyl phosphite is critical for the Michaelis-Becker step. Here are common issues and their solutions:

  • Inactive Sodium Hydride: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture.

    • Solution: Use fresh, high-quality NaH. Ensure it is handled under a dry, inert atmosphere (e.g., argon or nitrogen). Washing the NaH with dry hexane or pentane to remove the protective mineral oil before use can improve its reactivity.

  • Insufficient Reaction Time or Temperature: The reaction between diisopropyl phosphite and NaH may require sufficient time and gentle heating to go to completion.

    • Solution: Allow the reaction to stir at room temperature for at least an hour. Gentle warming (e.g., to 40-50°C) can facilitate the reaction, but be cautious as excessive heat can lead to decomposition.

  • Solvent Choice: The choice of solvent is important for the solubility of the reactants and the stability of the resulting salt.

    • Solution: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used solvents for this reaction. Ensure your solvent is thoroughly dried before use.

Question 4: My Michaelis-Becker reaction results in a complex mixture of products, making purification difficult.

Answer:

A complex product mixture in the Michaelis-Becker step often points to side reactions. Here's how to troubleshoot:

  • Unreacted Starting Material: If the diisopropyl dibromofluoromethylphosphonate is not fully consumed, it will contaminate the final product.

    • Solution: Ensure complete formation of the sodium diisopropyl phosphite before adding the phosphonate intermediate. Using a slight excess (e.g., 1.1 equivalents) of the sodium diisopropyl phosphite can help drive the reaction to completion.

  • Formation of Symmetric Bisphosphonates: The intermediate product of the Michaelis-Becker reaction can potentially undergo further reactions, leading to the formation of symmetrical bisphosphonates.

    • Solution: Control the stoichiometry carefully. Add the diisopropyl dibromofluoromethylphosphonate to the solution of sodium diisopropyl phosphite slowly and at a controlled temperature (e.g., 0°C to room temperature) to minimize side reactions.

  • Hydrolysis: The phosphite anion is sensitive to water. Any moisture present during the reaction or workup can lead to the hydrolysis of the starting materials and products.

    • Solution: Maintain strict anhydrous conditions throughout the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere. Quench the reaction carefully with a non-aqueous workup if possible, or with a saturated ammonium chloride solution if an aqueous workup is necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Michaelis-Arbuzov reaction in this synthesis?

A1: While the reaction can be run neat (without solvent), using a high-boiling, non-polar solvent like toluene or xylene can provide better temperature control and facilitate a more homogeneous reaction mixture.

Q2: How can I effectively monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, ³¹P NMR spectroscopy is highly effective as the phosphorus chemical shifts of the starting phosphite, the intermediate phosphonate, and the final bisphosphonate are distinct.

Q3: What is the best method for purifying the final product, this compound?

A3: The final product is an ester and can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or acetone, is typically effective.[3]

Q4: Can I use a different base to prepare the diisopropyl phosphite salt in the Michaelis-Becker reaction?

A4: Yes, other strong bases like potassium tert-butoxide or sodium amide can be used. However, sodium hydride is commonly employed due to its effectiveness and the fact that the only byproduct is hydrogen gas, which is easily removed from the reaction system.

Q5: My final product appears to be contaminated with a small amount of a more polar impurity. What could this be?

A5: This is likely a partially hydrolyzed species, such as the tri-isopropyl ester or the di-isopropyl monoacid. This can occur if moisture is introduced during the workup or purification. To avoid this, ensure all solvents and glassware are dry and minimize exposure to atmospheric moisture.

IV. Experimental Protocols & Data

Optimized Reaction Parameters (Starting Point)
ParameterStep 1: Michaelis-ArbuzovStep 2: Michaelis-Becker
Reactants Triisopropyl phosphite, FluorotribromomethaneDiisopropyl dibromofluoromethylphosphonate, Sodium diisopropyl phosphite
Stoichiometry 1 : 1.11 : 1.2
Solvent Toluene (anhydrous)THF (anhydrous)
Temperature 120-140 °C0 °C to Room Temperature
Reaction Time 4-8 hours2-4 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Step-by-Step Synthesis Workflow

Step 1: Synthesis of Diisopropyl Dibromofluoromethylphosphonate

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a thermometer, and an addition funnel under an inert atmosphere, add triisopropyl phosphite (1.0 eq) and anhydrous toluene.

  • Heat the solution to 120°C.

  • Slowly add fluorotribromomethane (1.1 eq) via the addition funnel over 30 minutes.

  • Maintain the reaction temperature at 120-140°C and monitor the reaction progress by TLC or ³¹P NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and the isopropyl bromide byproduct under reduced pressure. The crude product can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous THF to the flask and cool to 0°C.

  • Slowly add diisopropyl phosphite (1.2 eq) to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting sodium diisopropyl phosphite solution back to 0°C.

  • Slowly add the crude diisopropyl dibromofluoromethylphosphonate (1.0 eq) from Step 1 dissolved in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ³¹P NMR.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Visualizing the Workflow

Diagram of the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1 cluster_step2_prep Step 2 (Preparation) cluster_step2_reaction Step 2 (Reaction) TIPP1 Triisopropyl Phosphite Arbuzov Michaelis-Arbuzov Reaction TIPP1->Arbuzov FTBM Fluorotribromomethane FTBM->Arbuzov DIPP Diisopropyl Phosphite Na_DIPP Sodium Diisopropyl Phosphite DIPP->Na_DIPP NaH Sodium Hydride NaH->Na_DIPP Intermediate Diisopropyl Dibromofluoromethylphosphonate Becker Michaelis-Becker Reaction Intermediate->Becker Na_DIPP->Becker Final_Product This compound Arbuzov->Intermediate Forms Becker->Final_Product Yields

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Step1_Check Problem in Step 1 (Arbuzov)? Start->Step1_Check Step2_Check Problem in Step 2 (Becker)? Start->Step2_Check Temp_Check Increase Reaction Temperature (120-160°C) Step1_Check->Temp_Check Yes Purity_Check Ensure Anhydrous Conditions & High Purity Reactants Step1_Check->Purity_Check Yes Side_Reaction_Check Consider Solvent Polarity & Reaction Time Step1_Check->Side_Reaction_Check Yes Base_Check Verify Activity of NaH (Fresh, Washed) Step2_Check->Base_Check Yes Anhydrous_Check Strict Anhydrous Conditions (Solvent, Atmosphere) Step2_Check->Anhydrous_Check Yes Stoich_Check Optimize Stoichiometry & Addition Rate Step2_Check->Stoich_Check Yes

Caption: Decision tree for troubleshooting low yield or impurities.

VI. References

  • Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase. Data in Brief. [Link]

  • Michaelis–Arbuzov reaction. Wikipedia. [Link]

  • Michaelis–Becker reaction. Wikipedia. [Link]

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. [Link]

  • Synthetic Procedures Leading towards Aminobisphosphonates. Molecules. [Link]

  • Purification of fluorescent labelled bisphosphonate ? ResearchGate. [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. [Link]

  • Arbuzov Reaction. Organic Chemistry Portal. [Link]

  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Omega. [Link]

  • A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. Organic Process Research & Development. [Link]

  • Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. [Link]

  • Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates. Google Patents.

  • The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. [Link]

  • Synthesis of fluorescently tagged isoprenoid bisphosphonates that inhibit protein geranylgeranylation. PubMed. [Link]

  • Diisopropyl bromomethylphosphonate. PubChem. [Link]

  • Diisopropyl methylphosphonate. Wikipedia. [Link]

  • Structural diversity in anti-osteolytic bisphosphonates: Deciphering structure-activity trends in ultra long controlled release. Journal of Controlled Release. [Link]

Sources

Technical Support Center: Purification of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Organophosphorus Chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tetraisopropyl Fluoromethylenediphosphonate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Structure of This Guide

This guide is structured to address the practical challenges you may encounter post-synthesis. We will cover:

  • Frequently Asked Questions (FAQs): Quick answers to common purification queries.

  • Troubleshooting Guide: A systematic approach to diagnosing and solving purification problems.

  • Detailed Purification Protocols: Step-by-step instructions for the most effective purification methods.

  • Data Summary: A comparative table of purification parameters.

  • Workflow Visualization: A graphical representation of the purification decision-making process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis, typically a variation of the Michaelis-Arbuzov reaction, can lead to several impurities.[1][2][3][4][5] These may include:

  • Unreacted starting materials: Such as triisopropyl phosphite and the fluorinated methylene halide.

  • Over-alkylation products: Formation of a diphosphonate where a second phosphonate group has reacted.

  • Hydrolysis products: Partial or complete hydrolysis of the isopropyl ester groups to form phosphonic acids, which can be promoted by moisture or acidic/basic conditions during workup.[6][7]

  • Byproducts from side reactions: Depending on the specific synthetic route, other organophosphorus species may be formed.[5]

Q2: My product is an oil. Can I still use recrystallization?

A2: Recrystallizing an oil is challenging but not impossible. It often requires finding a solvent system in which the product is sparingly soluble at low temperatures. Techniques like trituration with a non-polar solvent (e.g., hexanes or pentane) can sometimes induce crystallization. If the product remains an oil, column chromatography or vacuum distillation are more suitable purification methods.

Q3: Is this compound stable on silica gel?

A3: Phosphonate esters can be sensitive to hydrolysis on silica gel, which is slightly acidic.[6][8] To minimize this risk, it is advisable to use a neutral stationary phase like deactivated silica gel (by adding a small percentage of a non-polar solvent and then removing it under vacuum) or alumina. Alternatively, running the column quickly (flash chromatography) and avoiding prolonged exposure can mitigate degradation.

Q4: What is the best method for removing residual solvent?

A4: For high-boiling solvents, high-vacuum evaporation is necessary. Gently heating the sample while under vacuum can facilitate solvent removal, but care must be taken to avoid thermal decomposition of the product. For trace amounts of solvent, co-evaporation with a lower-boiling solvent in which the product is soluble can be effective.

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a problem-solving framework for common purification challenges.

Problem Potential Cause(s) Suggested Solution(s)
Low yield after purification Product loss during extraction: Incomplete extraction from the aqueous phase during workup.Perform multiple extractions with an appropriate organic solvent. Check the pH of the aqueous layer to ensure the phosphonate ester is not ionized.
Hydrolysis on silica gel: The acidic nature of silica gel can cleave the isopropyl ester groups.[6][8]Use deactivated or neutral silica gel. Run the column with a non-polar eluent system and increase the polarity gradually. Minimize the time the compound spends on the column.
Co-elution with impurities: Impurities with similar polarity to the product.Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution might improve separation. Consider using a different stationary phase (e.g., alumina).
Thermal decomposition during distillation: The product may be unstable at its atmospheric boiling point.Use vacuum distillation to lower the boiling point.[9][10][11][12][13] Ensure the vacuum is stable and the heating bath temperature is carefully controlled.
Product appears as a persistent oil Presence of impurities: Residual solvents or reaction byproducts can prevent crystallization.Purify the sample by column chromatography or vacuum distillation to remove impurities.
Inherent property of the compound: Some high molecular weight phosphonates are oils at room temperature.If the compound is pure (as determined by NMR or other analytical techniques), accept it as an oil. For handling, dissolving it in a suitable solvent for storage or further reactions is recommended.
Multiple spots on TLC after column chromatography Incomplete separation: The chosen solvent system may not be optimal for separating all components.Re-purify the mixed fractions using a different, more selective solvent system. A less polar solvent system will generally provide better separation for moderately polar compounds on silica gel.
On-column degradation: The product may be degrading on the silica gel.Refer to the solutions for "Hydrolysis on silica gel." Consider using a less reactive stationary phase.
Product is contaminated with phosphonic acids Hydrolysis during workup or purification: Exposure to water, acids, or bases.Ensure all workup steps are performed under neutral or slightly acidic conditions and with minimal exposure to water. Use anhydrous solvents for chromatography.
Incomplete reaction: The initial reaction may not have gone to completion.Drive the synthesis reaction to completion by adjusting reaction time, temperature, or stoichiometry of reactants.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

Materials:

  • Silica gel (230-400 mesh) or neutral alumina

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running a TLC of the crude product. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the least polar solvent of your chosen system and flush it through the column until the silica is fully wetted.

    • Wet Packing (Slurry Method): Prepare a slurry of silica gel in the least polar solvent. Pour the slurry into the column and allow it to settle, draining the excess solvent.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully apply it to the top of the packed column.

    • Dry Loading: If the product is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 100% hexanes to a 50:50 mixture of hexanes:ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the elution of your product by TLC analysis of the collected fractions.

    • Combine the pure fractions containing your product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Vacuum Distillation

This method is highly effective for purifying thermally stable, high-boiling point liquids like this compound. A patent for a similar compound, tetraisopropyl methylenediphosphonate, suggests that the distilled product is essentially pure.[14]

Materials:

  • Short-path distillation apparatus

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Sample Preparation: Place the crude product in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiate Vacuum: Start the vacuum pump and allow the pressure in the system to stabilize at a low level (e.g., <1 mmHg).

  • Heating: Gradually heat the distillation flask using a heating mantle. The boiling point of tetraisopropyl methylenediphosphonate is reported as 155 °C at 0.5 mmHg. The fluoro analogue is expected to have a similar boiling point under vacuum.

  • Distillation and Collection:

    • Observe for the condensation of the product in the condenser.

    • Collect the distilled product in the receiving flask. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Product Recovery: Carefully disassemble the apparatus and collect the purified product from the receiving flask.

Data Summary: Purification Parameters

Purification Method Stationary Phase Typical Mobile Phase/Conditions Advantages Disadvantages
Flash Column Chromatography Silica Gel or Neutral AluminaHexanes/Ethyl Acetate gradientGood for separating compounds with different polarities. Scalable from mg to g quantities.Potential for product hydrolysis on silica.[6][8] Can be time-consuming.
Vacuum Distillation N/APressure: <1 mmHg; Temperature: ~150-160 °CHighly effective for removing non-volatile impurities. Can yield very pure product.[14]Requires a thermally stable compound. Not suitable for separating compounds with similar boiling points.
Recrystallization N/ARequires screening for a suitable solvent system.Can provide very high purity.Difficult for oily products. Product loss in the mother liquor.

Workflow Visualization

The following diagram illustrates a logical workflow for the purification of this compound.

PurificationWorkflow start Crude Product (Post-Synthesis) tlc TLC Analysis start->tlc is_solid Is the product a solid? tlc->is_solid is_oily Is the product an oil? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Column Chromatography is_oily->column Yes distill Vacuum Distillation is_oily->distill Alternative recrystallize->column Failure pure_solid Pure Solid Product recrystallize->pure_solid Success pure_oil Pure Oily Product column->pure_oil Success troubleshoot Troubleshoot (Refer to Guide) column->troubleshoot Failure distill->pure_oil Success distill->troubleshoot Failure

Caption: Purification workflow for this compound.

References

  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

  • Könning, D., et al. (2018). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Molecules, 23(10), 2465. [Link]

  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Bishimbayeva, G.K., et al. (2023). EXTRACTION PROPERTIES OF SYNTHESIZED FLUORINATED ORGANOPHOSPHORUS COMPOUNDS. ResearchGate. [Link]

  • Mishra, N. K., et al. (2018). Atropselective Hydrolysis of Chiral Binol-Phosphate Esters Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1. PubMed Central. [Link]

  • Kelly, S. J., Dardinger, D. E., & Butler, L. G. (1975). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983–4988. [Link]

  • Wikipedia. (n.d.). Vacuum distillation. [Link]

  • Al-Masum, M., & Al-Mughaid, H. (2016). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 21(11), 1544. [Link]

  • ResearchGate. (2023). Purification of bisphosphonics? [Link]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work? [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. [Link]

  • Jinno, K., et al. (1989). Supercritical Fluid Chromatographic Separation of Organophosphorus Pesticides on Packed Columns and Capillary Columns. Journal of the Japan Society for Analytical Chemistry, 38(4), 367-373. [Link]

  • Sihai Energy Technology. (2024). When Vacuum Distillation is Useful. [Link]

  • Nichols, L. (2022, April 8). Vacuum Distillation [Video]. YouTube. [Link]

  • Google Patents. (1966). Method for preparing tetra-secondary alkyl methylenediphosphonates. (U.S.
  • Li, Z., et al. (2020). Radical Arbuzov Reaction. CCS Chemistry, 2(5), 1622-1632. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

Sources

Technical Support Center: Overcoming Resistance to Phosphonate Inhibitors in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers encountering resistance to phosphonate inhibitors in their cell line models. This guide is designed to provide you, our fellow scientists and drug development professionals, with a structured approach to troubleshooting and overcoming resistance, ensuring the integrity and success of your experiments. Our methodologies are grounded in established scientific principles and field-proven expertise.

Frequently Asked Questions (FAQs)

Here are some rapid-fire answers to common issues encountered when working with phosphonate inhibitors and cell lines.

Q1: My phosphonate inhibitor, which was initially effective, has lost its potency in my cell line over time. What is the likely cause?

A1: This phenomenon, known as acquired resistance, is common in cancer cell line models continuously exposed to a drug.[1][2] The most frequent causes include the selection and expansion of a subpopulation of cells with inherent resistance mechanisms, or the development of new resistance mechanisms under drug pressure.[3][4] These can range from mutations in the drug's target protein to the activation of alternative survival pathways.

Q2: I'm observing high variability in the response to my phosphonate inhibitor across different passages of the same cell line. Why is this happening?

A2: High variability can be a sign of emerging resistance or cell line instability. It's crucial to maintain a consistent, low passage number for your experiments. We recommend regularly generating fresh working cell banks from a master stock that was characterized for its sensitivity to the inhibitor. It is also good practice to periodically measure the half-maximal inhibitory concentration (IC50) to monitor for any shifts in sensitivity.[4]

Q3: Can the physicochemical properties of my phosphonate inhibitor contribute to inconsistent results?

A3: Absolutely. Phosphonates are often highly charged at physiological pH, which can limit their cell permeability.[5] Ensure your inhibitor is fully solubilized in a compatible vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture media is consistent and non-toxic to the cells. Prodrug strategies that mask the charged phosphonate groups are sometimes employed to improve cell entry.[5][6]

Q4: How do I generate a phosphonate inhibitor-resistant cell line for my studies?

A4: A common method is to culture the parental, sensitive cell line in the continuous presence of the phosphonate inhibitor, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration over several weeks to months as the cells adapt.[3][7] It is advisable to cryopreserve cells at different stages of resistance development.

In-Depth Troubleshooting Guides

When facing unexpected results, a systematic approach is key. The following guides will walk you through the identification and potential mitigation of common resistance mechanisms.

Troubleshooting Scenario 1: Reduced Intracellular Drug Concentration

Observation: Your phosphonate inhibitor shows reduced efficacy, and you suspect the cells are not accumulating enough of the compound.

Underlying aetiology: A primary mechanism of drug resistance is the active efflux of the therapeutic agent from the cell, often mediated by ATP-binding cassette (ABC) transporters.[8][9] Cancer cells can upregulate the expression of these transporters, effectively pumping the inhibitor out before it can reach its target.[2]

Troubleshooting Workflow:

A Hypothesis: Reduced intracellular concentration of phosphonate inhibitor B Experiment 1: Assess ABC Transporter Activity (e.g., Rhodamine 123 or Calcein-AM efflux assay) A->B C Result: Increased efflux in resistant cells? B->C D Yes C->D E No C->E F Experiment 2: Co-treat with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar) D->F K Proceed to investigate other resistance mechanisms (e.g., Target Alterations) E->K G Result: Is sensitivity to the phosphonate inhibitor restored? F->G H Yes G->H I No G->I J Conclusion: Resistance is likely mediated by ABC transporter upregulation. Consider combination therapy. H->J I->K

Caption: Workflow to investigate reduced intracellular drug concentration.

Experimental Protocol: ABC Transporter Activity Assay (using a fluorescent substrate)

Objective: To determine if increased drug efflux via ABC transporters is contributing to resistance.

Methodology:

  • Culture both the parental (sensitive) and the suspected resistant cell lines to 70-80% confluency.

  • Harvest and resuspend the cells in fresh culture medium.

  • Incubate the cells with a fluorescent substrate of a common ABC transporter (e.g., Rhodamine 123 for P-gp/ABCB1) with and without a known ABC transporter inhibitor (e.g., Verapamil).

  • After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[10]

  • Interpretation: A lower fluorescence signal in the resistant cells compared to the sensitive cells, which is reversed by the ABC transporter inhibitor, indicates increased efflux activity.[10]

Troubleshooting Scenario 2: Alterations in the Drug Target

Observation: The inhibitor is no longer effective, suggesting a change in its direct target.

Underlying aetiology: Resistance can arise from genetic alterations in the target protein. This can include mutations in the drug-binding pocket that reduce the inhibitor's affinity, or amplification of the target gene, leading to overexpression of the target protein to a level that overwhelms the inhibitor.[8][11]

Troubleshooting Workflow:

A Hypothesis: Alteration in the phosphonate inhibitor's target B Experiment 1: Target Gene Sequencing A->B C Experiment 2: qPCR for Target Gene Copy Number A->C D Experiment 3: Western Blot for Target Protein Expression A->D E Result: Mutation in drug-binding site? B->E F Result: Increased gene copy number? C->F G Result: Increased protein expression? D->G H Conclusion: On-target mutation is the cause of resistance. Consider a next-generation inhibitor. E->H Yes J Proceed to investigate other resistance mechanisms (e.g., Bypass Pathways) E->J No I Conclusion: Target gene amplification is the cause of resistance. Consider increasing inhibitor dose or combination therapy. F->I Yes F->J No G->I Yes G->J No

Caption: Workflow for investigating target alterations.

Experimental Protocols:

  • Quantitative PCR (qPCR) for Target Gene Copy Number

    Objective: To determine if the gene encoding the inhibitor's target is amplified in resistant cells.

    Methodology:

    • Isolate high-quality genomic DNA from both sensitive and resistant cell lines.

    • Design and validate qPCR primers for your target gene and a stable reference gene.

    • Perform qPCR using a SYBR Green-based detection method.

    • Calculate the relative copy number of the target gene in the resistant cells compared to the sensitive cells using the ΔΔCt method.

    • Interpretation: A significant increase in the relative copy number in resistant cells suggests gene amplification.[12]

  • Western Blot for Target Protein Expression

    Objective: To assess the expression level of the target protein.

    Methodology:

    • Prepare whole-cell lysates from sensitive and resistant cell lines.[13]

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.[13]

    • Interpretation: A marked increase in the target protein band intensity in resistant cells (relative to the loading control) indicates overexpression.

Troubleshooting Scenario 3: Activation of Bypass Signaling Pathways

Observation: The direct target of the phosphonate inhibitor appears to be inhibited, yet the cells continue to proliferate.

Underlying aetiology: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target, thereby maintaining downstream signals for survival and proliferation.[14][15] This is often referred to as "bypass track" resistance.

Troubleshooting Workflow:

A Hypothesis: Activation of a bypass signaling pathway B Experiment 1: Phospho-Proteomic Profiling (e.g., Phospho-RTK array, Mass Spectrometry) A->B C Result: Identification of hyper-activated kinases or signaling nodes? B->C D Yes C->D E No C->E F Experiment 2: Western Blot to validate activation of identified pathway components D->F O Consider other resistance mechanisms or re-evaluate initial hypothesis. E->O G Result: Validation successful? F->G H Yes G->H I No G->I J Experiment 3: Test combination therapy with an inhibitor of the identified bypass pathway H->J I->O K Result: Is sensitivity to the phosphonate inhibitor restored? J->K L Yes K->L M No K->M N Conclusion: Resistance is mediated by the identified bypass pathway. Pursue combination therapy strategy. L->N M->O

Caption: Workflow for identifying bypass signaling pathways.

Experimental Protocol: Phospho-Proteomic Profiling

Objective: To identify activated signaling pathways that may be compensating for the inhibition of the primary target.

Methodology:

  • Culture sensitive and resistant cells and treat with the phosphonate inhibitor.

  • Lyse the cells under conditions that preserve protein phosphorylation (i.e., with phosphatase inhibitors).

  • Perform a phosphoproteomic analysis. This can be a targeted approach, such as a phospho-receptor tyrosine kinase (RTK) array, or a global, unbiased approach using mass spectrometry (LC-MS/MS).[16][17]

  • For mass spectrometry-based approaches, enrichment of phosphopeptides (e.g., using titanium dioxide or immobilized metal affinity chromatography) is often necessary.[16][18]

  • Data Analysis: Compare the phosphoproteomes of the sensitive and resistant cells to identify proteins or pathways that are hyper-phosphorylated (and thus, likely hyper-activated) in the resistant cells, especially in the presence of the phosphonate inhibitor.

  • Validation: Validate key findings from the phosphoproteomic screen by Western blotting for the phosphorylated and total forms of the identified proteins.

Data Summary and Strategies for Overcoming Resistance

Resistance MechanismKey Experimental ReadoutsPotential Strategy to Overcome Resistance
Increased Drug Efflux Increased efflux of fluorescent substrates; Reversal of resistance with ABC transporter inhibitors.Co-treatment with an ABC transporter inhibitor.[19]
Target Alteration Identification of mutations in the target gene; Increased target gene copy number (qPCR); Increased target protein expression (Western blot).Use a next-generation inhibitor that is effective against the mutated target; Increase the inhibitor dose (for target overexpression).[20]
Bypass Pathway Activation Hyper-phosphorylation of alternative kinases or signaling proteins (Phospho-proteomics, Western blot).Combination therapy with an inhibitor of the identified bypass pathway.[1][21][22]

References

  • Callebaut, C., et al. (2011). In Vitro Characterization of GS-8374, a Novel Phosphonate-Containing Inhibitor of HIV-1 Protease With a Favorable Resistance Profile. Antimicrobial Agents and Chemotherapy, 55(4), 1841–1850. Available from: [Link]

  • Utrecht University. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. UU Research Portal. Available from: [Link]

  • Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down. (2017). Journal of Visualized Experiments, (130), 56633. Available from: [Link]

  • van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(2), 100906. Available from: [Link]

  • Hilaris Publisher. (n.d.). Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Available from: [Link]

  • Drake, J. M., et al. (2016). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Expert Review of Proteomics, 13(2), 153-167. Available from: [Link]

  • PRIDE. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Project PXD058749. Available from: [Link]

  • Hilaris Publisher. (n.d.). Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Available from: [Link]

  • van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. Available from: [Link]

  • Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. (2013). Current Protocols in Toxicology, 57(1), 25.4.1–25.4.14. Available from: [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop... Available from: [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (2022). Cancers, 14(15), 3804. Available from: [Link]

  • eScholarship.org. (n.d.). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Available from: [Link]

  • van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(2), 100906. Available from: [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2024). Cancers, 16(10), 1883. Available from: [Link]

  • Kuick Research. (2024). Overcoming Resistance: The Role of Combination Therapy in Cancer Treatment. Available from: [Link]

  • PRIDE. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Project PXD058749. Available from: [Link]

  • Amatori, S., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Journal of Cancer Metastasis and Treatment, 3, 95-103. Available from: [Link]

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Available from: [Link]

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). Oncology Reviews, 11(1), 329. Available from: [Link]

  • Highlights in Resistance Mechanism Pathways for Combination Therapy. (2021). Cancers, 13(11), 2769. Available from: [Link]

  • Targeting Cancer Cells with a Bisphosphonate Prodrug. (2017). Journal of Medicinal Chemistry, 60(2), 775–785. Available from: [Link]

  • ResearchGate. (n.d.). Phosphonate inhibition as a function of phosphate concentration in isolates of Phytophthora palmivora. Available from: [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. Available from: [Link]

  • Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. (2015). Methods, 85, 45-52. Available from: [Link]

  • Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways. (2019). Proteomes, 7(2), 17. Available from: [Link]

  • ResearchGate. (2024). How to prepare resistant cancer cells and how i keep it a life for along time?. Available from: [Link]

  • ResearchGate. (2017). (PDF) Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Available from: [Link]

  • ResearchGate. (2022). Is there a commonly used protocol for making cancer cell lines drug resistant?. Available from: [Link]

  • Phosphoproteomics Profiling to Identify Altered Signaling Pathways and Kinase-Targeted Cancer Therapies. (2019). Methods in Molecular Biology, 2007, 141-155. Available from: [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Available from: [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. (2023). Biomolecules, 13(5), 754. Available from: [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2022). Frontiers in Chemistry, 10, 869781. Available from: [Link]

  • Mechanisms and insights into drug resistance in cancer. (2013). Frontiers in Pharmacology, 4, 28. Available from: [Link]

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. (2010). Breast Cancer Research, 12(Suppl 2), S3. Available from: [Link]

  • Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. (2021). Cancers, 13(1), 104. Available from: [Link]

  • ResearchGate. (2018). The Abc of Phosphonate Breakdown: A Mechanism for Bacterial Survival. Available from: [Link]

  • Chemical strategies to overcome resistance against targeted anticancer therapeutics. (2020). Nature Reviews Chemistry, 4(7), 359-374. Available from: [Link]

  • Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro. (2024). Photodiagnosis and Photodynamic Therapy, 47, 104117. Available from: [Link]

  • Mechanism of ABC transporters: A molecular dynamics simulation of a well characterized nucleotide-binding subunit. (2004). Proceedings of the National Academy of Sciences, 101(52), 17955-17960. Available from: [Link]

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. (2010). Breast Cancer Research, 12(Suppl 2), S3. Available from: [Link]

  • Resistance to DNA repair inhibitors in cancer. (2022). The FEBS Journal, 289(10), 2634-2651. Available from: [Link]

Sources

Technical Support Center: Ensuring the Stability of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tetraisopropyl Fluoromethylenediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the hydrolysis of this critical reagent during experimental use. As scientists, we understand that reagent integrity is paramount to reproducible and reliable results. This document moves beyond simple instructions to explain the underlying chemical principles, ensuring you can proactively design robust experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What is this compound and why is its hydrolytic stability a concern?

This compound is an organophosphorus compound characterized by a central fluoromethylene group flanked by two phosphonate ester moieties. The core structure contains highly stable Carbon-Phosphorus (C-P) bonds, which are resistant to cleavage[1][2]. However, the compound features four isopropyl ester groups attached to the phosphorus atoms (P-O-C linkages). These ester bonds are susceptible to nucleophilic attack by water, a process known as hydrolysis[1][3]. Hydrolysis cleaves these ester bonds, converting the phosphonate ester into its corresponding phosphonic acid and releasing isopropanol. This degradation compromises the compound's purity, alters its chemical properties, and can lead to inconsistent and unreliable experimental outcomes.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The rate of hydrolysis for phosphonate esters is governed by several key experimental parameters. Understanding these factors is the first step toward prevention.

FactorImpact on Hydrolysis RateCausality
pH Significantly Accelerated under both acidic and basic conditions[3][4].Both H+ and OH- ions can catalyze the cleavage of the P-O ester bond. The pH-rate profile is specific to the ester, but neutral or near-neutral conditions are generally the most stable[5].
Temperature Increased Rate with higher temperatures.Like most chemical reactions, the rate of hydrolysis increases with temperature as it provides the necessary activation energy for the reaction to proceed[5].
Solvent System High Rate in aqueous or protic solvents (e.g., water, methanol, ethanol).The presence of water or other nucleophilic protic solvents directly facilitates the hydrolysis reaction. The compound is noted to be insoluble in water, suggesting experiments often occur in organic solvents where trace moisture is a concern[6].
Electronic Effects Moderate Influence .The fluorine atom on the methylene bridge is an electron-withdrawing group, which can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack[5].
Steric Hindrance Reduced Rate due to bulky groups.The four isopropyl groups provide significant steric hindrance around the phosphorus centers. This bulkiness physically obstructs the approach of water molecules, dramatically slowing the rate of hydrolysis compared to less hindered esters like methyl or ethyl phosphonates[3][5]. This is an inherent stabilizing feature of the molecule.

Q3: How can I detect if my sample of this compound has undergone hydrolysis?

Degradation can be identified by the appearance of new chemical species. Several analytical techniques are effective for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. As hydrolysis proceeds, new, more polar peaks corresponding to the partially and fully hydrolyzed phosphonic acids will appear in the chromatogram, while the peak for the parent ester will decrease. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating these highly polar compounds[7].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive identification of hydrolysis products by confirming their molecular weights[8].

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Phosphorus NMR is highly sensitive to the chemical environment of the phosphorus atom. The parent diester will have a characteristic chemical shift. Hydrolysis will result in the appearance of new signals at different chemical shifts corresponding to the monoester/monoacid and the final diacid products.

  • Ion Chromatography: This method can be used to detect and quantify the phosphonic acid products that are formed post-hydrolysis[9].

Q4: What are the ideal long-term storage conditions for this compound?

To ensure maximum shelf life, this compound should be stored under the following conditions:

  • Temperature: Cool, typically 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.

  • Container: In a tightly sealed, amber glass vial to protect from light and prevent moisture ingress.

  • Location: A dry, well-ventilated area away from acids and bases.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems that may arise from compound instability.

Problem 1: My experimental results are inconsistent, and the activity of my compound seems to decrease when using aqueous buffers.

This is a classic sign of hydrolysis. If your compound is losing efficacy in a time-dependent manner after being introduced to an aqueous environment, degradation is the most likely cause.

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to confirm that your buffer is within a neutral or slightly acidic range (pH 6.0-7.2). Avoid phosphate buffers if possible, as they can sometimes participate in reactions; consider HEPES or MOPS.

  • Prepare Solutions Fresh: Always prepare aqueous solutions of the compound immediately before use. Do not store the compound in aqueous solutions for any extended period, even when frozen, as hydrolysis can still occur.

  • Work at Low Temperatures: When handling aqueous solutions of the compound, keep them on ice at all times to minimize the rate of hydrolysis[5].

  • Use Co-solvents: Since the compound is insoluble in water, a co-solvent like anhydrous DMSO or DMF is likely used to create a stock solution. Ensure your co-solvent is truly anhydrous by using a new, sealed bottle. Introduce the stock solution into the aqueous buffer as the final step, ensuring rapid mixing to avoid precipitation.

Problem 2: I am observing new, unidentified peaks in my HPLC or LC-MS analysis of a sample that was pure upon receipt.

This indicates that the compound has degraded either during storage or sample preparation.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that the compound has been stored under the recommended inert, dry, and cool conditions. Check the container seal for any signs of compromise.

  • Analyze Your Solvents: Trace amounts of water or acidic/basic impurities in your analytical solvents (e.g., acetonitrile, methanol) can cause on-column or in-vial degradation. Use high-purity, HPLC-grade solvents.

  • Check Sample Preparation Workflow: If samples are left at room temperature in vials for extended periods while waiting for analysis, hydrolysis can occur. Analyze samples as quickly as possible after preparation or use an autosampler with temperature control set to 4°C.

  • Perform a Forced Degradation Study: To confirm the identity of the new peaks, intentionally degrade a small amount of the compound (e.g., by adding a small amount of dilute acid or base) and run the same analytical method. The retention times of the degradation products should match the unexpected peaks in your original sample.

Part 3: Key Experimental Protocols & Visualizations

To ensure the integrity of your experiments, follow these validated protocols and workflows.

Protocol 1: Recommended Handling and Solution Preparation

This protocol minimizes exposure to atmospheric moisture and catalytic conditions.

  • Inert Atmosphere Handling: Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold compound.

  • Solvent Preparation: Use only anhydrous grade organic solvents (e.g., DMSO, DMF, Acetonitrile) from a freshly opened bottle or one that has been properly stored over molecular sieves.

  • Stock Solution Preparation: In a fume hood, briefly purge the vial with a gentle stream of inert gas (Argon or Nitrogen). Using a calibrated microliter syringe, withdraw the desired amount of the compound and dissolve it in the anhydrous organic solvent to create a concentrated stock solution.

  • Working Solution Preparation (Aqueous):

    • Chill your prepared aqueous buffer (pH 6.0-7.2) in an ice bath.

    • Calculate the volume of stock solution needed and add it to the chilled buffer immediately before the experiment begins.

    • Vortex gently but thoroughly to ensure complete dissolution and mixing. Do not use sonication, as it can generate localized heat.

    • Keep the final working solution on ice throughout the duration of the experiment. Discard any unused solution at the end of the day.

Diagram: Hydrolysis Pathway of this compound

Hydrolysis_Pathway Parent Tetraisopropyl Fluoromethylenediphosphonate Intermediate Partially Hydrolyzed Intermediate Parent->Intermediate + H₂O (- Isopropanol) Final Fluoromethylenediphosphonic Acid (Diacid) Intermediate->Final + H₂O (- Isopropanol) Experimental_Workflow decision decision process process start_end start_end critical critical start Start Experiment prep_stock Prepare Stock Solution in Anhydrous Solvent (e.g., DMSO) start->prep_stock is_aqueous Aqueous Buffer Required? prep_stock->is_aqueous use_anhydrous Use Anhydrous Organic Solvent is_aqueous->use_anhydrous No prep_aqueous Prepare Fresh Buffer (pH 6.0-7.2) is_aqueous->prep_aqueous Yes run_exp Run Experiment use_anhydrous->run_exp chill Chill Buffer on Ice prep_aqueous->chill add_stock Add Stock to Chilled Buffer IMMEDIATELY Before Use chill->add_stock add_stock->run_exp analyze Analyze Promptly run_exp->analyze

Sources

Technical Support Center: A Guide to Modifying Experimental Protocols for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated compounds highly desirable.[1][2][3] However, these same properties present significant challenges during synthesis, purification, and analysis. The introduction of fluorine can dramatically alter a molecule's behavior, rendering standard experimental protocols ineffective.[4]

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on navigating the common pitfalls encountered when working with fluorinated compounds. Structured as a series of troubleshooting guides and frequently asked questions (FAQs), this resource explains the causality behind experimental challenges and offers validated, step-by-step protocols to modify your approach for success.

Section 1: Solubility and Formulation Challenges

The introduction of fluorine often leads to compounds that are both hydrophobic and lipophobic, a unique property that complicates their dissolution in both aqueous and common organic solvents.[5] This "fluorous" character necessitates a revised approach to solvent selection and formulation.

Frequently Asked Questions (FAQs)

Q1: My fluorinated compound is insoluble in standard organic solvents like dichloromethane (DCM) and ethyl acetate. What should I do?

A1: This is a common issue. Highly fluorinated compounds often exhibit poor solubility in hydrocarbon-based solvents.

  • Causality: The strong electronegativity and low polarizability of the C-F bond reduce van der Waals interactions with non-fluorinated solvent molecules. This leads to the "like dissolves like" principle failing in predictable ways. While fluorination increases polarity at the atomic level, it decreases intermolecular interactions with non-fluorinated solvents.

  • Troubleshooting Steps:

    • Try polar aprotic solvents: Solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and acetone can sometimes offer better solubility for moderately fluorinated compounds compared to less polar options like DCM or hexanes.[6]

    • Introduce a "fluorous" solvent: For highly fluorinated molecules, fluorous solvents such as hexafluoroisopropanol (HFIP), trifluorotoluene (TFT), or perfluorohexanes are often required. These can be used as the primary solvent or as a co-solvent.

    • Use a co-solvent system: A mixture of a standard organic solvent and a fluorous solvent can create a miscible phase that effectively dissolves the compound. Start with a 10% (v/v) addition of the fluorous solvent and gradually increase the proportion.

    • Heating: Gently warming the mixture can significantly improve solubility, but be mindful of your compound's stability at elevated temperatures.

Q2: How can I improve the aqueous solubility of my fluorinated drug candidate for a biological assay?

A2: Poor aqueous solubility is a major hurdle for in vitro and in vivo studies. The hydrophobic nature of the fluorinated portions of the molecule drives it out of the aqueous phase.

  • Causality: While a polar head group might be present, a heavily fluorinated tail can dominate the molecule's properties, leading to self-aggregation or precipitation in aqueous buffers.

  • Troubleshooting & Protocol Modifications:

    • Co-solvents: The use of water-miscible organic co-solvents is the first line of approach. Dimethyl sulfoxide (DMSO) is common, but can be toxic to cells at higher concentrations. Consider ethanol, which can improve the solubility of some fluorinated compounds in water-rich mixtures.[6]

    • Surfactants/Micelles: Employing surfactants to form micelles can encapsulate the fluorinated compound in a "fluorous" core, thereby solubilizing it in the bulk aqueous phase. Semifluorinated block copolymers are particularly effective for this purpose.[5]

    • Formulation with Excipients: For more advanced formulations, cyclodextrins can be used to form inclusion complexes with the fluorinated part of the molecule, shielding it from the aqueous environment and increasing solubility.

    • pH Adjustment: If your molecule has an ionizable group (acid or base), adjusting the pH of the buffer to ensure the compound is in its charged, salt form can dramatically increase aqueous solubility.

Data Presentation: Co-Solvent Systems for Fluorinated Phthalocyanines

The following table, adapted from data on fluorinated phthalocyanines, illustrates how solubility can be maintained even in high percentages of water when an appropriate organic co-solvent is used.[6]

CompoundSolvent System (v/v)Approximate Solubility (M)
F₁₆PcZn10% Ethanol / 90% Water~4 x 10⁻⁴ M
F₆₄PcZn10% Ethanol / 90% Water~5 x 10⁻⁴ M
F₁₆PcZnPure Ethanol~7 x 10⁻⁴ M
F₆₄PcZnPure Ethanol~5 x 10⁻³ M

This data demonstrates that even for highly fluorinated macrocycles, a water/ethanol mixture can provide sufficient solubility for many experimental applications.[6]

Section 2: Reaction Condition Optimization

The strong electron-withdrawing effect of fluorine atoms can profoundly alter the electronic properties of a molecule, impacting reactivity, acidity/basicity (pKa), and the stability of reaction intermediates.[3][4][7] Standard reaction protocols often require significant modification.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction (e.g., SₙAr) on a fluorinated aromatic ring is not proceeding. What's wrong?

A1: The success of an SₙAr reaction depends on the activation of the aromatic ring and the nucleophilicity of the incoming group.

  • Causality: Fluorine is a strongly deactivating group via induction but a weak activator via resonance. Its net effect is electron-withdrawing, which should activate the ring towards nucleophilic attack. However, if the fluorine atom is not positioned ortho or para to the leaving group, its activating effect is diminished. Furthermore, the pKa of the incoming nucleophile is critical.

  • Troubleshooting Steps:

    • Increase Temperature: SₙAr reactions often require significant thermal energy. Gradually increase the reaction temperature in a controlled manner (e.g., in 10-20 °C increments).

    • Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SₙAr reactions as they solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anion.

    • Use a Stronger Base/Nucleophile: If your nucleophile is an alcohol or amine, deprotonating it with a stronger base (e.g., NaH instead of K₂CO₃) will increase its nucleophilicity.

    • Consider the Leaving Group: Fluoride itself can be a leaving group in SₙAr reactions, but it is less effective than heavier halogens or triflates. If possible, use a substrate with a better leaving group.

Q2: I'm trying to perform a reaction that involves deprotonating a carbon alpha to a CF₂ or CF₃ group, but the reaction is failing.

A2: The acidity of protons alpha to fluoroalkyl groups is significantly increased, but this can also lead to instability and side reactions.

  • Causality: The powerful inductive effect of the fluorine atoms stabilizes the resulting carbanion, lowering the pKa of the adjacent C-H bond. For example, the introduction of a single fluorine atom to an aliphatic amine can decrease the pKa by approximately 1.7 units.[7] However, the resulting anion can be prone to elimination of fluoride (β-elimination) if there is a suitable leaving group or electronic arrangement.

  • Protocol Modification: Low-Temperature Deprotonation

    • Lower the Temperature: Perform the deprotonation at very low temperatures (-78 °C is standard) to minimize side reactions like elimination.

    • Use a Non-Nucleophilic Base: A bulky base like Lithium diisopropylamide (LDA) is often preferred over alkyllithiums (like n-BuLi) to ensure deprotonation occurs without nucleophilic attack on another part of your molecule.

    • Rapid Trapping: Add the electrophile to the reaction mixture as soon as the deprotonation is complete to "trap" the desired carbanion before it can decompose.

Experimental Workflow: Choosing a Fluorinating Agent

The choice of fluorinating agent is critical for a successful reaction. The workflow below outlines the decision-making process based on the desired transformation.

Caption: Decision tree for selecting an appropriate fluorinating agent.[8]

Section 3: Analytical and Purification Challenges

The unique properties of fluorine also impact analytical and purification techniques. Standard methods for NMR, Mass Spectrometry (MS), and HPLC often require specific modifications for optimal results.

Frequently Asked Questions (FAQs)

Q1: My ¹⁹F NMR spectrum shows broad signals and the chemical shifts are not what I expected. How can I troubleshoot this?

A1: ¹⁹F NMR is an incredibly sensitive technique, and its chemical shifts are highly responsive to the local electronic environment, spanning a range of over 800 ppm.[9][10]

  • Causality:

    • Chemical Shift Sensitivity: The large chemical shift range means that minor changes in conformation, solvent, or binding can lead to significant shifts.[9] This is an advantage for studying protein-ligand interactions but can be confusing for routine characterization.

    • Line Broadening: Broadening can be caused by chemical exchange (e.g., conformational isomers exchanging on the NMR timescale), aggregation of the compound at high concentrations, or paramagnetic impurities.

  • Troubleshooting & Protocol:

    • Check Concentration: Dilute your sample. Aggregation is a common cause of broadening.

    • Use an Internal Standard: Always use an internal reference standard (e.g., trifluoroacetic acid or monofluorobenzene) to accurately report chemical shifts.[11]

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if line broadening is due to a dynamic exchange process. If signals sharpen at lower or higher temperatures, this indicates conformational exchange.

    • Solvent Effects: The solvent can significantly influence the chemical shift. A D₂O vs. H₂O solvent isotope effect alone can shift a resonance by up to 0.25 ppm.[9] Ensure you are using the same solvent system for all related experiments.

Q2: I am having trouble getting a clean mass spectrum for my perfluorinated compound. The molecular ion is weak or absent.

A2: Perfluorinated compounds are notorious for extensive fragmentation under high-energy ionization techniques like Electron Ionization (EI).[12][13][14]

  • Causality: The high energy of EI (typically 70 eV) readily breaks C-C bonds in perfluoroalkanes, leading to a cascade of fragmentation. The stability of the resulting fragments, particularly the trifluoromethyl cation (CF₃⁺) at m/z 69, makes this a highly favorable process.[12][13] The molecular ion is often too unstable to be observed.

  • Troubleshooting Steps:

    • Use a "Soft" Ionization Technique: Switch from EI to a soft ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the molecule, making it much more likely that the molecular ion (or a protonated/adduct ion like [M+H]⁺ or [M+Na]⁺) will be observed.

    • Look for Characteristic Fragments: Even with EI, you can identify characteristic fragmentation patterns. Look for the loss of stable neutral molecules like HF (mass 20) or the fluorine radical (mass 19).[15][16] The base peak in the spectrum of many perfluorinated compounds is often m/z 69 (CF₃⁺).[12][13]

Q3: My fluorinated compound gives poor peak shape (tailing or fronting) in reverse-phase HPLC. How can I improve the chromatography?

A3: The unique interactions of fluorinated compounds with stationary phases can lead to non-ideal chromatographic behavior.

  • Causality: Standard C18 columns rely on hydrophobic interactions. The lipophobicity of highly fluorinated compounds can lead to poor retention and peak shape. Furthermore, residual silanols on the silica backbone can interact with polar parts of the molecule, causing peak tailing.

  • Protocol Modifications:

    • Use a Fluorous Solid Phase: For highly fluorinated compounds, a fluorous stationary phase (e.g., one with perfluoroalkyl chains) can provide better retention and selectivity.

    • Modify the Mobile Phase:

      • Add Trifluoroacetic Acid (TFA): Adding a small amount of TFA (0.05-0.1%) to the mobile phase is a common strategy. It acts as an ion-pairing agent and can mask active silanol groups on the stationary phase, significantly improving the peak shape for basic compounds.

      • Optimize Organic Modifier: Experiment with different organic solvents (acetonitrile vs. methanol). The different dipole moments and hydrogen bonding capabilities can alter selectivity and peak shape.

    • Check for Overload: Injecting too much sample can cause peak fronting. Try diluting your sample by a factor of 10.[17]

    • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion caused by solvent mismatch.[18]

Diagram: HPLC Troubleshooting Logic

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.[17][18][19]

Section 4: Safety and Handling

Fluorinating agents and some fluorinated compounds present unique safety hazards that require specific handling procedures. Reactivity, toxicity, and the potential to release hydrogen fluoride (HF) are primary concerns.[20]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety risks associated with common fluorinating agents like DAST and Selectfluor®?

A1: These reagents are highly reactive and must be handled with extreme care.

  • DAST (Diethylaminosulfur trifluoride): Can decompose violently at elevated temperatures. It is also highly sensitive to moisture, reacting to release corrosive HF.

  • Selectfluor®: This is a powerful oxidizing agent. It can react violently and exothermically with common laboratory solvents like DMF, DMSO, and pyridine.[8][21]

  • Elemental Fluorine (F₂): This is one of the most reactive elements known. It is extremely toxic, corrosive, and ignites many materials on contact.[22][23] It requires specialized equipment and training.

  • Hydrogen Fluoride (HF): HF and its solutions are highly corrosive and toxic. Skin contact can cause severe, deep-tissue burns that may not be immediately painful.[20][23]

Q2: What personal protective equipment (PPE) is required when working with fluorinated compounds and reagents?

A2: Standard PPE must be supplemented with specific items.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a significant splash risk.[20]

  • Hand Protection: Use gloves specifically rated for the chemicals and solvents you are handling. Consult the manufacturer's compatibility chart. Double-gloving is recommended for highly corrosive or easily absorbed compounds.[20]

  • Body Protection: A flame-resistant lab coat is essential. For larger-scale operations, a chemical-resistant apron is also necessary.[20]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. For any work involving reagents that can generate HF (like DAST or F₂), a tube of 2.5% calcium gluconate gel must be on hand as a first-aid antidote for skin exposure.[20][23][24]

Protocol: Emergency Response for HF Exposure

In the event of skin contact with a substance that can generate Hydrogen Fluoride:

  • Evacuate: Immediately move the affected person away from the contaminated area.

  • Flush: Flush the affected skin with copious amounts of water for at least 5 minutes.[23] While flushing, remove any contaminated clothing.

  • Apply Calcium Gluconate: After flushing, liberally apply 2.5% calcium gluconate gel to the affected area. The calcium ions are essential to neutralize the fluoride ions that have penetrated the tissue.[20][23]

  • Seek Immediate Medical Attention: This is critical. Inform emergency responders that the injury involves hydrogen fluoride exposure. Continue applying the gel every 15 minutes while awaiting medical help.[23]

References

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-50. [Link]

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. (2025). Langmuir. [Link]

  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). ScienceDirect. [Link]

  • Safety and handling of fluorinated organic compounds. (2025). Benchchem.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorin
  • Fragmentation and Interpretation of Spectra. (n.d.). LibreTexts Chemistry.
  • The solubility of certain gaseous fluorine compounds in water. (1966). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Technical Support Center: Interpreting Complex Fragmentation Patterns in Fluorocarbon Mass Spectra. (2025). Benchchem.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Unlocking the Potential of Fluorine: An In-depth Guide to the ¹⁹F NMR Chemical Shift Range. (2025). Benchchem.
  • 19Flourine NMR. (n.d.). University of Ottawa. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 47(3), 235-241.
  • Mass spectra of fluorocarbons. (1952).
  • Sulfur hexafluoride. (n.d.). Wikipedia.
  • Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? (2021). Chemistry Stack Exchange. [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). PubMed Central. [Link]

  • Fluorine. (n.d.). Princeton University Environmental Health & Safety.
  • Solvents for fluorinated polymers. (1994).
  • Radiolytic Breakdown of PFOS by Neutron Irradiation: Mechanistic Insights into Molecular Disassembly and Cytotoxicity Reduction. (n.d.). MDPI. [Link]

  • Fluorine NMR. (n.d.). University of California, San Diego.
  • Fluorine Safety. (n.d.). University of California, Santa Barbara.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]

  • KOH modification of fluorinated graphite and its reaction mechanism. (2022). Frontiers in Chemistry. [Link]

  • Solubility of KF in four organic solvents and thermodynamic dissolution functions. (2014). Russian Journal of Physical Chemistry A.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.).
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2018). MedChemComm. [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2025). ACS Fall 2025.
  • HPLC Troubleshooting Methods. (n.d.). University of Toronto.
  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). PubMed. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov.
  • HPLC Troubleshooting. (n.d.). Obrnuta faza.
  • Late-Stage Fluorination: From Fundamentals to Application. (2014). Organic Process Research & Development. [Link]

  • Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. (n.d.).
  • A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2018). PubMed Central. [Link]

  • Solving problems fluorine 19F with NMR spectroscopy. (2001). PubMed. [Link]

  • Specific Solvent Issues with Fluorin
  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). ACS Publications. [Link]

  • Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. (2003). Journal of the American Chemical Society. [Link]

  • A Comparative Guide to Fluorinated Solvents for Researchers and Drug Development Professionals. (2025). Benchchem.

Sources

Validation & Comparative

A Researcher's Guide to the Validation of Novel Enzyme Inhibitors: A Case Study with a Fluoromethylenediphosphonate Analog

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the quest for novel therapeutics and chemical probes, the rigorous validation of enzyme inhibitor specificity is a cornerstone of robust scientific discovery. This guide provides a comprehensive framework for the validation of a specific class of enzyme inhibitors, the fluoromethylenediphosphonates. While conceived to address Tetraisopropyl Fluoromethylenediphosphonate, the current absence of detailed public data on this specific molecule necessitates a practical pivot. We will therefore utilize a well-characterized analog, a difluoromethylphosphonate targeting the serine protease chymotrypsin, as an illustrative case study. This approach allows us to present a complete, in-depth technical guide that is immediately applicable to the validation of other novel inhibitors.

The Critical Role of Enzyme Inhibitors and the Imperative of Specificity

Our Model Inhibitor: A Difluoromethylphosphonate Targeting Chymotrypsin

For the purpose of this guide, we will focus on a hypothetical but representative difluoromethylphosphonate inhibitor. This class of compounds is known to act as potent, often irreversible, inhibitors of serine proteases.[3]

Target Enzyme: Chymotrypsin, a well-studied serine protease, plays a crucial role in digestion by breaking down proteins.[4] Its active site contains a catalytic triad, including a critical serine residue, which is the target for our model inhibitor.

Proposed Mechanism of Action: Diaryl esters of α-aminophosphonates are known to act as transition-state analogs for serine proteases.[3] The electrophilic phosphorus atom is attacked by the nucleophilic serine residue in the enzyme's active site. This leads to the formation of a stable, covalent phosphonyl-enzyme complex, resulting in irreversible inhibition.[5] The difluoromethyl group enhances the electrophilicity of the phosphorus and can contribute to improved metabolic stability and binding affinity.[6]

Diagram: Proposed Mechanism of Irreversible Inhibition

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding cluster_2 Covalent Adduct Formation Enzyme Chymotrypsin (with Ser-OH) Inhibitor Difluoromethylphosphonate (R-P(O)(OR')2-CHF2) Enzyme->Inhibitor Initial Binding (Non-covalent) Complex Stable Phosphonyl-Enzyme Complex (Enzyme-Ser-O-P(O)(OR')-CHF2) Inhibitor->Complex Nucleophilic Attack (Irreversible)

Caption: Covalent modification of the active site serine in chymotrypsin by a difluoromethylphosphonate inhibitor.

Comparative Analysis: Situating Our Inhibitor in the Landscape of Serine Protease Inhibitors

A critical step in validating a new inhibitor is to benchmark its performance against existing alternatives. This provides context for its potency, selectivity, and potential advantages.

Inhibitor ClassExample(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Difluoromethylphosphonates Our Model CompoundIrreversible, covalent modificationHigh potency, potential for high selectivityPotential for off-target covalent modification
Sulfonyl Fluorides PMSF, AEBSFIrreversible, covalent modificationBroadly reactive, commercially availableLow specificity, can react with other nucleophiles
Peptide Aldehydes Leupeptin, AntipainReversible, transition-state analogGood potency, often reversibleCan be susceptible to oxidation and degradation
Natural Protein Inhibitors Aprotinin, Soybean Trypsin InhibitorReversible, tight-bindingHigh specificityLarge molecule, potential for immunogenicity
Boronic Acids Bortezomib (proteasome inhibitor)Reversible, covalentPotent, often cell-permeableCan have complex inhibition kinetics

The Validation Workflow: A Step-by-Step Experimental Guide

A robust validation strategy employs a combination of biochemical and cell-based assays to build a comprehensive profile of the inhibitor's activity and specificity.

Diagram: Inhibitor Validation Workflow

G Start Novel Inhibitor Synthesized Biochem Biochemical Assays (Potency & Mechanism) Start->Biochem Cellular Cell-Based Assays (Target Engagement & Effect) Biochem->Cellular Selectivity Selectivity Profiling (Off-Target Effects) Cellular->Selectivity Validated Validated Inhibitor Selectivity->Validated

Caption: A streamlined workflow for the validation of a novel enzyme inhibitor.

Biochemical Assays: Quantifying Potency and Elucidating Mechanism

Objective: To determine the inhibitor's potency (IC50) and confirm its irreversible mechanism of action.

Protocol: Determination of IC50

  • Reagent Preparation:

    • Prepare a stock solution of the difluoromethylphosphonate inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of chymotrypsin in an appropriate buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a stock solution of a chromogenic or fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

    • Add a fixed concentration of chymotrypsin to each well containing the inhibitor and to control wells (with solvent only).

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Confirmation of Irreversible Inhibition

  • Dialysis or Gel Filtration Experiment:

    • Incubate chymotrypsin with a high concentration of the inhibitor (e.g., 10x IC50) for an extended period (e.g., 2 hours).

    • As a control, incubate the enzyme with buffer alone.

    • Remove the unbound inhibitor by extensive dialysis or gel filtration.

    • Measure the residual activity of the enzyme from both the inhibitor-treated and control samples.

  • Expected Outcome: For an irreversible inhibitor, the enzyme activity will not be recovered after removal of the unbound compound. In contrast, for a reversible inhibitor, activity would be restored.

Cell-Based Assays: Confirming Target Engagement in a Biological Context

Objective: To verify that the inhibitor can enter cells and interact with its intended target in a physiological environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells that endogenously express or are engineered to express chymotrypsin.

    • Treat the cells with the difluoromethylphosphonate inhibitor at various concentrations or with a vehicle control.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspensions and heat them to a range of temperatures for a short duration.

  • Protein Analysis:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the aggregated fraction by centrifugation.

    • Analyze the amount of soluble chymotrypsin at each temperature using Western blotting or ELISA.

  • Data Interpretation: Binding of the inhibitor is expected to stabilize the chymotrypsin protein, resulting in a higher melting temperature (the temperature at which 50% of the protein denatures). A shift in the melting curve in the presence of the inhibitor confirms target engagement.

Selectivity Profiling: Assessing Off-Target Effects

Objective: To determine the inhibitor's specificity by testing its activity against a panel of related enzymes.

Protocol: Protease Panel Screening

  • Enzyme Panel:

    • Select a panel of proteases, including other serine proteases (e.g., trypsin, elastase), as well as proteases from different classes (e.g., cysteine proteases like papain, aspartyl proteases like pepsin, and metalloproteases like thermolysin).[7]

  • Inhibition Assays:

    • Perform IC50 determinations for the difluoromethylphosphonate inhibitor against each protease in the panel using appropriate substrates for each enzyme.

  • Data Analysis:

    • Compare the IC50 values obtained for the target enzyme (chymotrypsin) with those for the other proteases.

    • A significantly higher IC50 value for the other proteases (ideally >100-fold) indicates good selectivity for the intended target.

Data Presentation and Interpretation

Table 1: Summary of Biochemical and Cellular Validation Data

ParameterValueInterpretation
IC50 (Chymotrypsin) [Insert Value] nM/µMPotency of the inhibitor against the target enzyme.
Mechanism of Inhibition IrreversibleCovalent modification of the enzyme.
CETSA Shift (ΔTm) [Insert Value] °CConfirmation of target engagement in intact cells.
IC50 (Trypsin) > [Insert Value] µMHigh selectivity over a closely related serine protease.
IC50 (Papain) > [Insert Value] µMNo significant activity against cysteine proteases.

Conclusion

The validation of a novel enzyme inhibitor is a rigorous, multi-step process that is essential for ensuring the reliability and translatability of research findings. By employing a combination of biochemical, cellular, and selectivity profiling assays, researchers can build a comprehensive understanding of an inhibitor's potency, mechanism of action, and specificity. The framework presented in this guide, using a difluoromethylphosphonate inhibitor of chymotrypsin as a model, provides a robust template for the validation of new chemical entities, thereby fostering a higher standard of scientific integrity in drug discovery and chemical biology.

References

  • Grzywa, R., et al. (2019). Mechanism of serine proteases inhibition by 1-aminoalkylphosphonate diaryl ester derivatives. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Diethyl Difluoromethylphosphonate in Modern Pharmaceutical Synthesis. InnoPharmChem. Available at: [Link]

  • Olejnik, J., et al. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. PubMed. Available at: [Link]

  • Jansen, E. F., et al. (1951). Mode of inhibition of chymotrypsin by diisopropyl fluorophosphate. II. ResearchGate. Available at: [Link]

  • Stille, L., et al. (2021). In Silico Optimization of Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2. Molecules.
  • Hantz, E., et al. (2005). Noncovalent Inhibition of the Serine Proteases, Alpha-Chymotrypsin and Trypsin by Trifluoro(organo)borates. PubMed. Available at: [Link]

  • Berkowitz, D. B., et al. (2010). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. PMC. Available at: [Link]

  • MDPI. (2021). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]

  • Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford University. Available at: [Link]

  • Patsnap Synapse. (2024). What are Chymotrypsin inhibitors and how do they work?. Patsnap. Available at: [Link]

  • MDPI. (2021). Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core. MDPI. Available at: [Link]

  • PubMed Central. (2004). Protease inhibitors and their peptidomimetic derivatives as potential drugs. PMC. Available at: [Link]

  • PubMed. (2001). Mechanism of the Inhibitory Effect of Protease Inhibitor on Tumor Necrosis Factor Alpha Production of Monocytes. PubMed. Available at: [Link]

  • PubMed Central. (2025). Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis. PMC. Available at: [Link]

  • PubMed Central. (2018). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. PMC. Available at: [Link]

  • PubMed Central. (2010). HIV protease inhibitors: a review of molecular selectivity and toxicity. PMC. Available at: [Link]

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated Versus Non-Fluorinated Phosphonates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical tools, the phosphonate group stands out as a versatile phosphate mimic, offering enhanced stability against enzymatic hydrolysis.[1][2][3][4][5] A further strategic refinement, the introduction of fluorine atoms into the phosphonate moiety, has emerged as a powerful approach to fine-tune the molecule's properties, often leading to significant improvements in therapeutic potential.[6][7]

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phosphonates, delving into the causal relationships between their structural differences and resulting physicochemical and biological properties. We will explore the synthetic rationale, present key experimental data, and provide detailed protocols for the evaluation of these critical parameters, empowering you to make informed decisions in your drug discovery endeavors.

The Rationale for Fluorination: Enhancing the Phosphate Mimic

Phosphonates are widely employed as bioisosteres of phosphates due to the replacement of a labile P-O bond with a robust P-C bond, rendering them resistant to phosphatase activity.[1][2][5] However, the substitution of an oxygen atom with a methylene (-CH2-) group introduces notable differences in acidity and electrostatic potential. This is where fluorine demonstrates its profound impact. The high electronegativity of fluorine atoms exerts a strong electron-withdrawing effect, which has several key consequences:

  • Increased Acidity (Lower pKa): Fluorination, particularly at the α-carbon to the phosphorus atom, significantly lowers the second acid dissociation constant (pKa2) of the phosphonate group. This brings the pKa closer to that of natural phosphates, allowing for a more faithful mimicry of the charge state of the phosphate group in biological systems at physiological pH.[7]

  • Enhanced Binding Affinity: By more accurately replicating the electronic and steric properties of the phosphate group, fluorinated phosphonates can exhibit improved binding affinity to their target enzymes.[8] The altered charge distribution can lead to more favorable electrostatic interactions within the active site.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[9] Introducing fluorine at metabolically vulnerable positions can effectively block or slow down degradation, leading to a longer in vivo half-life.[9][10][11][12]

  • Modulation of Lipophilicity and Permeability: Fluorination can influence a molecule's lipophilicity, which in turn affects its membrane permeability and overall pharmacokinetic profile. While often increasing lipophilicity, the effect can be context-dependent.[13][14]

A Quantitative Comparison: Fluorinated vs. Non-Fluorinated Phosphonates

The theoretical advantages of fluorination are borne out by experimental data. Below is a summary of key physicochemical and biological parameters, illustrating the impact of this strategic substitution.

Physicochemical Properties: A Tale of Two Acidities

The most striking difference between fluorinated and non-fluorinated phosphonates lies in their acidity. This is a critical parameter as it dictates the charge state of the molecule at physiological pH and, consequently, its interaction with biological targets.

Compound TypeStructurepKa1pKa2Reference
Methylphosphonic AcidCH₃PO₃H₂~2.3~7.7[8]
(Difluoromethyl)phosphonic AcidCHF₂PO₃H₂<2~4.5[8]

Table 1: Comparative pKa values of methylphosphonic acid and its difluorinated analog. The introduction of two fluorine atoms significantly lowers the second pKa, making it a closer mimic of the second pKa of phosphoric acid (~6.7).

Biological Activity: The Impact on Enzyme Inhibition

The enhanced binding affinity of fluorinated phosphonates often translates to improved inhibitory potency against their target enzymes. This is exemplified in studies targeting enzymes such as farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway and a target for bisphosphonate drugs.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Risedronate (non-fluorinated analog)Human FPPS0.023[5]
Zoledronate (contains a fluorinated aromatic ring)Human FPPS0.002[5]
Difluorophosphonate analog of a GAPDH inhibitorT. brucei GAPDH65[8]
Methylene phosphonate analog of a GAPDH inhibitorT. brucei GAPDH350[8]

Table 2: Comparative IC₅₀ values of fluorinated and non-fluorinated phosphonate inhibitors. The data illustrates that fluorination can lead to a significant increase in inhibitory potency.

Metabolic Stability: Resisting the Body's Defenses

One of the most compelling reasons to incorporate fluorine is the dramatic increase in metabolic stability. By replacing metabolically labile C-H bonds with robust C-F bonds, the rate of enzymatic degradation can be significantly reduced.

Compound ClassCompound/AnalogDescriptiont½ (min) in Human Liver MicrosomesCLint (µL/min/mg protein)Reference
Risperidone AnalogRisperidoneNon-fluorinated drug~3023.1[10]
9-FluororisperidoneFluorinated analog>240<2.9[10]
Celecoxib AnalogCelecoxibNon-fluorinated drug~6011.6[10]
4'-FluorocelecoxibFluorinated analog>240<2.9[10]

Table 3: Comparative in vitro metabolic stability of fluorinated and non-fluorinated analogs. The fluorinated compounds exhibit a significantly longer half-life (t½) and lower intrinsic clearance (CLint), indicating enhanced metabolic stability.[9]

Experimental Protocols: A Guide to Characterization

To empower researchers to conduct their own comparative analyses, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Phosphonates

1. Non-Fluorinated Phosphonates: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of non-fluorinated phosphonates, involving the reaction of a trialkyl phosphite with an alkyl halide.[2][15][16][17]

Michaelis_Arbuzov reagents Trialkyl Phosphite + Alkyl Halide intermediate Quasiphosphonium Salt reagents->intermediate Nucleophilic Attack product Dialkyl Alkylphosphonate + Alkyl Halide intermediate->product Dealkylation Electrophilic_Fluorination start Dialkyl Alkylphosphonate carbanion Phosphonate Carbanion start->carbanion Deprotonation (e.g., NaH) product Dialkyl α-Fluoroalkylphosphonate carbanion->product Fluorination (Selectfluor®) pKa_Determination sample_prep Prepare Phosphonate Solution titration Titrate with Standard Base (e.g., NaOH) sample_prep->titration data_acq Record pH vs. Volume of Titrant titration->data_acq analysis Plot Titration Curve and Determine Inflection Points data_acq->analysis result Calculate pKa Values analysis->result Metabolic_Stability_Assay incubation Incubate Compound with Liver Microsomes and NADPH sampling Collect Samples at Various Time Points incubation->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching analysis Quantify Remaining Compound by LC-MS/MS quenching->analysis calculation Calculate Half-Life (t½) and Intrinsic Clearance (CLint) analysis->calculation Caco2_Permeability_Assay cell_culture Culture Caco-2 cells on permeable supports to form a monolayer integrity_check Verify monolayer integrity (TEER measurement) cell_culture->integrity_check dosing Add test compound to either the apical or basolateral side integrity_check->dosing sampling Sample from the receiver compartment at various time points dosing->sampling analysis Quantify compound concentration by LC-MS/MS sampling->analysis calculation Calculate apparent permeability coefficient (Papp) analysis->calculation

Sources

A Comparative Guide to the Efficacy of Novel Fluorinated Diphosphonates Versus Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of novel fluorinated organophosphates, specifically Tetraisopropyl Fluoromethylenediphosphonate, against well-established acetylcholinesterase (AChE) inhibitors. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a deep technical understanding of the mechanisms of action, comparative efficacy, and the experimental protocols required for evaluation.

Introduction: The Critical Role of Acetylcholinesterase in Neurological Function

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the signal transmission at cholinergic synapses.[1] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors.[2] This mechanism is the foundation for the therapeutic effects of drugs used to treat conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] Conversely, irreversible inhibition of AChE is the hallmark of potent nerve agents.[3][4]

Mechanism of Action: Covalent Inhibition by Organophosphates

Organophosphorus compounds, a class that includes both therapeutic agents and highly toxic nerve agents, act as potent inhibitors of acetylcholinesterase.[5][6] Their mechanism of action involves the formation of a covalent bond with a specific serine residue within the active site of the AChE enzyme.[3][5]

In its natural catalytic cycle, the hydroxyl group of the serine residue attacks the acetyl group of acetylcholine. This forms a transient acetylated enzyme intermediate, which is rapidly hydrolyzed to regenerate the free enzyme. Organophosphate inhibitors mimic the structure of acetylcholine and irreversibly phosphorylate or phosphonylate the active site serine.[5] This creates a stable, inactive enzyme-inhibitor complex, effectively halting the breakdown of acetylcholine.[3][4]

The nerve agents Sarin and VX are prime examples of highly efficient organophosphate AChE inhibitors.[3][4] The fluoride in Sarin and the thiol leaving group in VX are excellent leaving groups, facilitating the rapid phosphorylation of the AChE active site.[3][4] This leads to a rapid onset of cholinergic crisis, characterized by symptoms of excessive nerve stimulation, which can be fatal.[3]

cluster_0 Normal Cholinergic Synaptic Transmission cluster_1 Inhibition by Organophosphate ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron Synaptic_Cleft_Normal Synaptic Cleft ACh_presynaptic->Synaptic_Cleft_Normal Release ACh_Receptor_Normal ACh Receptor on Postsynaptic Neuron Synaptic_Cleft_Normal->ACh_Receptor_Normal Binding & Signal AChE_Normal Acetylcholinesterase (AChE) Synaptic_Cleft_Normal->AChE_Normal Hydrolysis Choline_Acetate Choline + Acetate AChE_Normal->Choline_Acetate Signal_Termination Signal Termination Choline_Acetate->Signal_Termination OP_Inhibitor Organophosphate Inhibitor AChE_Inhibited Inhibited AChE (Covalent Adduct) OP_Inhibitor->AChE_Inhibited Irreversible Binding Synaptic_Cleft_Inhibited Synaptic Cleft Synaptic_Cleft_Inhibited->AChE_Inhibited ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Blockage of Hydrolysis Continuous_Stimulation Continuous Receptor Stimulation ACh_Accumulation->Continuous_Stimulation

Caption: Cholinergic Synapse: Normal vs. Inhibited.

Established Acetylcholinesterase Inhibitors: A Comparative Overview

A variety of AChE inhibitors are utilized in clinical practice, primarily for the management of Alzheimer's disease. These drugs act as reversible inhibitors of the enzyme. The efficacy of these inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorIC50 (AChE)Notes
Donepezil 5.7 - 10.2 nMA piperidine-based, reversible inhibitor.[7]
Galantamine 410 - 1300 nMA phenanthrene alkaloid, acting as a competitive and reversible inhibitor.[7]
Rivastigmine 420 - 7800 nMA carbamate derivative that acts as a pseudo-irreversible inhibitor.[7][8]
Sarin Sub-nanomolar rangeA potent organophosphorus nerve agent, acting as an irreversible inhibitor.[3]
VX Sub-nanomolar rangeAn extremely potent organophosphorus nerve agent, acting as an irreversible inhibitor.[4]

Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source and assay methodology.[7]

This compound: A Novel Fluorinated Candidate

While specific experimental data for this compound as an acetylcholinesterase inhibitor is not extensively available in peer-reviewed literature, its chemical structure as a fluorinated organophosphonate strongly suggests its potential as a potent AChE inhibitor. The presence of the fluorine atom can significantly influence the electrophilicity of the phosphorus center, potentially enhancing its reactivity towards the serine residue in the AChE active site.[9]

The broader class of fluorinated phosphonates has been explored for various biomedical applications, including as enzyme inhibitors.[10] The rationale behind investigating such compounds lies in the unique properties that fluorine imparts, such as increased metabolic stability and altered binding affinities.[9]

Given its structural similarity to other organophosphate inhibitors, it is hypothesized that this compound would act as an irreversible or pseudo-irreversible inhibitor of AChE. Its efficacy would be dependent on the rate of phosphonylation of the active site serine.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To empirically determine the inhibitory potency of a novel compound like this compound, a standardized in vitro assay is essential. The most widely used method is the spectrophotometric assay developed by Ellman and colleagues.[1][11]

Principle

The Ellman's assay is a colorimetric method that measures the activity of AChE.[1] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1] The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

cluster_workflow Inhibitor Efficacy Workflow Prepare_Reagents Prepare Reagents: - AChE Enzyme - ATCh Substrate - DTNB Reagent - Buffer - Test Inhibitor Serial_Dilution Prepare Serial Dilutions of Test Inhibitor Prepare_Reagents->Serial_Dilution Plate_Setup 96-Well Plate Setup: - Add Buffer - Add Inhibitor Dilutions - Add DTNB Serial_Dilution->Plate_Setup Enzyme_Addition Add AChE Enzyme (Pre-incubation with inhibitor) Plate_Setup->Enzyme_Addition Reaction_Initiation Initiate Reaction (Add ATCh Substrate) Enzyme_Addition->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance at 412 nm over time) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Kinetic_Measurement->Data_Analysis

Caption: Experimental Workflow for IC50 Determination.

Materials
  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor (this compound)

  • Established inhibitor (e.g., Donepezil) for positive control

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCh and DTNB in phosphate buffer.

    • Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO), followed by serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of the test inhibitor dilution (or buffer for control wells)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Enzyme Addition:

    • Add 20 µL of the AChE solution to each well to initiate the pre-incubation of the enzyme with the inhibitor.

  • Reaction Initiation:

    • To start the enzymatic reaction, add 10 µL of the ATCh solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition.

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound in the public domain, its chemical structure places it within the class of fluorinated organophosphonates, known to contain potent enzyme inhibitors. Based on established principles of organophosphate-mediated acetylcholinesterase inhibition, it is highly probable that this compound would act as a potent, likely irreversible, inhibitor of AChE.

The definitive assessment of its efficacy requires empirical testing using standardized in vitro methods, such as the Ellman's assay detailed in this guide. A direct comparison of its IC50 value with those of established inhibitors like Donepezil, as well as with highly potent organophosphates like Sarin, would be necessary to fully characterize its inhibitory potential. Such studies would be invaluable for understanding the structure-activity relationships of fluorinated phosphonates and for the potential development of novel therapeutic agents or, conversely, for understanding potential toxicological risks.

References

  • Sarin - Wikipedia.

  • A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values - Benchchem.

  • Acetylcholinesterase inhibitor - Wikipedia.

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition.

  • VX (nerve agent) - Wikipedia.

  • Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - NIH.

  • Acetylcholinesterase inhibition: does it explain the toxicity of organophosphorus compounds? | Semantic Scholar.

  • The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE - PMC - PubMed Central.

  • In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: thin layer chromatography versus microplate methods - PubMed.

  • DIFFERENTIAL INHIBITION OF THE BRAIN ACETYLCHOLINESTERASE MOLECULAR FORMS FOLLOWING SARIN, SOMAN AND VX INTOXICATION IN LABORATO - Acta Medica.

  • Video: Anticholinesterase Agents: Poisoning and Treatment - JoVE.

  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem.

  • A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method | Bentham Science Publishers.

  • QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit - BioAssay Systems.

  • The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE - PubMed.

  • In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One - Research journals.

  • (PDF) In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods - ResearchGate.

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate.

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed.

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd.

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science.

  • IC 50 values for activities on AChE and BChE. | Download Table - ResearchGate.

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH.

  • The affinity constants (K m values, µM) for human cholinesterases with different substrates … - ResearchGate.

  • The cholinesterase inhibiting action of fluorophosphonates - PubMed.

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central.

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central.

  • Acetylcholinesterase inhibitors (Galantamine, Rivastigmine, and Donepezil) | Request PDF.

  • Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC - NIH.

  • The cholinesterase inhibiting action of fluorophosphonates - PMC - NIH.

  • IC 50 values and selectivity index of cholinesterase inhibition. - ResearchGate.

  • Fluorinated phosphonates: synthesis and biomedical application - PubMed.

  • Cholinesterase inhibitor - Wikipedia.

Sources

A Comparative Guide to the Cross-Reactivity of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Chemical Biology

Tetraisopropyl fluoromethylenediphosphonate (TiPFMDP), a member of the fluorophosphonate (FP) class of chemical probes, has become a valuable tool for interrogating the function of serine hydrolases, one of the largest and most diverse enzyme families in mammals.[1] These enzymes play critical roles in a vast array of physiological processes, from digestion and blood coagulation to neurotransmission and inflammation.[1] The power of TiPFMDP and similar activity-based probes (ABPs) lies in their ability to covalently modify the catalytic serine residue in the active site of these enzymes, providing a direct readout of their functional state, not just their abundance levels.[1][2]

However, the very feature that makes FP probes like TiPFMDP effective—their broad reactivity with the serine hydrolase superfamily—also presents their greatest challenge: a lack of absolute specificity.[1] Understanding the cross-reactivity, or off-target profile, of a chemical probe is not merely an academic exercise; it is fundamental to the valid interpretation of experimental results. This guide provides an in-depth comparison of TiPFMDP's cross-reactivity, grounded in established proteomic workflows, and offers researchers the rationale behind selecting appropriate comparative probes and validation experiments.

Mechanism of Action: The Covalent Trap

Fluorophosphonate probes, including TiPFMDP, are mechanism-based irreversible inhibitors. They function as suicide substrates, where the catalytically active serine residue of a hydrolase attacks the electrophilic phosphorus atom. This results in the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme. The reaction is contingent on the enzyme being in a catalytically competent conformation, making these probes excellent reporters of enzyme activity.[3]

The broad-spectrum nature of FPs stems from the conserved catalytic mechanism across the serine hydrolase superfamily.[4] While this allows for a wide survey of enzyme activities, subtle differences in active site topology and substrate preference among the hundreds of serine hydrolases mean that no single probe will uniformly label all members with equal efficiency, and some may label non-serine hydrolase proteins with sufficiently nucleophilic residues in their active sites.[1]

The Gold Standard for Profiling: Activity-Based Protein Profiling (ABPP)

To empirically determine the cross-reactivity of TiPFMDP, Activity-Based Protein Profiling (ABPP) is the principal methodology.[2][5] ABPP is a powerful chemoproteomic strategy that utilizes chemical probes to profile the functional state of entire enzyme families directly in complex biological systems, such as cell lysates, living cells, or even whole organisms.[6]

The core of an ABPP experiment involves three key components:

  • A Reactive Group (Warhead): For our purposes, this is the fluorophosphonate moiety of TiPFMDP, which covalently binds to the active sites of target enzymes.[7]

  • A Linker: A chemical scaffold connecting the warhead to the reporter tag.

  • A Reporter Tag: This can be a fluorescent dye (like TAMRA or a near-infrared dye) for in-gel visualization or an affinity handle (like biotin) for enrichment and subsequent identification by mass spectrometry.[7][8]

Experimental Workflow: Gel-Based ABPP

A straightforward method to visualize the reactivity profile of a probe is through gel-based ABPP. This technique is well-suited for initial comparisons and for screening inhibitors in a moderate-throughput fashion.[9]

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis Proteome Cell or Tissue Proteome Lysate Incubate Incubate with Fluorescent FP-Probe (e.g., TAMRA-FP) Proteome->Incubate Add Probe SDS_PAGE Separate Proteins by SDS-PAGE Incubate->SDS_PAGE Quench Reaction Scan In-Gel Fluorescence Scanning SDS_PAGE->Scan Result Visualize Profile of Active Hydrolases Scan->Result Competitive_ABPP_MS cluster_0 Competitive Incubation cluster_1 Probe Labeling & Enrichment cluster_2 Identification & Quantification Proteome Proteome Lysate Inhibitor Pre-incubate with Test Inhibitor (TiPFMDP) Proteome->Inhibitor Probe Add Biotinylated FP-Probe Inhibitor->Probe Enrich Enrich Labeled Proteins (Streptavidin Beads) Probe->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quant Identify & Quantify Peptides LC_MS->Quant Targets Identify Targets by Reduced Signal Quant->Targets

Caption: Workflow for Competitive ABPP coupled with Mass Spectrometry.

Protocol: Competitive ABPP for TiPFMDP Target Profiling

This protocol outlines the key steps for identifying the cellular targets of TiPFMDP.

1. Proteome Preparation:

  • Harvest cells or tissue and prepare a native lysate in a suitable buffer (e.g., PBS) via sonication or Dounce homogenization on ice.

  • Determine protein concentration using a standard assay (e.g., BCA). Normalize all samples to a final concentration of 1-2 mg/mL.

2. Competitive Inhibition:

  • Aliquot 50 µg of proteome per experimental condition.

  • To the experimental samples, add unlabeled TiPFMDP from a concentrated stock solution (in DMSO) to achieve the desired final concentrations (e.g., a dose-response from 10 nM to 10 µM).

  • To a control sample, add an equivalent volume of vehicle (DMSO).

  • Incubate all samples for 30 minutes at 37 °C to allow for target engagement.

3. Activity-Based Probe Labeling:

  • Add a biotinylated fluorophosphonate probe (FP-Biotin) to all samples to a final concentration of 1 µM.

  • Incubate for an additional 30 minutes at 37 °C.

4. Protein Enrichment:

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Dilute samples to reduce SDS concentration and add streptavidin-agarose beads.

  • Incubate for 1 hour at 4 °C with rotation to capture biotinylated proteins.

  • Wash the beads extensively with buffer to remove non-specifically bound proteins.

5. Sample Preparation for Mass Spectrometry:

  • Perform on-bead tryptic digestion to release peptides from the captured proteins.

  • Collect the resulting peptides for analysis.

6. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). [10] * Use a quantitative proteomics workflow (e.g., label-free quantification or tandem mass tags) to compare the abundance of each identified protein between the TiPFMDP-treated samples and the vehicle control. [11] * Proteins whose abundance is significantly and dose-dependently reduced in the TiPFMDP-treated samples are identified as high-confidence targets or off-targets.

Interpreting the Data: Beyond Target Lists

The output of a competitive ABPP-MS experiment is a rich dataset that goes far beyond a simple list of binders.

  • Potency: By performing the experiment across a range of TiPFMDP concentrations, an IC₅₀ value (the concentration of inhibitor required to block 50% of probe labeling) can be determined for every target identified. This allows for the ranking of targets by potency.

  • Selectivity: The selectivity profile is visualized by plotting the IC₅₀ values for all identified proteins. A highly selective compound will show potent inhibition of one or a few targets, with minimal impact on others. A non-selective compound, or one with significant cross-reactivity, will show potent inhibition of numerous proteins.

  • Orthogonal Validation: The identification of unexpected off-targets is a critical outcome of these studies. [12]For example, a kinase inhibitor was surprisingly found to inhibit ferrochelatase, explaining a previously observed clinical phototoxicity. [12]Any high-confidence off-targets of TiPFMDP identified through this method should be validated using orthogonal assays, such as recombinant enzyme activity assays or cellular thermal shift assays (CETSA). [13]

Conclusion and Best Practices

This compound is a powerful and broadly reactive probe for the study of serine hydrolase activity. Its utility, however, is directly proportional to the researcher's understanding of its target and off-target engagement profile. Ascribing a phenotype solely to the inhibition of a primary target without empirically assessing cross-reactivity is a significant pitfall.

Best Practices for Researchers:

  • Never Assume Specificity: Treat every activity-based probe as a multi-target agent until proven otherwise in your specific biological system.

  • Employ Orthogonal Probes: Compare the labeling profile of TiPFMDP with a structurally distinct probe, like MAFP, to gain higher confidence in target identification.

  • Use Competitive ABPP-MS: For any in-depth study, a competitive proteomic profile is the gold standard for defining the full spectrum of targets and their relative potencies. [9]4. Validate Key Findings: Confirm the engagement of primary targets and critical off-targets using independent biochemical or biophysical methods. [14] By adhering to these principles of scientific integrity, researchers can leverage the power of TiPFMDP to uncover novel biological insights while ensuring their conclusions are robust, reproducible, and accurately interpreted.

References

  • Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Google Search.
  • Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Google Search.
  • Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Publishing. Google Search.
  • Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Google Search.
  • Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium | FEMS Microbes | Oxford Academic. Google Search.
  • Activity-based protein profiling: A graphical review - ResearchG
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
  • Activity-based protein profiling: A graphical review - PMC - PubMed Central. Google Search.
  • Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer N
  • Activity-based protein profiling: The serine hydrolases - PMC - NIH. Google Search.
  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Google Search.
  • Profiling the Serine Hydrolase Superfamily using Activity-based Probes. Google Search.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. Google Search.
  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry - PubMed. Google Search.
  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - NIH. Google Search.
  • Profiling the Protein Targets of Unmodified Bio-Active Molecules with Drug Affinity Responsive Target Stability and Liquid Chromatography/Tandem Mass Spectrometry - PubMed. Google Search.
  • Profiling the Protein Targets of Unmodified Bio‐Active Molecules with Drug Affinity Responsive Target Stability and Liquid Chromatography/Tandem Mass Spectrometry | Request PDF - ResearchG
  • Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors - PubMed. Google Search.

Sources

A Head-to-Head Comparison of Fluorinated Phosphonate Esters: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Among the various strategies employed to enhance the therapeutic potential of lead compounds, the use of phosphonate esters as phosphate mimics is a well-established approach. The introduction of fluorine into these phosphonate moieties has further revolutionized their application, offering a powerful tool to fine-tune their properties. This guide provides an in-depth, head-to-head comparison of different fluorinated phosphonate esters, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.

The Rationale for Fluorination: Enhancing the Phosphate Mimic

Phosphonate esters are valued as phosphate isosteres due to the replacement of a hydrolytically labile P-O-C bond with a stable P-C bond.[1] This substitution confers significant resistance to enzymatic cleavage, a critical attribute for drugs targeting phosphorylation-dependent pathways. Fluorination of the α-carbon of the phosphonate group further refines this mimicry and introduces several advantageous properties:

  • Modulation of Acidity: The electron-withdrawing nature of fluorine atoms significantly impacts the pKa values of the phosphonic acid. As the degree of fluorination increases (CH₂ > CHF > CF₂), the acidity of the phosphonate increases, bringing the second pKa value closer to that of natural phosphates.[2] This closer pKa match can lead to improved binding to target enzymes.

  • Increased Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation. This intrinsic stability of fluorinated phosphonates enhances their in vivo half-life. For instance, α-monofluoromethylene phosphonate analogues have been shown to possess a greatly increased half-life in cell culture compared to their non-fluorinated counterparts.[3]

  • Altered Biological Activity: The introduction of fluorine can profoundly influence the biological activity of the parent molecule. This can manifest as enhanced potency, altered receptor selectivity, or even a complete change in the mechanism of action.[3]

This guide will now delve into a direct comparison of the most common fluorinated phosphonate esters: monofluoromethylphosphonates (CHFP), difluoromethylphosphonates (CF₂P), and trifluoromethylphosphonates (CF₃P).

Comparative Performance Analysis

While a single study directly comparing all three major classes of fluorinated phosphonate esters on the same molecular scaffold is rare, by synthesizing data from various sources, we can construct a compelling comparative analysis. The key performance indicators for these compounds in a drug development context are cell permeability, metabolic stability, and biological activity.

Physicochemical Properties: A Foundation for Performance

The degree of fluorination directly influences the physicochemical properties of the phosphonate moiety, which in turn dictates its biological behavior.

PropertyNon-fluorinated (CH₂P)Monofluoromethyl (CHFP)Difluoromethyl (CF₂P)Trifluoromethyl (CF₃P)
Second pKa ~7.6~6.2~5.4Not typically used as phosphate mimic
Lipophilicity (LogP) Increases with ester chain lengthGenerally higher than CH₂PHigher than CHFPHighest

Note: pKa values are for the corresponding phosphonic acids and can vary depending on the rest of the molecule.[2][4]

The trend in pKa values is particularly noteworthy. The pKa2 of difluoromethylphosphonic acid is significantly closer to the physiological pKa2 of phosphoric acid (~6.5), suggesting it may be a better mimic in terms of charge state at physiological pH.[2]

Cell Permeability: The Gateway to Efficacy

The highly charged nature of phosphonic acids at physiological pH hinders their ability to cross cellular membranes.[5] To overcome this, phosphonate esters are often employed as prodrugs, which mask the negative charges and facilitate passive diffusion into the cell. Once inside, cellular esterases cleave the ester groups to release the active phosphonic acid.

The choice of ester promoiety is critical for effective cell permeability. Common examples include pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters.[6][7] While direct comparative data on the cell permeability of different fluorinated phosphonate esters is limited, the increased lipophilicity associated with fluorination generally suggests that fluorinated phosphonate esters would exhibit enhanced passive diffusion across cell membranes compared to their non-fluorinated counterparts.

However, it is the prodrug strategy that plays the most significant role in cellular uptake. For instance, the di-POM prodrug of PMEA (adefovir) and the di-POC prodrug of PMPA (tenofovir) demonstrate significantly increased oral bioavailability and cell permeability compared to the free phosphonic acids.[5][6]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Fluorinated Phosphonate Ester (Prodrug) Membrane Passive Diffusion Prodrug->Membrane Crosses membrane Prodrug_in Fluorinated Phosphonate Ester Membrane->Prodrug_in Active_Drug Fluorinated Phosphonic Acid (Active) Prodrug_in->Active_Drug Esterase Cleavage Target Intracellular Target (e.g., Enzyme) Active_Drug->Target Inhibition

Metabolic Stability: Resisting the Cellular Machinery

The inherent strength of the C-P and C-F bonds confers exceptional metabolic stability to fluorinated phosphonate esters. This is a significant advantage over phosphate esters, which are readily hydrolyzed by phosphatases.

G Phosphate_Ester Phosphate Ester (P-O-C bond) Phosphatase Phosphatase Phosphate_Ester->Phosphatase Susceptible Hydrolysis Rapid Hydrolysis Phosphatase->Hydrolysis Fluorinated_Phosphonate_Ester Fluorinated Phosphonate Ester (P-C-F bond) Resistance Resistance to Hydrolysis Fluorinated_Phosphonate_Ester->Resistance

Biological Activity: Fine-Tuning the Interaction with the Target

The degree of fluorination can have a dramatic and sometimes unpredictable effect on biological activity. This is due to the combined effects of altered pKa, steric bulk, and electrostatic interactions at the target's active site.

A study on phosphonate mimics of glucose 6-phosphate (G6P) as substrates for G6P dehydrogenase revealed that both the highest and lowest affinity substrate mimics were α-monofluorinated phosphonates, highlighting the critical role of stereochemistry.[8] In another study, α-monofluoromethylene phosphonate analogues of lysophosphatidic acid were found to be potent and selective agonists for the LPA₃ receptor, demonstrating that fluorination can enhance receptor-specific interactions.[3] Conversely, a comparison of monocyclic phosphonate, difluorophosphonate, and phosphate analogs of the natural acetylcholinesterase inhibitor cyclophostin showed that all synthetic analogs had diminished activity compared to the natural product, indicating that the structural and electronic changes introduced by the phosphonate and its fluorination were not favorable for binding to this particular enzyme.[9]

These examples underscore the importance of empirical testing for each target and molecular scaffold. There is no "one-size-fits-all" rule, and the optimal degree of fluorination must be determined on a case-by-case basis.

Experimental Protocols

To aid researchers in their evaluation of fluorinated phosphonate esters, we provide detailed, step-by-step methodologies for two key experiments: the Caco-2 permeability assay and the in vitro metabolic stability assay using liver microsomes.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal absorption of drugs.[10][11]

Objective: To determine the rate of transport of a fluorinated phosphonate ester across a monolayer of human intestinal epithelial (Caco-2) cells.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (fluorinated phosphonate ester)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value >250 Ω·cm² typically indicates a well-formed monolayer.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of Lucifer yellow confirms monolayer integrity.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of appearance of the compound in the receiver chamber

      • A = surface area of the membrane

      • C₀ = initial concentration in the donor chamber

G Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days (Monolayer formation) Start->Culture Integrity_Test Assess monolayer integrity (TEER / Lucifer Yellow) Culture->Integrity_Test Transport Add test compound to apical side Integrity_Test->Transport Incubate Incubate at 37°C Transport->Incubate Sample Collect samples from basolateral side Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate Papp Analyze->Calculate End End Calculate->End

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a common early-stage screen to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[12][13]

Objective: To determine the rate of disappearance of a fluorinated phosphonate ester when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Test compound (fluorinated phosphonate ester)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Incubation:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Sample Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k * incubation volume) / mg of microsomal protein.

G Start Prepare reaction mixture (HLM, buffer, test compound) Pre-incubate Pre-incubate at 37°C Start->Pre-incubate Initiate Add NADPH to start reaction Pre-incubate->Initiate Incubate Incubate and collect samples at time points Initiate->Incubate Quench Quench reaction with acetonitrile Incubate->Quench Process Centrifuge and collect supernatant Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Calculate Calculate t½ and Clint Analyze->Calculate End End Calculate->End

Conclusion

The strategic incorporation of fluorine into phosphonate esters provides a versatile and powerful platform for optimizing the properties of drug candidates. While difluoromethylphosphonates often present the most attractive combination of pKa mimicry and stability, the optimal choice of fluorination is highly dependent on the specific biological target and the desired pharmacokinetic profile. The decision to use a monofluoromethyl-, difluoromethyl-, or even a trifluoromethylphosphonate should be driven by empirical data. The experimental protocols provided in this guide offer a robust framework for generating the necessary data to make informed decisions in the drug discovery and development process. By carefully considering the interplay between physicochemical properties, cell permeability, metabolic stability, and biological activity, researchers can harness the full potential of fluorinated phosphonate esters to design the next generation of innovative therapeutics.

References

  • Synthesis and Comparison of the Biological Activity of Monocyclic Phosphonate, Difluorophosphonate and Phosphate Analogs of the Natural AChE Inhibitor Cyclophostin. PubMed. [Link]

  • Structure-activity Relationships of Fluorinated Lysophosphatidic Acid Analogues. PubMed. [Link]

  • and fluorinated mevalonate prodrugs and their in vitro human plasma stability. PubMed. [Link]

  • A comparison of pKa2 values for phosphates, phosphonates, and fluorinated analogues. ResearchGate. [Link]

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC. [Link]

  • Phosphonate prodrugs: an overview and recent advances. PMC. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC. [Link]

  • Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation. PMC. [Link]

  • "I. Synthesis and enzymatic evaluation of fluorinated phosphonate mimic" by Mohua Bose. Purdue University. [Link]

  • Overview of Biologically Active Nucleoside Phosphonates. PMC. [Link]

  • alpha-fluorinated phosphonates as substrate mimics for glucose 6-phosphate dehydrogenase: the CHF stereochemistry matters. PubMed. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]

  • Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes. MDPI. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Metabolic properties of phosphonate esters. ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Experimental and calculated values for Caco-2 cell permeability coefficients by equations 13 and 14. ResearchGate. [Link]

  • Perfluorinated derivatives of phosphonic and phosphinic acids: Human health tier II assessment. NICNAS. [Link]

  • pKa values. OChemTutor. [Link]

  • Differentiation of mono-and di-from tri-phosphate-esters. DISvalues... ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Target of a Novel Diphosphonate

In the landscape of chemical biology and drug discovery, the validation of a small molecule's mechanism of action (MoA) is the bedrock upon which its utility is built. Tetraisopropyl Fluoromethylenediphosphonate (TiPr-FCH(PO₃iPr₂)₂), hereafter referred to as TiPr-FMD, is a synthetic diphosphonate. Its structure, featuring a non-hydrolyzable fluoromethylene bisphosphonate core, strongly suggests its function as a stable analog of endogenous isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP).

This structural mimicry positions TiPr-FMD as a putative competitive inhibitor of protein prenyltransferases. These enzymes, primarily Farnesyltransferase (FTase) and Geranylgeranyltransferases (GGTase I and II), catalyze the attachment of isoprenoid lipids to cysteine residues on substrate proteins.[1][2] This post-translational modification is critical for the membrane localization and function of numerous signaling proteins, including members of the Ras and Rho superfamilies of small GTPases, which are central to cellular growth, differentiation, and trafficking.[2][3]

This guide provides a multi-tiered experimental framework for rigorously validating the MoA of TiPr-FMD. As Senior Application Scientists, we do not merely follow protocols; we build a logical, self-reinforcing evidentiary structure. Our approach will progress from direct, in vitro biochemical confirmation to target engagement in a complex cellular environment, and finally to an unbiased, global proteomic assessment of selectivity. Each experimental stage is designed to test and confirm the hypothesis generated by the previous one, ensuring the highest degree of scientific integrity.

Part 1: In Vitro Validation: Direct Target Inhibition and Kinetic Characterization

The foundational step in MoA validation is to demonstrate a direct, specific interaction between the compound and its purified target enzyme, free from the complexities of a cellular system. Our primary hypothesis is that TiPr-FMD is a competitive inhibitor of FTase, competing with the natural substrate, FPP.

Experiment 1: Biochemical FTase Activity Assay

Causality Behind Experimental Choice: A fluorescence-based assay provides a direct, real-time readout of enzyme activity and is highly amenable to a high-throughput format for determining inhibitor potency.[4][5] We use a dansylated peptide substrate, whose fluorescence environment changes upon the covalent attachment of the hydrophobic farnesyl group, resulting in a quantifiable increase in signal.[6][7][8] This approach is safer and often more sensitive than traditional radioisotope-based methods.[4]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

    • Recombinant human FTase: Prepare a 2X stock solution (e.g., 100 nM) in Assay Buffer.

    • Substrates: Prepare a 2X stock of FPP (e.g., 10 µM) and a 2X stock of N-dansyl-GCVLS peptide (e.g., 6 µM) in Assay Buffer.

    • Inhibitor: Prepare a serial dilution of TiPr-FMD (e.g., from 100 µM to 10 pM) in Assay Buffer containing a constant, low percentage of DMSO.

  • Assay Procedure (384-well format):

    • Add 5 µL of TiPr-FMD dilution or vehicle control (DMSO) to appropriate wells of a black, flat-bottom 384-well plate.

    • Add 10 µL of the 2X substrate mix (FPP + Dansyl-peptide).

    • Initiate the reaction by adding 5 µL of the 2X FTase enzyme solution.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity kinetically for 60 minutes, with readings every 2 minutes.

    • Excitation wavelength: 340 nm; Emission wavelength: 550 nm.[4][5]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the kinetic curve for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized velocities against the logarithm of the TiPr-FMD concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experiment 2: Determining the Mode of Inhibition

Causality Behind Experimental Choice: An IC₅₀ value is highly dependent on assay conditions (e.g., substrate concentration). To rigorously define the MoA, we must determine the inhibition constant (Kᵢ) and the modality of inhibition (e.g., competitive, non-competitive).[9][10][11] This provides a truer measure of inhibitor affinity and clarifies its relationship with the natural substrate. We will perform a steady-state kinetic analysis by varying the concentration of one substrate while keeping the other constant, across multiple fixed inhibitor concentrations.

Detailed Experimental Protocol:

  • Assay Setup: The setup is similar to the IC₅₀ determination. However, instead of a single substrate concentration, a matrix of FPP and TiPr-FMD concentrations is used.

    • Create a series of FPP dilutions (e.g., 0.5x Kₘ to 10x Kₘ).

    • For each FPP concentration, set up reactions with multiple fixed concentrations of TiPr-FMD (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ). The peptide substrate is kept at a saturating concentration.

  • Data Acquisition: Measure initial reaction velocities as described above.

  • Data Analysis:

    • Plot the data using a double reciprocal (Lineweaver-Burk) plot, where 1/Velocity is plotted against 1/[FPP].

    • Analyze the resulting pattern of lines. For competitive inhibition, the lines will intersect on the y-axis, indicating that the inhibitor does not change Vₘₐₓ but increases the apparent Kₘ.[11][12]

    • Calculate the Kᵢ using the appropriate form of the Michaelis-Menten equation.

Comparative Data Summary:

CompoundTargetIC₅₀ (nM)Kᵢ (nM)Mode of Inhibition
TiPr-FMD (Hypothetical Data) FTase3515Competitive with FPP
FTI-277 (Reference)FTase5020Competitive with Peptide
Zoledronic Acid (Reference)FPPS (Upstream)>10,000N/AUpstream Inhibition

DOT Diagram: Lineweaver-Burk Plot for Competitive Inhibition

G x_axis 5,0 5,0 x_axis->5,0 1/[S] y_axis 0,5 0,5 y_axis->0,5 1/V no_inhib no_inhib_end no_inhib->no_inhib_end no_inhib_label inhib inhib_end inhib->inhib_end inhib_label vmax_intercept 1/Vmax km_no_inhib -1/Km km_inhib -1/Km_app

Caption: Lineweaver-Burk plot showing competitive inhibition.

Part 2: Cellular Validation: Confirming Target Engagement and Phenotype

Demonstrating in vitro activity is necessary but not sufficient. We must prove that TiPr-FMD can penetrate the cell membrane, engage its target in the complex intracellular milieu, and elicit the expected downstream biological effect—the inhibition of protein prenylation.

Experiment 3: High-Content Imaging of Protein Localization

Causality Behind Experimental Choice: This assay provides a direct, quantifiable visualization of the inhibitor's effect in living cells.[13] We use a reporter construct where Green Fluorescent Protein (GFP) is fused to a C-terminal "CaaX box" motif (e.g., from H-Ras), which acts as a signal for farnesylation. Correctly farnesylated GFP-CaaX localizes to the cell's membranes. When FTase is inhibited, the GFP-CaaX construct fails to be lipidated and remains diffuse in the cytoplasm and nucleus. This subcellular shift is a robust and specific readout of prenylation inhibition.

Detailed Experimental Protocol:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HeLa or HEK293) in 96-well optical-quality plates.

    • Transfect cells with a plasmid encoding a GFP-CaaX reporter and a nuclear counterstain (e.g., Hoechst 33342). Allow 24 hours for expression.

  • Compound Treatment:

    • Treat the cells with a serial dilution of TiPr-FMD for 18-24 hours. Include a vehicle control and a positive control inhibitor (e.g., FTI-277).

  • Automated Imaging:

    • Use a high-content imaging system to automatically acquire images from two channels (e.g., 488 nm for GFP, 405 nm for Hoechst) for each well.

  • Image Analysis:

    • Use automated image analysis software to segment the images into nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Measure the average fluorescence intensity of GFP in both compartments.

    • Calculate the ratio of cytoplasmic to membrane-associated (or nuclear to cytoplasmic) GFP intensity. An increase in this ratio indicates inhibition.

  • Data Analysis:

    • Plot the GFP localization ratio against the inhibitor concentration to determine the cellular EC₅₀.

DOT Diagram: Cellular GFP-CaaX Reporter Assay Workflow

G cluster_0 Cellular Assay Workflow cluster_1 Expected Results A Plate and Transfect Cells (GFP-CaaX Reporter) B Treat with TiPr-FMD (Dose-Response) A->B C Incubate 18-24h B->C D Automated Microscopy (Acquire Images) C->D E Image Analysis (Measure GFP Localization) D->E F Calculate EC50 E->F Untreated Untreated Control: GFP on Membrane Treated TiPr-FMD Treated: GFP Diffuse in Cytoplasm

Caption: Workflow for the cell-based prenylation reporter assay.

Experiment 4: Western Blot for Endogenous Substrate Processing

Causality Behind Experimental Choice: While reporter assays are powerful, it is crucial to confirm the effect on endogenous, biologically relevant proteins. The inhibition of farnesylation prevents the first step in a multi-step C-terminal processing event. Unprocessed, unprenylated proteins, such as the chaperone protein HDJ-2 or H-Ras, exhibit a detectable electrophoretic mobility shift (they run slightly slower) on SDS-PAGE compared to their mature, processed counterparts. This provides direct evidence of target engagement.

Detailed Experimental Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with increasing concentrations of TiPr-FMD for 24-48 hours.

    • Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein per lane on a high-resolution Tris-Glycine or Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for a known farnesylated protein (e.g., anti-HDJ-2).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Observe the appearance of a slower-migrating band (unprocessed protein) and the disappearance of the faster-migrating band (processed protein) with increasing inhibitor concentration.

    • Densitometry can be used to quantify the ratio of unprocessed to total protein to estimate an EC₅₀.

Part 3: Global Proteomic Validation: An Unbiased View of Selectivity

The final and most rigorous tier of validation is to assess the inhibitor's effect on a global, proteome-wide scale. This approach moves beyond candidate-based validation to provide an unbiased confirmation of the intended MoA while simultaneously revealing potential off-target activities. A truly trustworthy protocol validates not only what a compound does, but also what it does not do.

Causality Behind Experimental Choice: Chemical proteomics using bioorthogonal metabolic labeling is a state-of-the-art technique for identifying the substrates of a given post-translational modification.[1] By introducing an isoprenoid analog with a chemical handle (e.g., an alkyne), we can tag all proteins that become prenylated. Subsequent "click chemistry" attachment of a biotin reporter allows for the enrichment and identification of these proteins via mass spectrometry.[3] Comparing the "prenylome" of control cells versus TiPr-FMD-treated cells will reveal which specific proteins are impacted by the inhibitor.

Detailed Experimental Protocol:

  • Metabolic Labeling:

    • Culture cells in the presence of an alkyne-functionalized FPP analog (e.g., Alk-FPP).

    • Co-incubate sets of cells with either vehicle (DMSO) or a saturating concentration of TiPr-FMD.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells under denaturing conditions.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an azide-biotin tag to the alkyne-labeled proteins.

  • Enrichment of Prenylated Proteins:

    • Incubate the biotin-tagged lysate with streptavidin-coated magnetic beads to enrich for the prenylated proteome.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins and digest them into peptides with trypsin.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).

    • Use label-free quantification (LFQ) or stable isotope labeling (SILAC) to compare the relative abundance of each identified protein between the vehicle- and TiPr-FMD-treated samples.[17]

    • A specific FTase inhibitor should lead to a significant reduction in the signal for known farnesylated proteins (e.g., Lamin B, HDJ-2, Ras family members) but not geranylgeranylated proteins.

DOT Diagram: Chemical Proteomics Workflow for Target ID

G A 1. Metabolic Labeling Cells + Alkyne-FPP +/- TiPr-FMD B 2. Cell Lysis A->B C 3. Click Chemistry Attach Biotin Tag B->C D 4. Streptavidin Enrichment Capture Prenylated Proteins C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis Identify & Quantify Proteins F->G H Result: Reduced signal for FTase substrates in TiPr-FMD sample G->H

Caption: Workflow for unbiased identification of inhibitor targets.

Conclusion: A Triangulated Approach to MoA Validation

The validation of this compound's mechanism of action is not a single experiment but a carefully constructed, multi-layered investigation. By systematically progressing from the clean, controlled environment of an in vitro biochemical assay to the complexity of a living cell and finally to the comprehensive scope of a global proteomic analysis, we build an unassailable case for the compound's function.

This guide outlines a self-validating system where each subsequent step confirms and adds resolution to the last. The biochemical assays establish direct, competitive inhibition of FTase. The cell-based assays prove that the compound is cell-permeable and engages this target to produce a predicted phenotype. Finally, the chemical proteomics workflow provides unbiased evidence of on-target activity at a global scale, confirming selectivity and solidifying our understanding of TiPr-FMD as a specific and potent tool for studying the biology of protein farnesylation.

References

  • High-content assay to study protein prenylation. PubMed, National Center for Biotechnology Information. [Link]

  • Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach. National Institutes of Health (NIH). [Link]

  • Discovery Proteomics for Target Identification. Sapient Bio. [Link]

  • Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. National Institutes of Health (NIH). [Link]

  • Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo. ResearchGate. [Link]

  • Farnesyltransferase. BioAssay Systems. [Link]

  • Mass spectrometry methods for target identification. ResearchGate. [Link]

  • Proteomics. Wikipedia. [Link]

  • EnzyFluo™ Farnesyltransferase Activity Assay Kit. BioAssay Systems. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health (NIH). [Link]

  • Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. ACS Chemical Biology. [Link]

  • Protein Prenylation. Jena Bioscience. [Link]

  • Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications. ACS Publications. [Link]

  • Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications. National Institutes of Health (NIH). [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]

  • Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries. National Institutes of Health (NIH). [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • A near-universal way to measure enzyme inhibition. McGill University Newsroom. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

  • Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the methylerythritol phosphate pathway. PubMed, National Center for Biotechnology Information. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. YouTube. [Link]

Sources

Benchmarking Tetraisopropyl Fluoromethylenediphosphonate against gold standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Benchmarking Guide to Tetraisopropyl Fluoromethylenediphosphonate for Researchers in Drug Development

As Senior Application Scientists, we bridge the gap between novel chemistry and biological application. This guide provides a comprehensive framework for benchmarking this compound (TIFMDP), a fluorinated phosphonate compound, against the established gold-standard treatments for bone resorption disorders: the nitrogen-containing bisphosphonates (N-BPs) Zoledronic Acid and Alendronate.

This document is structured to provide not just protocols, but the strategic rationale behind the experimental design. We will explore the mechanism of action, establish the benchmarks for comparison, and provide the detailed methodologies required to generate robust, comparative data.

The Scientific Rationale: Targeting the Mevalonate Pathway in Osteoclasts

Bone homeostasis is a dynamic equilibrium maintained by bone-forming osteoblasts and bone-resorbing osteoclasts[1]. In pathologies like osteoporosis and bone metastasis, this balance shifts towards excessive osteoclast activity, leading to bone loss[1][2][3]. The clinical cornerstone for treating these conditions are the nitrogen-containing bisphosphonates (N-BPs)[2][3].

N-BPs are structurally similar to pyrophosphate, which gives them a very high affinity for the calcium ions in bone mineral, leading to their accumulation at sites of active bone remodeling[1][2][4]. Osteoclasts, during the process of bone resorption, endocytose the bone-bound N-BPs[5][6]. Intracellularly, N-BPs potently inhibit Farnesyl Pyrophosphate Synthase (FPPS) , a critical enzyme in the mevalonate pathway[2][5][7].

The inhibition of FPPS is the central mechanism of action. This blockade prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)[8]. These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac[6][8][9]. Without prenylation, these signaling proteins cannot be anchored to the cell membrane, disrupting vital cellular functions in the osteoclast, including cytoskeletal arrangement and vesicular trafficking. This ultimately leads to osteoclast apoptosis and a potent reduction in bone resorption[1][8][10].

Given its fluorinated diphosphonate structure, TIFMDP is hypothesized to act as an inhibitor of FPPS. The tetraisopropyl ester groups are likely to function as a prodrug moiety, improving cell permeability before being hydrolyzed by intracellular esterases to the active diphosphonic acid. The fluoromethylene group represents the critical R² side chain that will determine its inhibitory potency against FPPS. Therefore, a direct comparison to the highly potent, clinically validated N-BPs is the logical and necessary path to evaluate its potential.

Mevalonate_Pathway_Inhibition cluster_pathway Mevalonate Pathway in Osteoclast cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPPS Substrate DMAPP->FPPS Substrate GPP Geranyl Pyrophosphate (GPP) GPP->FPPS Substrate FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylation Protein Prenylation (Ras, Rho, Rac) FPP->Prenylation GGPP->Prenylation FPPS->GPP Product FPPS->FPP Product N_BPs TIFMDP (hydrolyzed) Zoledronic Acid Alendronate N_BPs->FPPS Inhibition Function Osteoclast Function (Cytoskeleton, Trafficking) Prenylation->Function Apoptosis Osteoclast Apoptosis Function->Apoptosis Disruption leads to

Caption: Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates.

Gold Standard Compounds for Benchmarking

A meaningful evaluation of TIFMDP requires comparison against compounds that set the clinical and pharmacological standard.

  • Zoledronic Acid: Often considered the most potent clinical N-BP, it features a nitrogen-containing imidazole ring in its side chain. Its high potency is attributed to strong interactions within the active site of FPPS[8]. It is administered intravenously.

  • Alendronate: A widely prescribed oral N-BP with a primary amine in its side chain. While less potent than Zoledronic Acid, it is a cornerstone of osteoporosis therapy and serves as a crucial benchmark for orally bioavailable compounds[6][9].

Comparative Data Summary

The following tables outline the key performance indicators (KPIs) that must be determined for TIFMDP and compared against the gold standards.

Table 1: Biochemical Potency - FPPS Enzyme Inhibition

Compound Target IC₅₀ (nM) Assay Method
TIFMDP Human FPPS To be determined Recombinant Enzyme Assay
Zoledronic Acid Human FPPS ~5 - 25 Recombinant Enzyme Assay[11]

| Alendronate | Human FPPS | ~50 - 500 | Recombinant Enzyme Assay |

Table 2: Cellular Activity - Osteoclast Function

Compound Assay Endpoint EC₅₀ (µM)
TIFMDP Osteoclast Resorption Pit Area Reduction To be determined
Zoledronic Acid Osteoclast Resorption Pit Area Reduction ~0.01 - 0.1
Alendronate Osteoclast Resorption Pit Area Reduction ~1 - 10
TIFMDP Osteoclast Viability Apoptosis Induction To be determined
Zoledronic Acid Osteoclast Viability Apoptosis Induction ~0.1 - 1

| Alendronate | Osteoclast Viability | Apoptosis Induction | ~10 - 100 |

Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed as self-validating systems, with integrated positive and negative controls.

Protocol 1: Recombinant Human FPPS Inhibition Assay

This biochemical assay directly quantifies the inhibitory potential of the test compound on the molecular target.

Objective: To determine the IC₅₀ value of TIFMDP against purified human FPPS.

Workflow Diagram:

FPPS_Assay_Workflow start Start reagents Prepare Assay Buffer, Recombinant hFPPS, Substrates (GPP, [14C]-IPP), Test Compounds start->reagents incubation Pre-incubate hFPPS with serial dilutions of TIFMDP, Zoledronic Acid (Control), or Vehicle (DMSO) reagents->incubation reaction Initiate reaction by adding substrate mix (GPP, [14C]-IPP) incubation->reaction timing Incubate at 37°C for 20 minutes reaction->timing stop Quench reaction with acidified methanol timing->stop extraction Extract product ([14C]-FPP) using an organic solvent (e.g., hexane or butanol) stop->extraction measurement Quantify radioactivity of organic phase using Liquid Scintillation Counting extraction->measurement analysis Calculate % Inhibition vs. Compound Concentration. Determine IC50 via non-linear regression. measurement->analysis end End analysis->end

Caption: Workflow for the FPPS enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM DTT.

    • Enzyme: Recombinant human FPPS diluted in assay buffer to a final concentration of 10 nM.

    • Substrates: Prepare a stock solution of Geranyl Pyrophosphate (GPP) and radiolabeled [¹⁴C]-Isopentenyl Pyrophosphate ([¹⁴C]-IPP) in assay buffer. Final concentrations in the assay should be 5 µM GPP and 5 µM [¹⁴C]-IPP.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of TIFMDP (pre-hydrolyzed with esterase if necessary), Zoledronic Acid, and Alendronate in DMSO. The final DMSO concentration in the assay must not exceed 0.5%.

  • Assay Execution:

    • In a 96-well plate, add 5 µL of serially diluted compound or vehicle (for 0% and 100% inhibition controls).

    • Add 40 µL of the diluted hFPPS enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at 37°C to allow compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of the GPP/[¹⁴C]-IPP substrate mix.

    • Incubate for 20 minutes at 37°C.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding 50 µL of acidified methanol.

    • Add 200 µL of hexane, seal the plate, and vortex vigorously for 1 minute to extract the hydrophobic product, [¹⁴C]-FPP.

    • Centrifuge the plate to separate the aqueous and organic phases.

  • Data Acquisition and Analysis:

    • Transfer 150 µL of the upper organic phase to a scintillation vial or a compatible 96-well plate.

    • Add scintillation cocktail and count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate percent inhibition for each concentration relative to controls.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Osteoclast Resorption Pit Assay

This assay provides a direct measure of the compound's ability to inhibit the primary function of osteoclasts: bone resorption.

Objective: To quantify the dose-dependent effect of TIFMDP on the ability of mature osteoclasts to resorb a bone-mimetic substrate.

Step-by-Step Methodology:

  • Osteoclast Differentiation:

    • Culture murine bone marrow macrophages or RAW 264.7 cells on a bone-mimetic substrate (e.g., calcium phosphate-coated plates) in differentiation medium containing M-CSF (30 ng/mL) and RANKL (50 ng/mL) for 5-7 days[12].

    • Confirm differentiation by observing the formation of large, multinucleated, TRAP-positive cells.

  • Compound Treatment:

    • Once mature osteoclasts are formed, replace the medium with fresh medium containing serial dilutions of TIFMDP, Zoledronic Acid, or Alendronate.

    • Include a vehicle control (DMSO) and a negative control (without RANKL).

    • Incubate for an additional 48-72 hours.

  • Visualization and Quantification of Resorption:

    • Remove the cells by treating with a bleach solution or sonication.

    • Wash the plates thoroughly with water and allow them to dry.

    • Stain the resorption "pits" with silver nitrate (von Kossa staining) or Coomassie blue.

    • Capture images of each well using a light microscope.

    • Quantify the total resorbed area (pit area) per well using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Normalize the pit area to the vehicle control.

    • Plot the percent reduction in pit area versus log[concentration] and determine the EC₅₀ value using non-linear regression.

  • Parallel Viability Assay (Trustworthiness Pillar):

    • In a parallel plate without the calcium phosphate coating, perform a standard cell viability assay (e.g., CellTiter-Glo® or MTT) after the same treatment period. This is critical to distinguish between direct inhibition of resorption and general cytotoxicity. The therapeutic window is the concentration range where resorption is inhibited without causing significant cell death.

Conclusion and Forward Outlook

This guide provides a robust framework for the initial benchmarking of this compound. By directly comparing its biochemical potency and cellular activity against gold-standard N-BPs like Zoledronic Acid and Alendronate, researchers can generate the critical data needed to assess its therapeutic potential.

A favorable outcome from these studies—demonstrating potent FPPS inhibition and on-target cellular activity—would justify progression to more complex evaluations. These would include selectivity profiling against other enzymes in the mevalonate pathway, pharmacokinetic studies to assess the efficiency of the prodrug conversion in vivo, and ultimately, efficacy studies in animal models of osteoporosis or bone metastasis. The fluoromethylene moiety holds the potential for unique interactions within the FPPS active site, making TIFMDP a compound of significant scientific interest.

References

  • Bisphosphonate - Wikipedia. Wikipedia. Available at: [Link]

  • Alendronic acid - Wikipedia. Wikipedia. Available at: [Link]

  • What is the mechanism of action of alendronate (bisphosphonate)? - Dr.Oracle. Dr. Oracle. Available at: [Link]

  • Bisphosphonates: Mechanism of Action and Role in Clinical Practice . PubMed Central, National Institutes of Health. Available at: [Link]

  • Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery . PubMed, National Institutes of Health. Available at: [Link]

  • Discovery of Novel Allosteric Non-Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthase by Integrated Lead Finding . PubMed, National Institutes of Health. Available at: [Link]

  • Bisphosphonate Pathway, Pharmacodynamics . ClinPGx. Available at: [Link]

  • alendronate . ClinPGx. Available at: [Link]

  • What is the mechanism of Alendronate Sodium? . Patsnap Synapse. Available at: [Link]

  • Bisphosphonates - mechanisms of action . Australian Prescriber. Available at: [Link]

  • Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro . PubMed Central, National Institutes of Health. Available at: [Link]

  • Allosteric non-bisphosphonate inhibitors of farnesyl pyrophosphate synthase identified by fragment-based discovery . Novartis OAK. Available at: [Link]

  • Bisphosphonates: mechanism of action and role in clinical practice . PubMed, National Institutes of Health. Available at: [Link]

  • Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development . PubMed, National Institutes of Health. Available at: [Link]

  • Zoledronic acid induces formation of a pro-apoptotic ATP analogue and isopentenyl pyrophosphate in osteoclasts in vivo and in MCF-7 cells in vitro . British Journal of Pharmacology, Wiley. Available at: [Link]

  • The farnesyl-transferase r115777 and the aminobisphosphonate zoledronic acid synergize on the apoptosis and on the growth inhibition of human cancer cells . ResearchGate. Available at: [Link]

  • Discovery of non-bisphosphonate hFPPS inhibitors . ResearchGate. Available at: [Link]

  • Discovery of Novel Allosteric Non-Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthase by Integrated Lead Finding . ResearchGate. Available at: [Link]

  • Use of cholinesterase inhibitors in clinical practice: evidence-based recommendations . PubMed, National Institutes of Health. Available at: [Link]

  • Farnesyl Diphosphate Synthase. A Paradigm for Understanding Structure and Function Relationships in E-polyprenyl Diphosphate Synthases . ResearchGate. Available at: [Link]

  • ZA can inhibit the mevalonate pathway . ResearchGate. Available at: [Link]

  • The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates . PubMed Central, National Institutes of Health. Available at: [Link]

  • FDPS - Farnesyl pyrophosphate synthase - Homo sapiens (Human) . UniProt. Available at: [Link]

  • Fdps - Farnesyl pyrophosphate synthase - Rattus norvegicus (Rat) . UniProt. Available at: [Link]

  • Farnesyl diphosphate synthase . Proteopedia. Available at: [Link]

  • Efficient high throughput screening assay method for FPPS inhibitors . ResearchGate. Available at: [Link]

  • Development of Cell-Based High-Throughput Assays for the Identification of Inhibitors of Receptor Activator of Nuclear Factor-Kappa B Signaling . PubMed Central, National Institutes of Health. Available at: [Link]

  • Cholinesterase inhibitors for Alzheimer's disease . PubMed Central, National Institutes of Health. Available at: [Link]

  • Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use . PubMed Central, National Institutes of Health. Available at: [Link]

  • Treatment Options for Alzheimer's Disease . Sterling Hospitals. Available at: [Link]

  • Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity . PubMed Central, National Institutes of Health. Available at: [Link]

  • Cholinesterase Inhibitors . StatPearls, NCBI Bookshelf. Available at: [Link]

  • Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product . Nature Communications. Available at: [Link]

  • Inhibition of farnesyl pyrophosphate synthase attenuates high glucose‑induced vascular smooth muscle cells proliferation . Spandidos Publications. Available at: [Link]

  • Zervimesine May Slow Progression of Dementia With Lewy Bodies, Phase 2 Results Show . NeurologyLive. Available at: [Link]

  • Inhibition of FPP synthase by bisphosphonates . ResearchGate. Available at: [Link]

  • (PDF) Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity . ResearchGate. Available at: [Link]

  • Heterogeneous osteoimmune profiles via single-cell transcriptomics in osteoporotic patients who fail bisphosphonate treatment . PNAS. Available at: [Link]

  • Titanium isopropoxide - Wikipedia. Wikipedia. Available at: [Link]

  • TETRAISOPROPYL TITANATE . Ataman Kimya. Available at: [Link]

Sources

Mastering Reproducibility: A Comparative Guide to the Synthesis of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for stable and effective phosphate isosteres is paramount. The fluoromethylenebisphosphonate moiety stands out for its ability to mimic the transition state of phosphate hydrolysis while resisting enzymatic cleavage. Tetraisopropyl Fluoromethylenediphosphonate (TIFMP) is a key synthetic intermediate for introducing this valuable functional group. However, the synthesis of α-fluorinated phosphonates is notoriously sensitive to reaction conditions, often leading to frustratingly low yields and inconsistent results.

This guide provides an in-depth analysis of the synthesis of TIFMP, offering a robust, self-validating protocol designed to maximize reproducibility. We will dissect the critical parameters that govern the reaction's success, provide a comprehensive characterization methodology, and compare TIFMP with its non-fluorinated counterpart, empowering researchers to confidently and consistently produce this vital chemical tool.

Part 1: The Synthetic Challenge and the Importance of Fluorine

The introduction of a fluorine atom onto the methylene bridge of a bisphosphonate dramatically alters its electronic properties. The high electronegativity of fluorine enhances the acidity of the P-CHF-P protons, influencing its reactivity and binding affinity in biological systems. Difluoromethylene phosphonates, for instance, are noted for closely mimicking the pKa values, bond angles, and lengths of natural pyrophosphates.[1] This makes α-monofluorinated analogs like TIFMP highly valuable precursors for developing potent enzyme inhibitors and therapeutic agents.[2][3]

The most common route to TIFMP involves the deprotonation of the non-fluorinated precursor, Tetraisopropyl methylenediphosphonate, to form a carbanion, followed by quenching with an electrophilic fluorine source. While straightforward in principle, the success of this reaction is highly dependent on a number of critical variables that can compromise reproducibility.

Part 2: A Validated Protocol for the Reproducible Synthesis of TIFMP

Achieving consistent results requires meticulous attention to detail. The following protocol is a synthesis of established methods for α-fluorination of phosphonates and is designed as a self-validating system with clear checkpoints.[4]

Experimental Protocol: Synthesis of TIFMP

Materials:

  • Tetraisopropyl methylenediphosphonate (CAS 1660-95-3)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Methodology:

  • Preparation (The Anhydrous Imperative):

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a rubber septum.

    • Causality: The phosphonate carbanion is extremely basic and will readily quench with water. Strict anhydrous conditions are the single most important factor for reproducibility.

    • Dissolve Tetraisopropyl methylenediphosphonate (1.0 eq) in anhydrous THF (approx. 0.1 M solution).

  • Carbanion Formation (Controlled Deprotonation):

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is critical to prevent side reactions, such as decomposition of the base or the newly formed carbanion.

    • Slowly add n-BuLi or LDA (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Fluorination (The Critical Quench):

    • In a separate flame-dried flask, dissolve the electrophilic fluorinating agent (e.g., NFSI, 1.1 eq) in anhydrous THF.

    • Add the solution of the fluorinating agent dropwise to the carbanion solution at -78 °C.

    • Causality: A slow addition prevents localized heating and potential side reactions with the fluorinating agent. NFSI or Selectfluor are often preferred for their reliability and handling characteristics compared to other N-F reagents.[5]

    • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature overnight.

  • Work-up and Purification (Isolating the Target):

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a typical starting point) to yield pure TIFMP.

Synthesis_Workflow reagents Tetraisopropyl methylenediphosphonate + Anhydrous THF deprotonation 1. Deprotonation -78 °C reagents->deprotonation carbanion Lithium Phosphonate Carbanion Intermediate deprotonation->carbanion base n-BuLi or LDA base->deprotonation fluorination 2. Fluorination -78 °C to RT carbanion->fluorination product Crude TIFMP fluorination->product fluorine_source NFSI or Selectfluor® fluorine_source->fluorination workup 3. Aqueous Work-up (NH₄Cl) product->workup purification 4. Column Chromatography workup->purification final_product Pure TIFMP purification->final_product

Caption: Workflow for the reproducible synthesis of TIFMP.

Part 3: Comprehensive Characterization for Ensuring Consistency

Reproducibility is not only about consistent synthesis but also about verifiable identity and purity. A multi-technique approach is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the structure of TIFMP. Four key nuclei should be analyzed: ¹H, ¹³C, ³¹P, and ¹⁹F.[6] The spectra will be more complex than the non-fluorinated precursor due to C-F, P-F, and H-F coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, validating its elemental composition.[6]

Table 1: Expected NMR Spectroscopic Data for TIFMP (Conceptual)
Nucleus Expected Chemical Shift (δ) and Coupling (J)
¹H NMR P-CHF-P: A doublet of triplets (dt) due to coupling with one fluorine and two equivalent phosphorus nuclei. -OCH(CH₃)₂: A multiplet or septet. -OCH(CH₃)₂: A doublet.
¹³C NMR P-CHF-P: A doublet of triplets (dt) with a large one-bond C-F coupling constant (~180-220 Hz) and a two-bond C-P coupling. -OCH(CH₃)₂: Two distinct signals.
³¹P NMR A doublet due to the two-bond P-F coupling.
¹⁹F NMR A triplet due to the two-bond F-P coupling with two equivalent phosphorus nuclei.

Part 4: Performance Comparison: Fluorinated vs. Non-Fluorinated Analogs

The choice of TIFMP over its non-fluorinated precursor, Tetraisopropyl methylenediphosphonate (TIMDP), is driven by the desired final properties of the target molecule.

Table 2: Comparison of TIFMP and TIMDP
Parameter This compound (TIFMP) Tetraisopropyl Methylenediphosphonate (TIMDP)
Synthesis Complexity Higher (requires anhydrous conditions, strong base, fluorinating agent).Lower (typically a one-step Arbuzov or Michaelis-Becker reaction).[7]
Typical Yield Moderate to Good (highly dependent on conditions).Good to Excellent.[8]
Purification Requires column chromatography to remove unreacted starting material and byproducts.Often purified by vacuum distillation.
Acidity of Bridge Protons P-CHF-P proton is significantly more acidic.P-CH₂-P protons are less acidic.
Application Precursor to non-hydrolyzable phosphate isosteres with altered electronic properties.[9]Used in Horner-Wadsworth-Emmons reactions and as a precursor to TIFMP.
Cost Higher, due to the cost of the fluorinating agent and more complex procedure.Lower, with more readily available starting materials.[10]

Part 5: Troubleshooting Guide for TIFMP Synthesis

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

Troubleshooting cluster_problems Observed Problems cluster_causes Probable Causes low_yield Low or No Yield moisture Moisture in Reaction low_yield->moisture Main Cause base_issue Inefficient Deprotonation low_yield->base_issue multiple_spots Multiple Products (TLC/NMR) multiple_spots->moisture temp_issue Incorrect Temperature multiple_spots->temp_issue Side Reactions sm_remaining Starting Material Remains sm_remaining->base_issue fluorine_issue Fluorinating Agent Degradation sm_remaining->fluorine_issue

Caption: Key factors that compromise synthetic reproducibility.
Table 3: Troubleshooting Common Synthesis Issues
Problem Probable Cause Solution
Low or No Yield Moisture Contamination: The carbanion was quenched by water.Flame-dry all glassware. Use freshly distilled anhydrous solvents. Ensure argon/nitrogen atmosphere is maintained.
Ineffective Base: The n-BuLi or LDA has degraded.Titrate the base before use to determine its exact concentration.
Multiple Products by TLC/NMR Temperature Too High: Side reactions occurred during base addition or fluorination.Maintain strict temperature control at -78 °C. Add reagents slowly and sub-surface if possible.
Over-alkylation/Side reaction: The carbanion reacted with other electrophiles.Ensure all reagents are pure and the reaction is run under an inert atmosphere.
Significant Starting Material Remains Incomplete Deprotonation: Insufficient or degraded base was used.Use a slight excess of freshly titrated base (1.05-1.1 eq).
Degraded Fluorinating Agent: The N-F reagent was inactive.Use a fresh bottle of the fluorinating agent or one that has been stored properly in a desiccator.

Conclusion

The synthesis of this compound is a critical, yet sensitive, procedure in the development of advanced phosphonate-based therapeutics. By understanding the causality behind each experimental step—from the absolute necessity of anhydrous conditions to the strict control of temperature—researchers can overcome common pitfalls. The adoption of a robust, validated protocol, coupled with comprehensive analytical characterization, is the key to transforming this challenging synthesis into a reproducible and reliable laboratory standard, ultimately accelerating the pace of drug discovery and development.

References

  • Q. Wang, R. Pajkert, J. Xu, H. Mei, G.-V. Röschenthaler, J. Han, Adv. Synth. Catal.2021 , 363, 1904-1933. (URL: [Link])

  • PubChem. Tetraisopropyl methylenediphosphonate. National Center for Biotechnology Information. (URL: [Link])

  • Shevchuk, M.; Wang, Q.; Pajkert, R.; Xu, J.; Mei, H.; Röschenthaler, G.-V.; Han, J. Recent Advances in Synthesis of Difluoromethylene Phosphonates for Biological Applications. ResearchGate. 2021 . (URL: [Link])

  • Kálai, T. Green phosphonate chemistry – Does it exist?. RSC Green Chemistry. 2024 . (URL: [Link])

  • Beier, P. Group. Chemistry of fluorinated phosphonates. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (URL: [Link])

  • Blackburn, G. M.; Kent, D. E. Synthesis of α-fluorovinylphosphonates. Journal of the Chemical Society, Perkin Transactions 1. 1986 , 1119-1125. (URL: [Link])

  • Horton, P. N.; Karjalainen, M. M.; Leitch, J. A.; Midelet, F.; Slawin, A. M. Z.; Smith, A. D. P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate). Molbank. 2021 , 2021(4), M1296. (URL: [Link])

  • Roy, C. H.
  • Xu, Y.; Qian, L.; Prestwich, G. D. Synthesis of alpha-fluorinated phosphonates from alpha-fluorovinylphosphonates: a new route to analogues of lysophosphatidic acid. Organic letters. 2003 , 5(13), 2267–2270. (URL: [Link])

  • Warren, J. D.; Miller, S. J. Fluorophosphonates on‐Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. Angewandte Chemie International Edition. 2023 . (URL: [Link])

  • Cieslak, J.; Grajkowski, A.; Stawinski, J. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. 2020 , 8, 589439. (URL: [Link])

  • Shevchuk, M.; Wang, Q.; Pajkert, R.; Xu, J.; Mei, H.; Röschenthaler, G.-V.; Han, J. Recent Advances in Synthesis of Difluoromethylene Phosphonates for Biological Applications. ResearchGate. 2021 . (URL: [Link])

  • P. O. Box.
  • Romanenko, V. D.; Kukhar, V. P. Fluorinated Phosphonates: Synthesis and Biomedical Application. ResearchGate. 2006 . (URL: [Link])

  • Kaźmierczak, M.; Kubicki, M.; Koroniak, H. α- and β- fluorinated aminophosphonates – synthesis and properties. ResearchGate. 2016 . (URL: [Link])

  • Wnuk, S. F.; Bergolla, L. A.; Garcia, P. I., Jr. Studies toward the synthesis of alpha-fluorinated phosphonates via tin-mediated cleavage of alpha-fluoro-alpha-(pyrimidin-2-ylsulfonyl)alkylphosphonates. Intramolecular cyclization of the alpha-phosphonyl radicals. The Journal of Organic Chemistry. 2002 , 67(9), 3065–3071. (URL: [Link])

  • Wang, Y.; Deodhar, S.; E-S, G. A.; Wynne, J. H. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Advances. 2016 , 6(101), 99201–99209. (URL: [Link])

  • Umemoto, T. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. 2021 , 251, 109886. (URL: [Link])

  • Wang, S.; Li, Y.; Wang, Y.; et al. Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation. Nature Communications. 2024 , 15, 424. (URL: [Link])

  • Tang, X.; Thomoson, C. S.; Dolbier, W. R., Jr. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. 2014 , 16(3), 756–759. (URL: [Link])

  • Zhang, E.; Tian, F.; Li, J.; Wang, J.; Lu, L.; Qing, F.-L. A cascade process for the synthesis of gem-difluoromethylene compounds. Organic & Biomolecular Chemistry. 2011 , 9(10), 3878–3885. (URL: [Link])

  • van der Heden van Noort, G. J.; et al. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters. 2015 , 17(18), 4446–4449. (URL: [Link])

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Tetraisopropyl Fluoromethylenediphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guidance is risk mitigation through controlled chemical deactivation and adherence to regulated hazardous waste streams. Under no circumstances should Tetraisopropyl Fluoromethylenediphosphonate or its residues be disposed of via standard laboratory drains or as general waste.[1]

Hazard Profile and Core Safety Considerations

This compound belongs to the organophosphorus class of compounds. This class includes some of the most potent neurotoxins known, such as the nerve agents Sarin and Soman, as well as a wide range of pesticides.[2][3] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2] While the specific toxicity of this compound is not thoroughly documented in available literature, its structural similarity to other bioactive organophosphorus compounds necessitates that it be handled as a potent neurotoxin.

Furthermore, the presence of a carbon-fluorine bond places it in the broad category of fluorinated organic compounds. Many such compounds are noted for their environmental persistence.[4] Therefore, the disposal strategy must address both acute toxicity risks and long-term environmental concerns.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Required PPE includes a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

  • Spill Management: Ensure a chemical spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.[5][6]

Disposal Workflow: From Point of Generation to Final Disposition

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Immediate Response & Segregation cluster_2 Deactivation & Final Disposal gen Waste Generated (Spill, Expired Reagent, Reaction Quench) spill Spill or Residue? gen->spill spill_yes Contain with Inert Absorbent (e.g., Vermiculite) spill->spill_yes  Yes spill_no Bulk Liquid Waste spill->spill_no  No collect Collect all waste into Designated, Labeled, Closed Hazardous Waste Container spill_yes->collect spill_no->collect deactivate Chemical Deactivation (Alkaline Hydrolysis) See Protocol Below collect->deactivate final Arrange Pickup by Certified Hazardous Waste Contractor deactivate->final

Caption: Disposal workflow for this compound.

Detailed Protocols for Disposal

Part A: Immediate Spill Management

In the event of a spill, immediate and safe containment is the top priority.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: Wear appropriate PPE, including a respirator if vapors are significant.[7]

  • Contain Spill: Cover the spill with an inert absorbent material such as sand, silica gel, or universal binder.[5][6] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Part B: Bulk Waste Disposal and Chemical Deactivation

For unused, expired, or bulk quantities of this compound, chemical deactivation via hydrolysis is a recommended pre-treatment step to reduce the compound's toxicity before final disposal. This procedure must be performed by trained personnel in a chemical fume hood.

Experimental Protocol: Alkaline Hydrolysis

  • Objective: To hydrolyze the phosphonate esters, reducing the compound's inherent toxicity.

  • Materials:

    • Waste this compound

    • 1M Sodium Hydroxide (NaOH) solution

    • Stir plate and stir bar

    • Appropriately sized reaction vessel

    • pH indicator strips

  • Procedure:

    • Place the reaction vessel containing a stir bar in the chemical fume hood.

    • Carefully add the waste this compound to the vessel.

    • While stirring vigorously, slowly add an excess of 1M NaOH solution. A 10:1 molar ratio of NaOH to phosphonate is a conservative starting point. The reaction can be exothermic; add the base portion-wise to control the temperature.

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

    • Check the pH of the solution to ensure it remains strongly basic (pH > 12).

    • The resulting hydrolyzed solution should be collected in a clearly labeled hazardous waste container. Although the primary toxicant is degraded, the resulting mixture is still considered hazardous waste.

Part C: Final Disposal of All Waste Streams

All waste streams, including the absorbent material from spills, contaminated PPE, and the product of chemical deactivation, must be disposed of through your institution's certified hazardous waste management program.

  • Containerization: Use only approved, sealed, and clearly labeled waste containers.

  • Labeling: The label must clearly state "Hazardous Waste," list all chemical constituents (including the hydrolysis products), and indicate the associated hazards (e.g., "Toxic," "Corrosive").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5]

Summary of Disposal Guidelines

The following table summarizes the critical operational parameters for the disposal of this compound.

ParameterRecommended ProcedureRationale
Small Spills (<10 mL) Absorb with inert material (sand, vermiculite); collect in a sealed container for hazardous waste pickup.Prevents spread of contamination and ensures safe collection.[6]
Bulk Liquid Waste Controlled alkaline hydrolysis (e.g., 1M NaOH) followed by collection for hazardous waste pickup.Reduces the acute toxicity of the organophosphorus compound prior to final disposal.
Contaminated Solids Place all contaminated items (gloves, absorbent pads, empty vials) in a sealed, labeled hazardous waste bag or container.Prevents secondary exposure and ensures all contaminated materials are handled as hazardous.
Drain Disposal STRICTLY PROHIBITED. High (presumed) toxicity and environmental persistence pose a significant risk to aquatic ecosystems and water treatment facilities.[1]
Trash Disposal STRICTLY PROHIBITED. Poses a severe risk to waste management personnel and the environment.

References

  • National Institutes of Health (NIH), National Library of Medicine. (n.d.). Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC. Retrieved from [Link]

  • Kuca, K., & Musilek, K. (2020). Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. MDPI. Retrieved from [Link]

  • Miller, B., & Landry, C. (n.d.). Simultaneous detection and decontamination of organophosphorus compounds using a triggered enzyme release system. University of Vermont. Retrieved from [Link]

  • Ferraro, A., et al. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. Retrieved from [Link]

  • Scott, C., et al. (2020). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Tetraisopropyl methylenediphosphonate. Retrieved from [Link]

  • D'eon, J. C. (2014). Environmental Chemistry of Commercial Fluorinated Surfactants: Transport, Fate, and Source of Perfluoroalkyl Acid Contamination in the Environment. TSpace, University of Toronto. Retrieved from [Link]

  • University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]

  • Cines, M. R. (1962). US Patent 3,024,086 - Disposal of fluorine wastes. Google Patents.
  • National Institutes of Health (NIH). (2020). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of Tetraisopropyl Fluoromethylenediphosphonate: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel organophosphorus compounds are cornerstones of innovation in drug development. Tetraisopropyl Fluoromethylenediphosphonate, a valuable building block in this field, requires meticulous handling and adherence to stringent safety protocols due to its inherent chemical properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: The Organophosphorus Profile

This compound belongs to the organophosphorus class of compounds. While specific toxicological data for this novel compound is limited, the broader class is known to include potent inhibitors of acetylcholinesterase, a critical enzyme in the nervous system.[1] Exposure can lead to a range of symptoms, from headache and dizziness to more severe neurological effects.[2] Therefore, treating this compound with the utmost caution is paramount. The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols.[3][4]

A closely related compound, Tetraisopropyl methylenediphosphonate, is known to cause serious eye damage. Given the structural similarities, it is crucial to assume a similar or potentially greater hazard profile for the fluorinated analogue.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is donned, robust engineering controls must be in place to minimize exposure.

  • Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[5] This ensures that any vapors or aerosols are effectively contained and exhausted.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.[6]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[7][8] Regular testing of this equipment is essential.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is critical to prevent direct contact with the chemical.[3][9] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are essential to protect against splashes. A full-face shield worn over the goggles provides an additional layer of protection for the entire face. Given the high risk of serious eye damage, this dual protection is non-negotiable.
Hands Chemical-Resistant GlovesNitrile rubber gloves are a suitable choice.[2] It is imperative to inspect gloves for any signs of degradation or puncture before each use.[8] Double-gloving is recommended, especially during transfers of larger quantities. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Laboratory CoatA flame-resistant laboratory coat, fully buttoned, should be worn at all times.[10]
Respiratory Respirator (as needed)For routine handling within a fume hood, respiratory protection may not be necessary. However, in situations with a potential for aerosol generation or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.[2]
Footwear Closed-Toed ShoesLeather or other chemical-resistant, closed-toed shoes are mandatory to protect against spills.[10]

Step-by-Step Handling Protocol

Adherence to a standardized workflow is crucial for minimizing risk. The following protocol outlines the key steps for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designated Work Area (Fume Hood) Gather_Materials Gather All Materials (Chemicals, Glassware, PPE) Prep_Area->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Weigh_Transfer Weigh and Transfer Chemical in Fume Hood Don_PPE->Weigh_Transfer Proceed to Handling Reaction_Setup Set Up Reaction Apparatus Weigh_Transfer->Reaction_Setup Monitor_Reaction Monitor Reaction Progress Reaction_Setup->Monitor_Reaction Quench_Reaction Quench Reaction (if necessary) Monitor_Reaction->Quench_Reaction Reaction Complete Decontaminate_Glassware Decontaminate Glassware Quench_Reaction->Decontaminate_Glassware Dispose_Waste Dispose of Waste Properly Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions Skin_Contact Skin Contact Wash_Skin Wash with Soap & Water (15 mins) Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with Water (15 mins) Eye_Contact->Rinse_Eyes Inhalation Inhalation Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Wash_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Move_Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Immediate actions to take in case of accidental exposure.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others. 2. Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Do not attempt to clean up a large spill without appropriate respiratory protection.

  • Absorb: For small spills, use an inert absorbent material like vermiculite or sand. [5]6. Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. 7. Decontaminate: Decontaminate the spill area with a solution of sodium carbonate or a commercial decontamination solution for organophosphates. [11]

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and future exposures.

Decontamination:

  • Glassware and Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., methanol), followed by washing with a decontamination solution such as aqueous sodium hypochlorite (bleach) or sodium carbonate. [11][12]* Work Surfaces: At the end of each work session, thoroughly wipe down the work area within the fume hood with a suitable decontaminating agent.

  • PPE: Disposable gloves and any other contaminated disposable PPE should be placed in a designated hazardous waste container immediately after use. Reusable PPE, such as lab coats, should be professionally laundered and not washed with personal clothing. [11] Disposal:

All waste containing this compound, including leftover material, absorbed spill cleanup materials, and contaminated disposables, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Vendor: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. [13][14][15]Never pour this chemical down the drain. [14] By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. Retrieved from [Link]

  • Medscape. (2023, March 13). Organophosphate Toxicity Treatment & Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 12). Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. Retrieved from [Link]

  • PubMed. (n.d.). [Decontamination of organophosphorus compounds: Towards new alternatives]. Retrieved from [Link]

  • PubMed Central. (2007, February 8). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Retrieved from [Link]

  • ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET - Tetramethyl methylenediphosphonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved from [Link]

  • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Average removal of organophosphate pesticides (OPs) observed in the.... Retrieved from [Link]

  • Acros Organics. (n.d.). TETRA ISOPROPYL TITANATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. Retrieved from [Link]

  • University of Florida, IFAS Extension. (n.d.). PI-18/PI010: Proper Disposal of Pesticide Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraisopropyl Fluoromethylenediphosphonate
Reactant of Route 2
Tetraisopropyl Fluoromethylenediphosphonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。